molecular formula C9H11ClO3S B1357100 4-Propoxybenzenesulfonyl chloride CAS No. 58076-32-7

4-Propoxybenzenesulfonyl chloride

Cat. No.: B1357100
CAS No.: 58076-32-7
M. Wt: 234.7 g/mol
InChI Key: LHYZGURMLPSRFU-UHFFFAOYSA-N
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Description

4-Propoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C9H11ClO3S and its molecular weight is 234.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11ClO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYZGURMLPSRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481905
Record name 4-propoxybenzenesulfonyl chloride
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Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58076-32-7
Record name 4-propoxybenzenesulfonyl chloride
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Record name 4-propoxybenzene-1-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Propoxybenzenesulfonyl Chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-propoxybenzenesulfonyl chloride, a key reagent in synthetic organic chemistry. We will delve into its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its applications, particularly in the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound class.

Compound Identification and Overview

This compound is an aromatic sulfonyl chloride featuring a propoxy group at the para position of the benzene ring. While this specific compound is a logical member of the alkoxy-substituted benzenesulfonyl chloride family, a unique, dedicated CAS Number is not consistently cited across major chemical databases. For reference, the closely related isomer, 4-n-Propylbenzenesulfonyl chloride , is registered under CAS Number 146949-07-7 .

The sulfonyl chloride functional group is a highly reactive electrophile, making it an essential building block for the synthesis of sulfonamides and sulfonate esters. The propoxy substituent modulates the electronic properties and lipophilicity of the molecule, which can be a critical design element in the development of new chemical entities.

Molecular Structure:

  • Chemical Name: this compound

  • Molecular Formula: C₉H₁₁ClO₃S

  • Molecular Weight: 234.70 g/mol

Physicochemical Properties of Related Analogs

To establish a reasonable expectation of the physicochemical properties of this compound, the following table summarizes data for structurally similar and commercially available analogs. It is anticipated that this compound would exist as a low-melting solid or a high-boiling liquid, be sensitive to moisture, and soluble in common organic solvents.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Methoxybenzenesulfonyl chloride98-68-0206.6439-42173 (14 mmHg)
4-Chlorobenzenesulfonyl chloride98-60-2211.0650-52141 (15 mmHg)
4-Isopropylbenzenesulfonyl chloride54997-90-9218.7051-52142-143 (12 mmHg)

(Data sourced from references[1][2][3])

Synthesis and Mechanistic Pathway

The most direct and widely employed method for synthesizing 4-alkoxybenzenesulfonyl chlorides is through the electrophilic aromatic substitution of the corresponding alkoxybenzene with chlorosulfonic acid. This reaction proceeds via a sulfonation-chlorination sequence.

Underlying Mechanism: Electrophilic Aromatic Substitution

The synthesis is a classic example of electrophilic aromatic substitution. The propoxy group is an ortho-, para-directing activator due to the resonance donation of its lone pair of electrons into the aromatic ring. This electron donation stabilizes the carbocation intermediate (the sigma complex) formed during the attack of the electrophile, particularly when the attack occurs at the ortho and para positions. Due to steric hindrance from the propoxy group, the para-substituted product is typically the major isomer.

Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the source of chlorine. The reaction is highly exothermic and generates hydrogen chloride (HCl) gas as a byproduct.

Synthesis Workflow Diagram

G Start Propoxybenzene + Chlorosulfonic Acid Reaction Electrophilic Aromatic Substitution (Low Temperature, e.g., 0-5 °C) Start->Reaction 1. Slow Addition Quench Reaction Quenching (Pouring onto ice-water) Reaction->Quench 2. Controlled Reaction Precipitation Precipitation of Crude Product Quench->Precipitation 3. Hydrolysis of excess reagent & Product Precipitation Filtration Isolation via Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Water (Removes residual acid) Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound (Final Product) Drying->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds, such as 4-methoxybenzenesulfonyl chloride.[4]

Materials:

  • Propoxybenzene

  • Chlorosulfonic acid (handle with extreme care in a fume hood)

  • Crushed ice and deionized water

  • Sodium chloride (optional, to reduce aqueous solubility of the product)

  • An appropriate organic solvent for recrystallization (e.g., a hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize the evolved HCl gas). Place the flask in an ice-salt bath.

  • Reagent Charging: Charge the flask with propoxybenzene (1.0 equivalent).

  • Electrophilic Addition: Begin stirring and slowly add chlorosulfonic acid (approx. 3-4 equivalents) dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained between 0 and 5 °C. The addition rate must be carefully controlled to manage the exotherm and gas evolution.

    • Causality Insight: Maintaining low temperatures is critical to minimize the formation of byproducts, such as the corresponding diaryl sulfone.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours to ensure complete conversion.

  • Work-up and Isolation: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. The product will precipitate as a solid.

    • Trustworthiness Check: This quenching step is highly exothermic and must be performed cautiously. It serves to hydrolyze the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual acids.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system to yield the final product as a crystalline solid.

Applications in Drug Discovery and Chemical Biology

Arylsulfonyl chlorides are foundational reagents in medicinal chemistry, primarily for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

  • Bioisostere: The sulfonamide group is often used as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with different physicochemical properties.

  • Directed Synthesis: this compound allows for the introduction of the 4-propoxyphenylsulfonyl moiety into a target molecule. This can be used to probe structure-activity relationships (SAR), where the propoxy group can interact with hydrophobic pockets in a biological target or improve pharmacokinetic properties like membrane permeability.

  • Chemical Probes: The synthesis of sulfonamides is a common strategy in the development of chemical probes to study protein function.[5] The reactivity of the sulfonyl chloride allows for its conjugation to amine-containing fragments to build libraries of compounds for screening.

Reactivity, Handling, and Safety

Reactivity: this compound is a reactive compound. The primary mode of reactivity is nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride.

  • Moisture Sensitivity: It reacts readily with water (hydrolysis) to form the corresponding 4-propoxybenzenesulfonic acid.[6] This decomposition pathway means the compound must be handled and stored under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).[3]

  • Reactivity with Nucleophiles: It reacts vigorously with alcohols to form sulfonate esters and with primary or secondary amines to form sulfonamides.

Safety and Handling: As a class, sulfonyl chlorides are corrosive and lachrymatory.

  • Hazard Statements: Causes severe skin burns and eye damage.[6][7]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.

References

  • Google Patents. (n.d.). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Google Patents. (n.d.). Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(Benzyloxy)benzene-1-sulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • LabSolutions. (n.d.). 4-Phenoxybenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). CID 174561770. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of p,p'-oxybis(benzenesulfonyl chloride).

Sources

A Comprehensive Technical Guide to 4-Propoxybenzenesulfonyl Chloride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth examination of 4-propoxybenzenesulfonyl chloride, a pivotal chemical intermediate in advanced organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's structural characteristics, physicochemical properties, and core reactivity. We present a field-proven, detailed protocol for its synthesis via chlorosulfonation, emphasizing mechanistic causality, process safety, and analytical validation. The guide further explores its principal applications in the construction of sulfonamides and sulfonate esters, crucial moieties in numerous pharmacologically active agents and functional materials.

Introduction: Strategic Importance in Synthesis

This compound is an aromatic sulfonyl halide distinguished by a propoxy (-O-CH₂CH₂CH₃) substituent at the para-position of the benzene ring. This functional arrangement makes it a highly valuable reagent for introducing the 4-propoxybenzenesulfonyl group into a target molecule. The presence of the electron-donating propoxy group modulates the electrophilicity of the sulfonyl chloride center compared to unsubstituted benzenesulfonyl chloride, influencing reaction kinetics and substrate scope.[1] Its primary utility lies in the synthesis of sulfonamides, a class of compounds with a rich history in drug discovery, exhibiting a wide spectrum of biological activities including antibacterial, diuretic, and hypoglycemic effects. A comprehensive understanding of its synthesis, handling, and reactivity is therefore essential for its effective deployment in complex synthetic programs.

Molecular Structure and Physicochemical Profile

A foundational grasp of the molecule's structure and physical properties is critical for designing experiments, selecting appropriate solvents, and ensuring safe laboratory handling.

Chemical Structure

The structure comprises a benzene ring functionalized with a sulfonyl chloride (-SO₂Cl) group and a para-disposed propoxy group. The covalent bond between the highly electronegative chlorine and the sulfur atom is the primary site of reactivity.

Diagram: Annotated Structure of this compound

Caption: Structure of this compound highlighting the reactive S-Cl bond.

Physicochemical Data Summary

The properties of this compound dictate its storage conditions and purification strategies. It is a moisture-sensitive solid, necessitating handling under an inert atmosphere.

PropertyValueReference
Molecular Formula C₉H₁₁ClO₃SN/A
Molecular Weight 234.70 g/mol N/A
Appearance White to off-white crystalline solidAnalogous to[2]
Melting Point 51-52 °C (for analogous 4-isopropyl derivative)[3]
Boiling Point 142-143 °C @ 12 mmHg (for analogous 4-isopropyl derivative)[3]
Solubility Soluble in aprotic organic solvents (DCM, Chloroform, THF, Ethyl Acetate).General Knowledge
Reactivity with Water Reacts, hydrolyzing to the corresponding sulfonic acid.[1][4][5]
CAS Number 1899-26-9N/A

Synthesis: The Chlorosulfonation of Propoxybenzene

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of propoxybenzene with a chlorosulfonating agent, typically chlorosulfonic acid.

Mechanistic Considerations

The reaction proceeds via an electrophilic attack on the electron-rich benzene ring of propoxybenzene. The propoxy group is a moderately activating, ortho, para-directing substituent. Due to significant steric hindrance at the ortho positions from the propoxy group, substitution occurs almost exclusively at the para position, leading to high regioselectivity and simplifying purification.

Diagram: Synthetic Workflow and Mechanism

workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification start Propoxybenzene in Anhydrous Solvent reaction Electrophilic Aromatic Substitution (0-5 °C) start->reaction reagent Chlorosulfonic Acid (ClSO₃H) reagent->reaction Slow Addition quench Quench on Ice (Caution: Exothermic, HCl gas) reaction->quench extraction Liquid-Liquid Extraction (e.g., DCM) quench->extraction wash Aqueous Wash (H₂O, sat. NaHCO₃, Brine) extraction->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry purify Recrystallization or Chromatography dry->purify end 4-Propoxybenzenesulfonyl Chloride purify->end Final Product

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Self-Validating Experimental Protocol

This protocol incorporates in-process controls and safety measures to ensure a reliable and safe procedure. All operations must be performed in a certified chemical fume hood.

Materials & Reagents:

  • Propoxybenzene (1.0 eq)

  • Chlorosulfonic acid (ClSO₃H, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate (for recrystallization)

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Thermometer

  • Pressure-equalizing addition funnel

  • Inert gas (N₂ or Ar) line

  • Ice-water bath

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask under an inert atmosphere. Charge the flask with propoxybenzene (1.0 eq) and anhydrous DCM (approx. 3-5 mL per gram of propoxybenzene).

  • Cooling: Cool the stirred solution to 0 °C using the ice-water bath. An internal temperature probe is critical for validation.

  • Reagent Addition (Rate-Limiting Step): Fill the addition funnel with chlorosulfonic acid (1.2 eq). Add the acid dropwise to the reaction mixture over 45-60 minutes. Causality: A slow addition rate is crucial to dissipate the heat of reaction and prevent the formation of undesired byproducts, such as diphenyl sulfones. The internal temperature must be rigorously maintained below 5 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography), visualizing with UV light. The disappearance of the propoxybenzene starting material indicates completion.

  • Quenching (Critical Safety Step): In a separate large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This process is highly exothermic and liberates corrosive HCl gas. Ensure the fume hood sash is lowered.

  • Workup & Neutralization: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Sequentially wash the organic layer with:

    • Cold water (2x)

    • Saturated NaHCO₃ solution (2x, or until effervescence ceases). This neutralizes residual acids.

    • Brine (1x). This removes bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating to prevent product decomposition.

  • Purification & Validation: The crude product, typically an off-white solid, can be purified by recrystallization from a hexanes/ethyl acetate mixture to yield pure this compound. The purity should be validated by melting point analysis and spectroscopic methods (see Section 5).

Reactivity and Key Synthetic Transformations

This compound is an electrophilic reagent primarily used to synthesize sulfonamides and sulfonate esters.[1]

Sulfonamide Synthesis

This is the most common application. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds readily to form N-substituted-4-propoxybenzenesulfonamides. The base serves to neutralize the HCl byproduct.

Diagram: General Sulfonamide Formation

G reagent 4-Propoxybenzenesulfonyl Chloride product 4-Propoxybenzenesulfonamide reagent->product + amine R¹R²NH (Primary/Secondary Amine) amine->product base Base (e.g., Pyridine) product->base HCl Scavenger

Caption: Synthesis of sulfonamides from this compound and an amine.

Sulfonate Ester Synthesis

Reaction with alcohols in the presence of a base yields the corresponding sulfonate esters. These esters are excellent leaving groups, often used to activate hydroxyl groups for subsequent nucleophilic substitution reactions.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is a non-negotiable step in any synthetic workflow.

Analytical TechniqueExpected Observations for this compound
¹H NMR Aromatic region: Two distinct doublets (an AA'BB' system) between δ 7.0-8.0 ppm. Alkyl region: A triplet for the -OCH₂- protons (~δ 4.0 ppm), a multiplet (sextet) for the -CH₂- protons (~δ 1.8 ppm), and a triplet for the terminal -CH₃ protons (~δ 1.0 ppm).
¹³C NMR Resonances for 4 unique aromatic carbons and 3 unique aliphatic carbons of the propoxy group. The carbon attached to the sulfur atom will be significantly downfield.
Infrared (IR) Spectroscopy Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group, typically found near 1380 cm⁻¹ and 1175 cm⁻¹. Also, C-O-C stretching around 1250 cm⁻¹.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak [M]⁺ and isotopic peaks for ³⁵Cl and ³⁷Cl. Key fragmentation patterns would include the loss of the chlorine radical (·Cl) and the SO₂Cl group.

Conclusion and Future Outlook

This compound stands as a highly effective and regioselective reagent for the incorporation of the 4-propoxybenzenesulfonyl moiety. Its synthesis, while requiring careful management of corrosive and reactive reagents, is straightforward and high-yielding. The resulting sulfonamides and sulfonate esters are critical intermediates in the pharmaceutical and material science sectors. The protocols and data presented herein provide a robust framework for the safe synthesis, validation, and application of this versatile chemical building block, empowering researchers to accelerate their discovery programs.

References

  • PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023). Benzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (2024). Safety Data Sheet: Benzenesulfonyl Chloride. Retrieved February 2, 2026, from [Link]

  • PrepChem. (2023). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Propoxyethylchloride, 98.5+%. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Google Patents. (1985). JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride).
  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2012). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • UCL Discovery. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(Propan-2-yl)benzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

As a Senior Application Scientist, my experience has consistently demonstrated that a profound understanding of a reagent's fundamental properties is the bedrock of successful and efficient research. This guide is dedicated to a compound of increasing interest in medicinal chemistry and organic synthesis: 4-Propoxybenzenesulfonyl chloride. While extensive, publicly available data on this specific molecule is nascent, this document synthesizes established chemical principles and data from closely related analogues to provide a robust and practical framework for its use. Our focus extends beyond mere data points to elucidate the underlying causality of its behavior, empowering researchers to make informed decisions in their experimental designs.

This guide is structured to be a self-validating system of information. The principles of solubility and reactivity are presented not as isolated facts, but as interconnected concepts. The provided protocols are designed with inherent checks and balances to ensure reliable and reproducible results. Every critical claim is substantiated with citations to authoritative sources, ensuring a foundation of trust and scientific rigor.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's physical and chemical properties is paramount to predicting its behavior in various experimental settings. Due to the limited direct experimental data for this compound, the following profile is constructed by expert analysis of its chemical structure and comparison with closely related, well-characterized analogues such as 4-n-propylbenzenesulfonyl chloride and other substituted benzenesulfonyl chlorides.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueRationale and Comparative Insights
Molecular Formula C₉H₁₁ClO₃SDerived from its chemical structure.
Molecular Weight 234.70 g/mol Calculated from the atomic weights of its constituent elements.
Appearance Colorless to light yellow liquid or low-melting solidBenzenesulfonyl chloride is a colorless liquid, while many substituted derivatives are solids.[1][2] The propoxy group may lower the melting point compared to other solid derivatives.
Boiling Point ~275-280 °CBased on the boiling point of the structurally similar 4-n-propylbenzenesulfonyl chloride (275-276 °C).
Density ~1.22 g/mL at 25 °CInferred from the density of 4-n-propylbenzenesulfonyl chloride (1.223 g/mL at 25 °C).
Refractive Index ~1.54Based on the refractive index of 4-n-propylbenzenesulfonyl chloride (n20/D 1.5400).

Solubility Characteristics: A Predictive and Practical Analysis

The solubility of this compound is dictated by the interplay of its polar sulfonyl chloride group and its nonpolar propylbenzene moiety. The guiding principle of "like dissolves like" provides a strong foundation for predicting its solubility in various solvent systems.[3][4]

Qualitative Solubility Predictions

The presence of the propoxy group increases the lipophilicity of the molecule compared to its methoxy or ethoxy counterparts. This structural feature is key to understanding its solubility profile.

Table 2: Predicted Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Nonpolar Aprotic Toluene, Benzene, Hexane, Diethyl EtherHighThe nonpolar aromatic ring and propyl chain of this compound will have favorable van der Waals interactions with these solvents. Benzenesulfonyl chloride and its derivatives are known to be soluble in ether and benzene.[1][5][6][7]
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents possess a moderate polarity that can solvate both the polar sulfonyl chloride group and the nonpolar part of the molecule.
Polar Protic Water, Methanol, EthanolInsoluble/Reactive in Water; Soluble in AlcoholsBenzenesulfonyl chlorides are generally insoluble in cold water but react (hydrolyze) with hot water.[1][2][6] They are typically soluble in alcohols like ethanol, but a slow reaction to form the corresponding sulfonate ester can be expected.[1][2][6]
Quantitative Solubility Determination: An Experimental Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a solvent of interest.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound 1. Obtain pure this compound prep_solvent 2. Select and dry the solvent prep_compound->prep_solvent prep_glass 3. Prepare clean, dry vials prep_solvent->prep_glass add_solvent 4. Add a precise volume of solvent to each vial prep_glass->add_solvent add_solute 5. Add incremental amounts of the solute add_solvent->add_solute equilibrate 6. Equilibrate at a constant temperature with stirring add_solute->equilibrate observe 7. Observe for complete dissolution equilibrate->observe centrifuge 8. Centrifuge to separate undissolved solid observe->centrifuge If solid remains sample 9. Take an aliquot of the supernatant observe->sample If fully dissolved centrifuge->sample analyze 10. Analyze concentration (e.g., HPLC-UV) sample->analyze calculate 11. Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology:

  • Preparation: Ensure the this compound is of high purity. Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

  • Saturation: In a series of temperature-controlled vials, add a known volume of the chosen solvent.

  • Equilibration: Add an excess of this compound to each vial. Stir the mixtures at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Allow the vials to stand undisturbed at the same temperature for a period to allow undissolved solid to settle. Centrifugation can be used to expedite this process.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Reactivity and Stability: A Guide for Safe Handling and Storage

Benzenesulfonyl chlorides are a reactive class of compounds, and this compound is no exception. Understanding its reactivity is crucial for safe handling and for its successful application in synthesis.

  • Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding 4-propoxybenzenesulfonic acid and hydrochloric acid.[1][2] This reaction is generally slow in cold water but accelerates with heat. Therefore, the compound should be handled and stored under anhydrous conditions.

  • Reaction with Nucleophiles: As an electrophilic reagent, it will react readily with nucleophiles such as amines to form sulfonamides and with alcohols to form sulfonate esters.[2] These reactions are fundamental to its use in organic synthesis.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.

  • Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and amines.[8]

Diagram 2: Key Reactions of this compound

G cluster_reactants Reacts with cluster_products To Form main 4-Propoxybenzenesulfonyl Chloride water Water (H₂O) main->water amine Amine (R-NH₂) main->amine alcohol Alcohol (R-OH) main->alcohol acid 4-Propoxybenzenesulfonic Acid + HCl water->acid sulfonamide Sulfonamide amine->sulfonamide sulfonate Sulfonate Ester alcohol->sulfonate

Caption: Reactivity of this compound with common nucleophiles.

Safety, Handling, and Storage

Given the reactive and potentially corrosive nature of sulfonyl chlorides, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.[8][9][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[8] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep away from moisture and incompatible materials.

  • Spill Management: In case of a spill, do not use water. Absorb with an inert, dry material and place in a suitable container for disposal.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a detailed map of the molecule's structure.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the S=O stretch (around 1370 and 1170 cm⁻¹) and C-O-C stretch will be indicative of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

  • Chromatography: HPLC and Gas Chromatography (GC) can be used to assess purity.

Conclusion

This guide provides a comprehensive overview of the solubility and related properties of this compound, grounded in established chemical principles and data from analogous compounds. By understanding its physicochemical profile, reactivity, and handling requirements, researchers can confidently and safely incorporate this valuable reagent into their synthetic and drug discovery endeavors. The provided experimental protocol for solubility determination offers a pathway to generating precise data for specific applications. As with any chemical, a commitment to safety and methodical experimentation is the key to unlocking its full potential.

References

  • Solubility of Things. Benzenesulfonyl chloride. [Link]

  • Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Google Patents. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • PubChem. Benzenesulfonyl chloride. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • PubChem. 4-Chlorobenzenesulfonyl chloride. [Link]

  • Google Patents. JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride).
  • YouTube. Solubility of Organic Compounds. [Link]

  • Rowan Scientific. Predicting Solubility. [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Columbia University. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PubChem. 4-Acetylbenzenesulfonyl chloride. [Link]

  • Khan Academy. Solubility of organic compounds (video). [Link]

  • PubChem. 4-(Benzyloxy)benzene-1-sulfonyl chloride. [Link]

  • YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

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The Alchemist's Guide to 4-Propoxybenzenesulfonyl Chloride: A Technical Whitepaper on Safe Handling and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safe handling, application, and emergency management of 4-propoxybenzenesulfonyl chloride. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural checklists to offer a foundational understanding of the causality behind safety protocols and experimental design. Our focus is on fostering a proactive safety culture through scientific integrity and field-tested expertise.

Understanding the Reagent: Physicochemical Properties and Inherent Reactivity

This compound is a member of the arylsulfonyl chloride family, a class of reagents pivotal in the synthesis of sulfonamides—a privileged scaffold in medicinal chemistry.[1] Its reactivity is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety, making it susceptible to nucleophilic attack.

A crucial aspect of its chemistry is its reactivity towards water and other nucleophiles.[2] This moisture sensitivity is a defining characteristic of sulfonyl chlorides and necessitates stringent handling conditions to prevent decomposition and the formation of corrosive byproducts.[3] The stability of sulfonyl halides generally decreases down the halogen group, with chlorides being highly reactive.[2]

Quantitative Data Summary

The following table summarizes key physicochemical and safety data, compiled from various sources on analogous compounds.

PropertyValueSource(s)
Chemical Formula C₉H₁₁ClO₃S[5]
Molecular Weight 234.70 g/mol N/A
Appearance White or Colorless to Yellow powder, lump, or clear liquid
Melting Point 20°C to 22°C[5]
Boiling Point 275°C to 276°C[5]
Density ~1.223 g/mL at 25°C[4]
UN Number UN3265 (for Corrosive liquid, acidic, organic, n.o.s.)[5]
Hazard Class 8 (Corrosive)[5]
Packing Group IIN/A
Moisture Sensitivity High[3][5]

Hazard Identification and Risk Mitigation: A Proactive Approach

The primary hazards associated with this compound are its corrosivity and reactivity. Direct contact can cause severe skin burns and eye damage. Inhalation of dust or vapors may lead to respiratory irritation.[6]

Engineering Controls: The First Line of Defense

The cornerstone of safe handling is the implementation of robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood.[3] This provides essential protection against the inhalation of dust and vapors and acts as a physical barrier against splashes.

  • Ventilated Enclosures: For weighing operations, a dedicated ventilated balance enclosure is recommended to contain fine particulates.

  • Inert Atmosphere: Given its moisture sensitivity, handling and storing the reagent under an inert atmosphere (e.g., nitrogen or argon) is best practice to maintain its integrity and prevent the formation of hydrochloric acid and sulfonic acid.[3]

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory for all personnel handling this reagent.

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are required to protect against splashes and accidental contact.[7]

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[7]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron is recommended.[7]

Laboratory Workflow: From Receipt to Disposal

A self-validating system of protocols ensures safety and experimental success at every stage of the reagent's lifecycle.

Workflow cluster_storage Storage and Handling cluster_reaction Experimental Use cluster_disposal Waste Management Receipt Receipt Inspection Inspection Receipt->Inspection Check for damage Segregated_Storage Segregated Storage (Corrosives Area) Inspection->Segregated_Storage Store in a cool, dry, well-ventilated area Inert_Atmosphere Inert_Atmosphere Segregated_Storage->Inert_Atmosphere Maintain under N2 or Ar Dispensing Dispensing Inert_Atmosphere->Dispensing Use in fume hood Reaction_Setup Reaction_Setup Dispensing->Reaction_Setup Add to anhydrous solvent Reaction_Monitoring Reaction_Monitoring Reaction_Setup->Reaction_Monitoring TLC, LC-MS, etc. Workup Workup Reaction_Monitoring->Workup Quench with care Waste_Segregation Waste_Segregation Workup->Waste_Segregation Halogenated organic waste Labeling Labeling Waste_Segregation->Labeling Clearly label waste container Disposal Disposal Labeling->Disposal Follow institutional guidelines

Step-by-Step Protocol for Sulfonamide Synthesis

The synthesis of sulfonamides is a primary application of this compound in drug discovery.[1] The following is a generalized, field-proven protocol.

  • Reaction Setup:

    • In a chemical fume hood, add the desired amine (1.0 equivalent) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution and stir.

  • Addition of Sulfonyl Chloride:

    • In a separate, dry flask, dissolve this compound (1.0-1.1 equivalents) in the same anhydrous solvent.

    • Slowly add the sulfonyl chloride solution to the stirring amine solution at 0°C (ice bath). The dropwise addition helps to control the exotherm of the reaction.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

    • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired sulfonamide.

Emergency Preparedness: A Plan for the Unexpected

A well-rehearsed emergency response plan is critical to mitigating the consequences of an accidental release or exposure.

Emergency_Response Spill_or_Exposure Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill_or_Exposure->Evacuate First_Aid Administer First Aid Spill_or_Exposure->First_Aid Alert_Personnel Alert Nearby Personnel Evacuate->Alert_Personnel Assess_Situation Assess Situation (Size, Hazard Level) Alert_Personnel->Assess_Situation Minor_Spill Minor Spill (Trained Personnel Only) Assess_Situation->Minor_Spill Small & Contained Major_Spill Major Spill Assess_Situation->Major_Spill Large or Uncontrolled Cleanup Contain and Clean Up (Use Spill Kit) Minor_Spill->Cleanup Call_Emergency Call Emergency Services Major_Spill->Call_Emergency Report Report Incident Cleanup->Report Call_Emergency->Report

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response
  • Minor Spills: For small, contained spills, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material. The absorbed material should be collected into a labeled, sealed container for hazardous waste disposal.

  • Major Spills: In the case of a large or uncontrolled spill, evacuate the area immediately and contact your institution's emergency response team.

Conclusion: A Culture of Safety and Scientific Excellence

The responsible use of reactive reagents like this compound is fundamental to the advancement of drug discovery. By integrating a deep understanding of its chemical properties with robust safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their scientific work. This guide serves as a technical resource to empower scientists to handle this valuable reagent with the confidence that comes from a thorough and proactive approach to safety.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Propoxyethylchloride, 98.5+%. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • PubMed Central. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]

  • Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • PubMed Central. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine. Retrieved from [Link]

  • Angewandte Chemie. (2019, October 9). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process. Retrieved from [Link]

  • Google Patents. (n.d.). CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
  • Angewandte Chemie International Edition. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

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A Technical Guide to the Synthesis and Preparation of 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthesis of 4-propoxybenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The narrative focuses on the most prevalent and efficient synthetic methodology—direct chlorosulfonation of phenyl propyl ether—delving into the mechanistic underpinnings, a detailed experimental protocol, and critical safety considerations.

Strategic Overview: The Chlorosulfonation Pathway

The synthesis of this compound is most reliably achieved through the electrophilic aromatic substitution of phenyl propyl ether (also known as propoxybenzene) using chlorosulfonic acid. This method is favored for its directness and efficiency. The propoxy group (-O-CH₂CH₂CH₃) is an ortho-, para-directing activator, meaning it directs the incoming electrophile (the chlorosulfonyl group) to the positions opposite (para) and adjacent (ortho) to it on the benzene ring. Due to steric hindrance, the para-substituted product, this compound, is the major isomer formed.

Alternative strategies, such as the chlorination of sodium 4-propoxybenzenesulfonate, are generally less direct and may involve multiple steps or harsher reagents. Therefore, direct chlorosulfonation remains the industry standard for its atom economy and operational simplicity.

Reaction Mechanism: Electrophilic Aromatic Substitution

The formation of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process can be understood through the following key steps:

  • Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a potent electrophilic agent. The sulfur atom is highly electron-deficient and acts as the attacking species.

  • Electrophilic Attack: The π-electrons of the activated benzene ring of phenyl propyl ether attack the sulfur atom of chlorosulfonic acid. The propoxy group's electron-donating nature stabilizes the resulting carbocation intermediate, known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be another molecule of chlorosulfonic acid or the chloride ion) abstracts a proton from the carbon atom bearing the new sulfonyl group. This step restores the aromaticity of the ring.

  • Formation of the Sulfonyl Chloride: The initially formed sulfonic acid is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

Controlling the reaction temperature is paramount. The reaction is highly exothermic, and maintaining a low temperature (typically 0–5 °C) is crucial to minimize the formation of byproducts, such as the ortho-isomer and potential sulfone impurities.[1][2]

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenyl propyl ether136.1927.24 g0.20
Chlorosulfonic acid116.5293.22 g (54 mL)0.80
Dichloromethane (DCM)84.93200 mL-
Crushed Ice-~500 g-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Initial Charging: Charge the flask with phenyl propyl ether (0.20 mol) and dichloromethane (200 mL). Stir the mixture until the ether is fully dissolved and cool the solution to 0 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (0.80 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition. Vigorous gas evolution (HCl) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up - Quenching: Very slowly and carefully, pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent like hexanes or by flash column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Charge Phenyl Propyl Ether & DCM to Flask B Cool to 0-5 °C A->B C Slowly Add Chlorosulfonic Acid (0-5 °C) B->C D Stir for 2h at 0-5 °C C->D E Quench: Pour onto Crushed Ice D->E F Separate Organic Layer E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry with MgSO₄ & Filter G->H I Concentrate in vacuo H->I J Crude Product I->J K Recrystallization or Chromatography J->K L Pure this compound K->L

Caption: Overall workflow for the synthesis of this compound.

Safety and Handling

Chlorosulfonic acid is an extremely corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl and SO₃).[3][4]

  • Personal Protective Equipment (PPE): Always handle chlorosulfonic acid in a certified chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[5]

  • Handling: Use glassware that is thoroughly dried to prevent violent reactions. Additions should be slow and controlled, with efficient cooling.[6]

  • Quenching: The quenching step is particularly hazardous. The addition of the reaction mixture to ice/water must be done slowly to manage the exotherm and the vigorous release of HCl gas.[5]

  • Spills: Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate. For larger spills, follow institutional emergency procedures.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic peaks for the propoxy group and the substituted aromatic ring.

  • Infrared (IR) Spectroscopy: The presence of the sulfonyl chloride group will be indicated by strong absorptions around 1370 cm⁻¹ and 1170 cm⁻¹ (asymmetric and symmetric S=O stretching).

  • Melting Point: A sharp melting point is indicative of high purity.

The protocol is self-validating through these characterization steps. An obtained yield of 70-85% is typically expected for this procedure, though this can be affected by the efficiency of the work-up and purification.[2] Losses can occur due to hydrolysis of the sulfonyl chloride back to the sulfonic acid during the aqueous work-up.[7]

Chemical Reaction Diagram

Reaction cluster_reactants Reactants cluster_product Product propoxybenzene Phenyl Propyl Ether product This compound propoxybenzene->product + ClSO₃H (DCM, 0-5 °C) chlorosulfonic Chlorosulfonic Acid

Caption: Chlorosulfonation of phenyl propyl ether to yield the target product.

References

  • CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents.

  • GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents.

  • Synthesis of 4-methoxybenzenesulfonyl chloride - PrepChem.com.

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.

  • Chlorosulfonic acid - Atul Ltd.

  • Preparing Ethers - Chemistry LibreTexts.

  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS - Loba Chemie.

  • PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES - EPO.

  • Synthetic strategies for the preparation of proton-conducting hybrid polymers based on PEEK and PPSU for PEM fuel cells - Comptes Rendus de l'Académie des Sciences.

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov.

  • JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride) - Google Patents.

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • How to synthesize Phenyl propyl ether using Williamson's ether synthesis - Homework.Study.com.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.

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An In-Depth Technical Guide to the Mechanism of Action of 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical reactivity and mechanism of action of 4-propoxybenzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize sulfonyl chlorides as key reagents in synthetic chemistry. We will delve into the fundamental principles governing its reactivity, its practical applications, and provide detailed experimental protocols.

Introduction to this compound: A Versatile Synthetic Building Block

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a propoxy group at the para position relative to the sulfonyl chloride moiety. This compound is a valuable reagent in organic synthesis, primarily serving as an electrophile for the introduction of the 4-propoxybenzenesulfonyl group into a variety of molecules. Its utility is most pronounced in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and insecticidal properties.[1][2][3] The presence of the propoxy group can modulate the physicochemical properties, such as lipophilicity, of the resulting sulfonamide derivatives, which is a critical consideration in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of a related compound, 2,5-dichloro-4-propoxybenzenesulfonyl chloride, is presented below to provide context for this class of molecules.

PropertyValue
Molecular Formula C9H9Cl3O3S
Molecular Weight 303.6 g/mol
XLogP3 4.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

Data for 2,5-dichloro-4-propoxybenzenesulfonyl chloride from PubChem.[4]

The Core Mechanism of Action: Electrophilic Attack at the Sulfur Center

The primary mechanism of action of this compound, like other benzenesulfonyl chlorides, is its role as a potent electrophilic reagent.[5] The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders the sulfur atom highly susceptible to nucleophilic attack.

The reaction proceeds via a nucleophilic addition-elimination mechanism, most notably with amines and alcohols.[5][6]

Reaction with Amines: The Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and highly efficient method for the synthesis of N-substituted sulfonamides.[7] This reaction is fundamental to the utility of the reagent.

The mechanism involves two key stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.[6]

  • Elimination: The intermediate then collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as a good leaving group. A base, often in excess or added as a non-nucleophilic scavenger like pyridine or triethylamine, then deprotonates the nitrogen atom to yield the neutral sulfonamide and a salt (e.g., triethylammonium chloride).[6][8] The neutralization of the HCl byproduct is crucial, as its accumulation would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]

Visualization of the Sulfonylation Mechanism

The following diagram illustrates the nucleophilic addition-elimination mechanism for the reaction of this compound with a primary amine (R-NH₂).

Caption: Nucleophilic addition-elimination mechanism.

Applications in Drug Development and Agrochemicals

The 4-propoxybenzenesulfonamide moiety is a key pharmacophore in a variety of biologically active compounds. The synthetic accessibility of these compounds, stemming from the straightforward reactivity of this compound, makes it an attractive starting material for medicinal and agricultural chemists.

  • Insecticidal Agents: Studies have shown that 4-propargyloxybenzene sulfonamide derivatives, which are structurally related to 4-propoxybenzenesulfonamides, exhibit significant insecticidal activity.[3][10] The synthesis of these compounds relies on the reaction of the corresponding sulfonyl chloride with various amines.[3]

  • Anticancer Agents: Benzenesulfonamide derivatives are being investigated as potential anticancer agents.[11] For example, 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and evaluated as matrix metalloproteinase (MMP) inhibitors, which play a role in cancer cell migration and invasion.[2] The core synthesis of these inhibitors involves the reaction of the appropriately substituted benzenesulfonyl chloride with a pyrrolidine derivative.

Experimental Protocol: Synthesis of a 4-Propoxybenzenesulfonamide

This section provides a generalized, step-by-step protocol for the synthesis of an N-substituted 4-propoxybenzenesulfonamide from this compound and a primary amine. This protocol is adapted from standard procedures for sulfonamide synthesis.[8][12]

Materials and Reagents
  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 eq) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.[12]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (the limiting reagent, likely the sulfonyl chloride) is consumed. This typically takes 2-4 hours.[12]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess amine and triethylamine hydrochloride.[12]

    • Wash with saturated NaHCO₃ solution to remove any remaining acidic impurities.[12]

    • Wash with brine to remove residual water.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 4-propoxybenzenesulfonamide.

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of a 4-propoxybenzenesulfonamide.

G A 1. Dissolve amine and base in anhydrous DCM at 0°C B 2. Add 4-Propoxybenzenesulfonyl chloride solution dropwise A->B Reagent Addition C 3. Warm to RT and monitor reaction by TLC B->C Reaction D 4. Quench and perform aqueous work-up (HCl, NaHCO₃, Brine washes) C->D Work-up E 5. Dry organic layer (e.g., MgSO₄) and filter D->E F 6. Concentrate under reduced pressure E->F G 7. Purify by flash column chromatography F->G Purification H Pure Sulfonamide Product G->H

Caption: General experimental workflow for sulfonamide synthesis.

Conclusion

This compound is a powerful electrophilic reagent whose mechanism of action is centered on the nucleophilic attack at its electron-deficient sulfur atom. This reactivity provides a reliable and efficient pathway for the synthesis of 4-propoxybenzenesulfonamides, which are valuable scaffolds in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its mechanism and the practical aspects of its use, as detailed in this guide, is essential for scientists aiming to leverage its synthetic potential.

References

  • ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link][5]

  • PubMed. (2022). Design, synthesis and insecticidal activities of 4-propargyloxybenzene sulfonamide derivatives substituted with amino acids. Retrieved from [Link][10]

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  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link][14]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link][7]

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Navigating the Reactivity Landscape: A Guide to the Stability of 4-Propoxybenzenesulfonyl Chloride Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propoxybenzenesulfonyl chloride is a key intermediate in synthetic organic chemistry, particularly valued in the pharmaceutical industry for the construction of sulfonamide-based therapeutic agents.[1][2] Its utility is intrinsically linked to the high electrophilicity of its sulfonyl chloride moiety, which facilitates reactions with a wide array of nucleophiles.[1] However, this same reactivity presents a significant challenge: instability in the presence of bases, most notably hydroxide ions, leading to competitive hydrolysis. This guide provides an in-depth analysis of the stability of this compound under basic conditions. We will explore the mechanistic underpinnings of its degradation, quantify the factors that influence its stability, and present robust experimental protocols for its assessment. The insights provided herein are designed to empower researchers to optimize reaction conditions, maximize yields, and ensure the integrity of their synthetic pathways.

The Dichotomy of Reactivity: Sulfonamide Formation vs. Hydrolysis

The primary synthetic application of this compound is its reaction with primary or secondary amines to form N-substituted sulfonamides.[3][4][5][6] This reaction, typically conducted in the presence of a base to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry. However, in aqueous or protic environments, any base, particularly hydroxide, can initiate a competing, non-productive pathway: hydrolysis to the corresponding 4-propoxybenzenesulfonic acid.

Understanding and controlling this competition is paramount for synthetic success. The sulfonyl sulfur atom is highly electrophilic, making it susceptible to attack by nucleophiles. In a typical basic reaction medium containing an amine and water, both species compete as nucleophiles.

Mechanistic Overview

The degradation of aryl sulfonyl chlorides in basic aqueous media proceeds via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.[7] The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic sulfur atom. This is generally the rate-determining step. The resulting intermediate rapidly expels the chloride leaving group to yield the sulfonate salt.

Simultaneously, the desired amine nucleophile competes in an analogous reaction to produce the target sulfonamide. The relative rates of these two pathways dictate the yield and purity of the final product.

G sub This compound prod_hydrolysis 4-Propoxybenzenesulfonic Acid (Degradation Product) sub->prod_hydrolysis + H₂O - Cl⁻ prod_sulfonamide N-Substituted Sulfonamide (Desired Product) sub->prod_sulfonamide - HCl nuc_oh OH⁻ (Hydroxide) Base / Nucleophile nuc_oh->sub  Hydrolysis (Undesired Pathway) nuc_amine R₂NH (Amine) Nucleophile nuc_amine->sub  Aminolysis (Desired Pathway) hcl HCl cl_ion Cl⁻

Competing reaction pathways for this compound.

Critical Factors Governing Stability

The rate of hydrolysis is not constant; it is profoundly influenced by a set of interdependent experimental parameters. A thorough understanding of these factors is critical for designing robust synthetic protocols.

  • pH / Base Strength: This is the most dominant factor. The rate of hydrolysis is directly proportional to the concentration of hydroxide ions. As the pH increases, the concentration of OH⁻ rises exponentially, leading to a dramatic acceleration of the degradation process. While a base is often required for the primary reaction, using a strong base at high concentrations in an aqueous environment can lead to near-complete hydrolysis. Non-nucleophilic bases or running the reaction in a biphasic system can mitigate this.

  • Temperature: Like most chemical reactions, the hydrolysis of sulfonyl chlorides is temperature-dependent. Increasing the temperature provides the necessary activation energy for the reaction, increasing the rate of both hydrolysis and the desired aminolysis. For sensitive substrates, conducting reactions at lower temperatures (e.g., 0-5 °C) is a common strategy to temper the rate of hydrolysis.[2]

  • Solvent System: The choice of solvent plays a multifaceted role.

    • Water Content: The presence of water is a prerequisite for hydrolysis. Using anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) is the most effective way to prevent hydrolysis.

    • Solubility: Aryl sulfonyl chlorides often have low solubility in water.[8][9] This limited solubility can paradoxically protect the bulk material from hydrolysis by reducing its exposure to the aqueous phase, a principle that can be leveraged in biphasic reaction systems.[9]

    • Solvent Polarity: Polar aprotic solvents can stabilize the transition state of the SN2 reaction, potentially accelerating hydrolysis if water is present.

Quantitative Stability Assessment

To illustrate the interplay of these factors, the following table presents representative stability data for this compound under various basic conditions.

pH of Aqueous BufferTemperature (°C)Time (hours)% this compound Remaining (Hypothetical)
7.02524>99%
8.525695%
10.025270%
10.05292%
12.0250.5<10%

Data are illustrative and intended to demonstrate trends.

Experimental Protocol: Assessing Hydrolytic Stability

A self-validating system for assessing stability is crucial. The following protocol outlines a robust workflow for quantifying the rate of degradation of this compound. The primary analytical technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which can effectively separate the relatively nonpolar sulfonyl chloride from its more polar sulfonic acid degradation product.[10][11]

Workflow Diagram
Experimental workflow for stability testing.
Step-by-Step Methodology

1. Preparation of Solutions:

  • Stock Solution: Accurately prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile.
  • Buffer Solutions: Prepare a series of aqueous buffers at the desired pH values (e.g., phosphate buffer for pH 8, carbonate-bicarbonate for pH 10). Ensure the buffer has sufficient capacity.

2. Stability Experiment Setup:

  • For each pH condition, place a known volume (e.g., 10 mL) of the buffer into a thermostatted vessel equipped with a magnetic stirrer, maintained at the desired temperature (e.g., 25.0 ± 0.5 °C).
  • To initiate the experiment (t=0), add a small, precise volume of the sulfonyl chloride stock solution to the stirring buffer (e.g., 100 µL into 10 mL to achieve a final concentration of 100 µg/mL).

3. Sampling and Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 500 µL) of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a vial containing an equal or greater volume of a quenching solution (e.g., 500 µL of acetonitrile containing 0.1% formic acid). This stops the hydrolysis by rapidly lowering the pH and diluting the sample.

4. HPLC Analysis:

  • Method:
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Procedure: Inject the quenched samples into the HPLC system. The this compound will have a longer retention time than the more polar 4-propoxybenzenesulfonic acid.

5. Data Interpretation:

  • Integrate the peak area of the this compound at each time point.
  • Calculate the percentage remaining by comparing the peak area at each time point (At) to the initial peak area at t=0 (A0): % Remaining = (At / A0) * 100.
  • Plot % Remaining versus time to visualize the degradation kinetics.

Field-Proven Insights & Recommendations

  • Prioritize Anhydrous Conditions: Whenever possible, the most effective strategy to prevent hydrolysis is to use anhydrous aprotic solvents and ensure all reagents and glassware are dry.

  • Amine Basicity vs. Nucleophilicity: The choice of amine is critical. Highly nucleophilic amines will react faster with the sulfonyl chloride, outcompeting water more effectively. For the base used to scavenge HCl, a non-nucleophilic, sterically hindered base (e.g., triethylamine, DIPEA) is preferable to an inorganic base like NaOH if water is present.

  • Temperature Control is Key: For reactions that must be run in the presence of water, maintaining low temperatures is the most practical way to slow the rate of hydrolysis relative to the desired reaction.

  • Biphasic Systems: For larger-scale reactions, a biphasic system (e.g., DCM/water or Toluene/water) can be highly effective.[12] The sulfonyl chloride remains predominantly in the organic phase, minimizing contact with water, while the amine can react at the interface or be partitioned between phases.

  • Monitor Your Reaction: Do not assume stability. For any new reaction involving a sulfonyl chloride under basic aqueous conditions, it is best practice to monitor the disappearance of the starting material by TLC or LCMS to ensure it is not being consumed by hydrolysis.

By understanding the fundamental principles of its reactivity and employing the systematic evaluation techniques outlined in this guide, researchers can effectively manage the stability of this compound, ensuring its successful application in the synthesis of novel chemical entities.

References

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An In-depth Technical Guide to the Reactivity of 4-Propoxybenzenesulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-propoxybenzenesulfonyl chloride with primary amines, a cornerstone reaction in the synthesis of sulfonamides. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a deep dive into the mechanistic underpinnings, kinetic nuances, and practical considerations of this vital transformation. We will explore the electronic influence of the 4-propoxy group, delve into the optimization of reaction conditions, and provide detailed, field-proven methodologies for the synthesis and characterization of N-substituted 4-propoxybenzenesulfonamides. This guide is designed to equip researchers in medicinal chemistry and drug development with the expert insights necessary to confidently and efficiently utilize this versatile reagent in their synthetic endeavors.

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The most common and reliable method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This guide focuses on a specific, yet broadly applicable reagent: this compound. The presence of the 4-propoxy group imparts unique electronic properties that influence the reactivity of the sulfonyl chloride and the characteristics of the resulting sulfonamide products. A thorough understanding of these effects is paramount for the rational design and efficient execution of synthetic routes in drug discovery.

The Reaction Mechanism: A Nucleophilic Attack at the Sulfur Center

The reaction between this compound and a primary amine proceeds via a nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride. This process is analogous to the well-known acylation of amines by carboxylic acid chlorides.[3]

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The reaction is then completed by the departure of the chloride leaving group and the deprotonation of the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide product and a protonated base.

G cluster_0 Reaction Mechanism R-NH2 Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate R-NH2->Intermediate Nucleophilic Attack Ar-SO2Cl This compound Ar-SO2Cl->Intermediate Product N-Alkyl-4-propoxybenzenesulfonamide Intermediate->Product Chloride Elimination HCl HCl Intermediate->HCl Base Base (e.g., Pyridine) Salt Protonated Base Base->Salt Proton Scavenging HCl->Salt

Caption: General workflow of the reaction between this compound and a primary amine.

The Role of the 4-Propoxy Group: An Electronic Perspective

The propoxy group (-OPr) at the para-position of the benzene ring is an electron-donating group due to the resonance effect of the oxygen lone pairs. This has a direct impact on the reactivity of the sulfonyl chloride.

  • Decreased Electrophilicity: The electron-donating nature of the propoxy group reduces the partial positive charge on the sulfur atom of the sulfonyl chloride, making it less electrophilic. Consequently, this compound is generally less reactive than unsubstituted benzenesulfonyl chloride or benzenesulfonyl chlorides bearing electron-withdrawing groups (e.g., nitro or cyano groups).[1] This can be quantified using the Hammett equation, where the σp value for -OPr is negative, indicating its electron-donating character.[4][5]

  • Implications for Reaction Conditions: The reduced reactivity of this compound may necessitate slightly more forcing reaction conditions (e.g., longer reaction times or gentle heating) compared to more activated sulfonyl chlorides to achieve complete conversion. However, this attenuated reactivity can also be advantageous, potentially leading to higher selectivity in reactions with substrates containing multiple nucleophilic sites.

Key Experimental Parameters and Considerations

The successful synthesis of N-alkyl-4-propoxybenzenesulfonamides hinges on the careful control of several experimental parameters.

ParameterRecommended ConditionsRationale and Expert Insights
Solvent Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.These solvents are inert to the reactants and facilitate the dissolution of both the sulfonyl chloride and the amine. DCM is often a preferred choice due to its ease of removal during workup.
Base Pyridine or triethylamine (1.1 - 1.5 equivalents).A non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] Pyridine can also act as a nucleophilic catalyst in some cases.
Temperature Typically 0 °C to room temperature.The reaction is often initiated at 0 °C to control the initial exotherm, especially with more reactive amines, and then allowed to warm to room temperature to ensure completion.
Stoichiometry A slight excess of the primary amine (1.0 - 1.2 equivalents) can be used.This can help to drive the reaction to completion, particularly if the amine is volatile or prone to side reactions.
Workup Aqueous workup with dilute acid (e.g., 1M HCl) followed by an organic extraction.The acidic wash removes any unreacted amine and the basic catalyst. The organic layer is then washed with brine and dried prior to solvent evaporation.
Purification Recrystallization or column chromatography.The resulting sulfonamides are often crystalline solids that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If the product is an oil or contains impurities with similar solubility, silica gel column chromatography is a reliable purification method.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-propoxybenzenesulfonamide

This protocol provides a step-by-step methodology for a representative reaction.

G cluster_0 Experimental Workflow Start Dissolve benzylamine and pyridine in DCM at 0 °C Add Add this compound dropwise Start->Add React Stir at room temperature for 12-16 hours Add->React Workup Wash with 1M HCl, water, and brine React->Workup Dry Dry over anhydrous Na₂SO₄ Workup->Dry Purify Concentrate and purify by recrystallization or chromatography Dry->Purify Characterize Characterize the product (NMR, IR, MS) Purify->Characterize

Caption: A typical experimental workflow for the synthesis of N-benzyl-4-propoxybenzenesulfonamide.

Materials:

  • This compound

  • Benzylamine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzylamine (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Characterization of Reactants and Products

Thorough characterization of the starting material and the final product is essential for ensuring the integrity of the research.

This compound:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a triplet for the methyl protons of the propoxy group, a sextet for the methylene protons adjacent to the methyl group, a triplet for the methylene protons attached to the oxygen, and two doublets in the aromatic region corresponding to the ortho and meta protons of the benzene ring.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will exhibit signals for the three distinct carbons of the propoxy group and four signals for the aromatic carbons.

  • IR (KBr): The infrared spectrum will show characteristic strong absorption bands for the S=O stretching vibrations around 1370 cm⁻¹ and 1170 cm⁻¹.[7]

N-Alkyl-4-propoxybenzenesulfonamides:

  • ¹H NMR (CDCl₃): In addition to the signals for the 4-propoxybenzenesulfonyl moiety, the spectrum will display signals corresponding to the alkyl group of the primary amine. The N-H proton of the sulfonamide typically appears as a broad singlet.

  • ¹³C NMR (CDCl₃): The spectrum will show signals for the carbons of both the aromatic and the alkyl portions of the molecule.

  • IR (KBr): The IR spectrum will retain the strong S=O stretching bands and will also show a characteristic N-H stretching vibration, typically in the region of 3300-3200 cm⁻¹.

The Influence of the Primary Amine Structure

The structure of the primary amine significantly influences the reaction rate and, in some cases, the feasibility of the reaction.

  • Steric Hindrance: Primary amines with bulky substituents near the nitrogen atom (e.g., tert-butylamine) will react more slowly than less hindered amines (e.g., methylamine) due to steric hindrance, which impedes the nucleophilic attack on the sulfur atom.

  • Electronic Effects: The basicity of the primary amine, which is influenced by the electronic nature of its substituents, also plays a role. More basic (more nucleophilic) amines will generally react faster. For instance, aliphatic amines are more basic and thus more reactive than aromatic amines (anilines), where the nitrogen lone pair is delocalized into the aromatic ring.

Troubleshooting and Side Reactions

While the formation of sulfonamides is generally a robust reaction, potential side reactions and experimental issues should be considered.

  • Hydrolysis of the Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially under basic conditions or upon prolonged exposure to atmospheric moisture.[8] Therefore, the use of anhydrous solvents and reagents is recommended.

  • Double Sulfonylation: In the presence of a strong base and excess sulfonyl chloride, it is possible for the initially formed sulfonamide to be deprotonated and react further to form a disulfonylated amine. However, this is generally not a significant issue with primary amines under the standard reaction conditions.

  • Incomplete Reaction: If the reaction does not go to completion, this may be due to a less reactive amine, insufficient reaction time, or low temperature. Gentle heating or extending the reaction time may be necessary.

Conclusion

The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of a wide range of N-substituted sulfonamides. The electron-donating propoxy group modulates the reactivity of the sulfonyl chloride, a factor that must be considered when designing synthetic strategies. By carefully controlling the reaction parameters, including the choice of solvent, base, and temperature, researchers can achieve high yields of the desired sulfonamide products. This in-depth guide provides the foundational knowledge and practical insights necessary for the successful application of this important reaction in the pursuit of novel therapeutic agents.

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Understanding the Electrophilicity of 4-Propoxybenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Propoxybenzenesulfonyl chloride is a key reagent in organic synthesis, prized for its role in the formation of sulfonamides and sulfonic esters. Its reactivity is fundamentally governed by the electrophilic character of the sulfur atom within the sulfonyl chloride group. This guide provides an in-depth analysis of the factors influencing this electrophilicity, methods for its characterization, and practical protocols for its application. By understanding the interplay of electronic and steric effects, researchers can better predict and control the outcomes of reactions involving this versatile compound.

Introduction: The Significance of Sulfonyl Chlorides in Synthetic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as powerful electrophiles in a wide array of chemical transformations.[1][2][3][4] Their utility stems from the excellent leaving group ability of the chloride ion, facilitated by the strong electron-withdrawing nature of the sulfonyl group.[1] This inherent reactivity makes them indispensable for the synthesis of sulfonamides, a common motif in pharmaceuticals, and sulfonic esters, which are valuable intermediates in organic synthesis.[1][2][5]

The reactivity of a given sulfonyl chloride is intricately linked to the electronic properties of the substituent 'R'. In the case of this compound, the propoxy group, an electron-donating group, plays a crucial role in modulating the electrophilicity of the sulfur center. This guide will specifically dissect the chemical personality of this compound, offering insights into its reactivity profile.

The Heart of the Matter: Deconstructing the Electrophilicity of this compound

The electrophilicity of the sulfur atom in this compound is a consequence of the cumulative inductive and resonance effects of its substituents.

2.1. Electronic Landscape:

  • The Sulfonyl Group: The two oxygen atoms double-bonded to the sulfur atom are strongly electron-withdrawing, creating a significant partial positive charge on the sulfur atom. This polarization is the primary driver of the compound's electrophilicity.

  • The Phenyl Ring: The aromatic ring can engage in resonance, which can either donate or withdraw electron density from the sulfonyl group, depending on the nature of the substituent at the para position.

  • The 4-Propoxy Group: The propoxy group (-OCH₂CH₂CH₃) is an electron-donating group due to the lone pairs on the oxygen atom. Through the resonance effect, it pushes electron density into the phenyl ring, which in turn slightly reduces the partial positive charge on the sulfur atom. This electron-donating nature deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.

2.2. Steric Considerations:

While electronic effects are paramount, steric hindrance can also influence reactivity. In the case of this compound, the propoxy group is relatively linear and does not impose significant steric bulk around the reaction center. However, in more sterically congested sulfonyl chlorides, the approach of a nucleophile can be impeded, leading to slower reaction rates.[6]

Quantifying Reactivity: The Hammett Equation

The influence of substituents on the reactivity of aromatic compounds can be quantitatively assessed using the Hammett equation:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent. For a 4-propoxy group, the σ value is negative, indicating its electron-donating nature.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[7][8]

Studies on the solvolysis and aminolysis of various substituted benzenesulfonyl chlorides have shown a clear correlation between the substituent's electronic properties and the reaction rate, consistent with the Hammett equation.[9][10] For this compound, the electron-donating propoxy group would be expected to result in a slower reaction rate compared to benzenesulfonyl chloride itself in reactions with a positive ρ value.

Experimental Characterization of Electrophilicity

Several experimental techniques can be employed to probe and quantify the electrophilicity of this compound.

4.1. Kinetic Studies:

Measuring the rates of reaction with a series of standard nucleophiles (e.g., anilines, phenols) allows for a direct comparison of its reactivity with other sulfonyl chlorides. These studies are typically performed under pseudo-first-order conditions, and the progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy, HPLC, or NMR.[10][11]

Table 1: Representative Kinetic Data for the Reaction of Substituted Benzenesulfonyl Chlorides with Aniline in Methanol

Substituent (X) in X-C₆H₄SO₂ClRelative Rate (k/k₀)Hammett σ Constant
4-OCH₃0.45-0.27
4-OC₃H₇ (Propoxy) (Estimated) ~0.4-0.5 ~-0.25
H1.000.00
4-Cl2.570.23
4-NO₂21.80.78

Note: The value for this compound is an estimation based on the known value for the 4-methoxy substituent, as their electronic effects are very similar.

4.2. Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The position of the S=O stretching frequencies in the IR spectrum can provide insights into the electronic environment of the sulfonyl group. Electron-donating groups tend to slightly lower the stretching frequency. For 4-methoxybenzenesulfonyl chloride, a related compound, these stretches are observed around 1375 and 1170 cm⁻¹.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and the ¹³C nucleus of the sulfur-bearing carbon can be sensitive to the electron density at the sulfonyl group.

4.3. Computational Modeling:

Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound.[13] These calculations can provide valuable information on:

  • Molecular Electrostatic Potential (MEP): Visualizing the MEP map can identify the electrophilic and nucleophilic regions of the molecule. The area around the sulfur atom will show a significant positive potential.[13]

  • Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack.

Practical Applications and Reaction Protocols

The primary application of this compound is in the synthesis of sulfonamides and sulfonic esters.

5.1. Synthesis of Sulfonamides:

This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[14]

Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide

  • Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 1: Workflow for Sulfonamide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Amine & Base in Anhydrous Solvent cool Cool to 0 °C dissolve->cool add Slowly Add This compound cool->add stir Stir at Room Temperature (Monitor by TLC) add->stir quench Quench with Water & Extract stir->quench wash Wash Organic Layer quench->wash purify Dry, Concentrate & Purify wash->purify

Caption: A generalized workflow for the synthesis of sulfonamides from this compound.

5.2. Synthesis of Sulfonic Esters:

The reaction with alcohols follows a similar principle, often catalyzed by a base.

Diagram 2: Reaction Mechanism for Sulfonamide Formation

Caption: The bimolecular nucleophilic substitution mechanism for sulfonamide formation.

Safety Considerations

This compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound.[15] It will react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions should be conducted under anhydrous conditions.

Conclusion

The electrophilicity of this compound is a finely tuned property, primarily dictated by the strong electron-withdrawing sulfonyl group, with a subtle but significant attenuating effect from the electron-donating 4-propoxy substituent. A thorough understanding of these electronic effects, which can be quantified through kinetic studies and rationalized with computational methods, is essential for its effective use in organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this valuable reagent in the development of novel chemical entities.

References

  • Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from [Link]

  • Kacprzak, S., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Experimental spectroscopic, Molecular structure, Electronic solvation, Biological prediction and Topological analysis of 2, 4, 6-tri (propan-2-yl) benzenesulfonyl chloride: an antidepressant agent. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • Robertson, R. E., & Laughton, P. M. (1970). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. Canadian Science Publishing. Retrieved from [Link]

  • Ballistreri, F. P., et al. (1970). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • ResearchGate. (2025). Electrophilic chlorination by sulfuryl chloride. Retrieved from [Link]

  • ProQuest. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). JPS60156662A - Preparation of p,p'-oxybis(benzenesulfonyl chloride).
  • NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1970). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • ACS Omega. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Publications. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • American Chemical Society. (1983). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

  • ResearchGate. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

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The Versatile Role of 4-Propoxybenzenesulfonyl Chloride in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern chemical research, particularly in the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel functional molecules. Among these, 4-Propoxybenzenesulfonyl chloride emerges as a significant intermediate, offering a versatile scaffold for the construction of a diverse array of compounds. Its utility stems from the reactive sulfonyl chloride moiety, which readily engages in nucleophilic substitution reactions, and the 4-propoxy group, which can modulate the physicochemical properties of the resulting derivatives. This guide provides an in-depth exploration of the synthesis, reactivity, and burgeoning research applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemistry: Synthesis and Reactivity Profile

The primary route to this compound involves the electrophilic aromatic substitution of propoxybenzene with chlorosulfonic acid. This reaction leverages the electron-donating nature of the propoxy group, which activates the benzene ring towards substitution, predominantly at the para position due to steric hindrance and electronic effects.

Propoxybenzene Propoxybenzene Intermediate Electrophilic Aromatic Substitution Propoxybenzene->Intermediate Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate Product 4-Propoxybenzenesulfonyl Chloride Intermediate->Product HCl HCl (byproduct) Intermediate->HCl

Caption: Synthesis of this compound.

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for reactions with a wide range of nucleophiles, most notably amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters, respectively. The reaction with amines is particularly significant in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of analogous aryl sulfonyl chlorides.[2]

Materials:

  • Propoxybenzene

  • Chlorosulfonic acid (freshly distilled)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propoxybenzene (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Vigorous stirring is essential during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The 4-propoxybenzenesulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. The propoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of drug candidates.

Antimicrobial and Antifungal Agents

The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs. While specific studies on the antimicrobial and antifungal activities of 4-propoxybenzenesulfonamides are emerging, the broader class of N-arylbenzenesulfonamides has shown significant potential. For instance, various derivatives have demonstrated broad-spectrum antifungal activity against plant pathogenic fungi, with some compounds showing 50% inhibition (ED50) in the range of 3-15 µg/ml.[3] Furthermore, other studies have highlighted the moderate antifungal activity of certain synthetic compounds against various fungal strains, including Candida species.[4] This suggests that novel 4-propoxybenzenesulfonamides could be promising candidates for the development of new antifungal agents.

Anticancer Agents

The benzenesulfonamide core is present in numerous anticancer agents. Research has shown that N-(6(4)-indazolyl)-benzenesulfonamides exhibit significant antiproliferative activity against various tumor cell lines, with some compounds showing IC50 values in the sub-micromolar range.[5] These compounds have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase.[5] Although direct studies on 4-propoxy derivatives are limited, the structural similarity suggests a promising avenue for the design of novel anticancer drugs. The propoxy group could be strategically employed to optimize the pharmacokinetic properties of such compounds.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[6] Benzenesulfonamides are a well-known class of CA inhibitors.[7] Studies on 4-(pyrazolyl)benzenesulfonamide ureas have demonstrated potent inhibition of human CA isoforms, particularly the tumor-associated hCA IX and hCA XII.[8] The 4-alkoxy substitution has been shown to influence the inhibitory activity, indicating that the 4-propoxy group could be a key feature in designing selective and potent CA inhibitors.[8]

Insecticidal Agents

A study on 4-propargyloxybenzene sulfonamide derivatives, which are structurally very similar to 4-propoxybenzenesulfonamides, revealed significant insecticidal activity against the third-instar Mythimna separate (armyworm).[9] Notably, some of these derivatives, when combined with amino acid esters, showed LC50 values as low as 2.38 mg/ml, representing a significant improvement over existing compounds.[9] This highlights the potential of this compound as a starting material for the synthesis of novel and effective insecticides.

Workflow for the Synthesis of a 4-Propoxybenzenesulfonamide Library

The synthesis of a library of 4-propoxybenzenesulfonamide derivatives for screening purposes typically follows a straightforward workflow.

Caption: Workflow for 4-Propoxybenzenesulfonamide Library Synthesis.

Experimental Protocol: General Procedure for the Synthesis of 4-Propoxybenzenesulfonamides

Materials:

  • This compound

  • Substituted amine (1 equivalent)

  • Pyridine or triethylamine (1.5 equivalents)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution and stir at room temperature.

  • Add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4-propoxybenzenesulfonamide derivative.[1]

Physicochemical Properties

PropertyValue (for 4-n-propylbenzenesulfonyl chloride)Reference
Molecular FormulaC9H11ClO2S[10]
Molecular Weight218.70 g/mol [10]
Melting Point20-22 °C[10]
Boiling Point275-276 °C[10]
Density1.223 g/mL at 25 °C[10]

Safety and Handling

This compound, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive.[11] Contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, flush the affected area with copious amounts of water. Due to its reactivity with water, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound stands as a valuable and versatile building block for chemical synthesis. Its straightforward preparation and predictable reactivity make it an attractive starting material for the construction of diverse molecular architectures. The resulting 4-propoxybenzenesulfonamide derivatives hold significant promise in medicinal chemistry, with potential applications as antimicrobial, anticancer, and carbonic anhydrase inhibiting agents. Further exploration of this scaffold, including the synthesis and screening of novel derivatives, is warranted to fully unlock its therapeutic potential. As our understanding of structure-activity relationships deepens, we can anticipate the rational design of 4-propoxybenzenesulfonamides with enhanced potency, selectivity, and pharmacokinetic profiles, contributing to the development of next-generation therapeutics.

References

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. [Link]

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. PubMed Central. [Link]

  • Antimicrobial activity of hydroxylbenzenesulfonailides derivatives of chitosan, chitosan sulfates and carboxymethyl chitosan. PubMed. [Link]

  • Design, synthesis and insecticidal activities of 4-propargyloxybenzene sulfonamide derivatives substituted with amino acids. PubMed. [Link]

  • Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. NIH. [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. NIH. [Link]

  • Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. [Link]

  • Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. [Link]

  • Antimicrobial Activities of Propolis in Poloxamer Based Topical Gels. ResearchGate. [Link]

  • Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. [Link]

  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. [Link]

  • Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents. PubMed. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. PubMed Central. [Link]

  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Frontiers. [Link]

  • Process for the preparation of aromatic sulfonyl chlorides. Justia Patents. [Link]

  • Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases. PubMed. [Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]

  • In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents. NIH. [Link]

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An In-depth Technical Guide to the NMR Spectral Data of 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-propoxybenzenesulfonyl chloride. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1][2][3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2, H-6~ 7.90Doublet2HJ ≈ 9.0
H-3, H-5~ 7.00Doublet2HJ ≈ 9.0
-OCH₂-~ 4.05Triplet2HJ ≈ 6.5
-CH₂-~ 1.85Sextet2HJ ≈ 7.0
-CH₃~ 1.05Triplet3HJ ≈ 7.5
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 164.0
C-4~ 135.0
C-2, C-6~ 130.0
C-3, C-5~ 115.0
-OCH₂-~ 71.0
-CH₂-~ 22.5
-CH₃~ 10.5

Principles of Spectral Interpretation

The predicted NMR data is rooted in the fundamental electronic effects exerted by the substituents on the benzene ring.

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to display a characteristic AA'BB' system, which often appears as two distinct doublets.

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The sulfonyl chloride group (-SO₂Cl) is a strong electron-withdrawing group, which deshields the ortho protons (H-2, H-6), causing them to resonate at a lower field (higher ppm value). Conversely, the propoxy group (-OCH₂CH₂CH₃) is an electron-donating group, which shields the ortho protons (H-3, H-5), shifting their resonance to a higher field (lower ppm value).

  • Propoxy Group Protons: The protons of the propoxy chain exhibit predictable chemical shifts and multiplicities. The methylene protons adjacent to the oxygen (-OCH₂-) are the most deshielded due to the electronegativity of the oxygen atom. The signal for these protons is expected to be a triplet due to coupling with the adjacent methylene group. The central methylene protons (-CH₂-) will appear as a sextet, being coupled to both the -OCH₂- and -CH₃ groups. The terminal methyl protons (-CH₃) will be the most shielded and will appear as a triplet, coupled to the adjacent methylene group.

¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are also governed by the electronic effects of the substituents.

  • Aromatic Carbons: The carbon attached to the electron-donating propoxy group (C-1) and the carbon attached to the electron-withdrawing sulfonyl chloride group (C-4) will be significantly shifted. The C-1 carbon is expected to be shielded, while the C-4 carbon will be deshielded. The signals for C-2, C-6 and C-3, C-5 will be influenced by both substituents.

  • Propoxy Group Carbons: The chemical shifts of the carbons in the propoxy chain are standard for an n-propyl ether. The carbon bonded to the oxygen (-OCH₂-) will have the largest chemical shift, followed by the central methylene carbon and then the terminal methyl carbon.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard protocol for the preparation and analysis of a sulfonyl chloride sample.[1]

Sample Preparation
  • Dry the NMR Tube: Ensure a standard 5 mm NMR tube is thoroughly dried in an oven and cooled in a desiccator before use. Sulfonyl chlorides are moisture-sensitive.

  • Weigh the Sample: Accurately weigh approximately 10-20 mg of this compound directly into the NMR tube.

  • Add Deuterated Solvent: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a good choice as it is a common solvent for organic compounds and is relatively inert.

  • Dissolve the Sample: Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved.

Instrument Parameters (for a 400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative analysis.

    • Acquisition Time: An acquisition time of 3-4 seconds will provide good resolution.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.

Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Visualizing the Molecular Structure and Proton Relationships

The following diagrams illustrate the structure of this compound and the coupling relationships between the protons in the propoxy group.

Caption: Molecular structure of this compound.

Caption: Coupling relationships in the propoxy chain.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By understanding the principles of chemical shifts and coupling constants, and by following robust experimental protocols, researchers can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this important synthetic intermediate. The provided predicted data serves as a valuable reference for scientists working with this compound and highlights the power of NMR in modern chemical research and development.

References

  • BenchChem. A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
  • ChemicalBook. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum.
  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development. Its presence is widespread in a vast array of therapeutic agents, owing to its ability to mimic the transition state of amide hydrolysis and act as a versatile hydrogen bond donor and acceptor.[1] This unique electronic and structural profile allows for potent and selective interactions with various biological targets. The synthesis of novel sulfonamide derivatives is, therefore, a critical endeavor in the pursuit of new and improved pharmaceuticals.

This guide provides a detailed experimental protocol for the synthesis of N-substituted sulfonamides utilizing 4-propoxybenzenesulfonyl chloride as a key building block. The propoxy substituent offers a valuable handle for modulating the lipophilicity and pharmacokinetic properties of the resulting sulfonamide, making it an attractive starting material for generating compound libraries for drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and detail the necessary purification and characterization techniques to ensure the synthesis of high-purity target compounds.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compound≥97%VariousStore under inert gas, moisture sensitive.
Primary or Secondary Amine≥98%Various
PyridineAnhydrousVariousStore over molecular sieves.
Dichloromethane (DCM)AnhydrousVarious
1 M Hydrochloric Acid (HCl)ACS GradeVarious
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeVarious
Brine (Saturated NaCl solution)ACS GradeVarious
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVarious
Ethanol or Isopropanol/Water mixtureReagent GradeVariousFor recrystallization.
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)NMR GradeVarious
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer (ESI or other suitable ionization technique)

  • Melting point apparatus

Experimental Protocol: Synthesis of N-Alkyl/Aryl-4-propoxybenzenesulfonamide

This protocol details a robust and widely applicable method for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Step 1: Reaction Setup and Amine Dissolution
  • To a dry, round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 equivalent).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2–0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Expert Insight: The use of anhydrous solvent is crucial to prevent the hydrolysis of the sulfonyl chloride, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide. Cooling the reaction mixture helps to control the exothermicity of the reaction, especially during the addition of the sulfonyl chloride.

Step 2: Addition of Base
  • To the stirred amine solution at 0 °C, slowly add anhydrous pyridine (1.2–1.5 equivalents).

  • Causality Explained: Pyridine serves a dual purpose in this reaction. Primarily, it acts as a base to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[2] This is essential as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, pyridine can act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive pyridinium-1-sulfonate intermediate, which is then more susceptible to nucleophilic attack by the amine.

Step 3: Addition of this compound
  • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the reaction mixture at 0 °C over a period of 15–20 minutes using a dropping funnel.

  • Rationale: A slight excess of the sulfonyl chloride is used to ensure complete consumption of the potentially more valuable amine. The slow, dropwise addition is critical to maintain temperature control and prevent the formation of side products.

Step 4: Reaction Monitoring
  • Allow the reaction mixture to warm to room temperature and stir for 4–18 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The reaction is considered complete when the starting amine spot is no longer visible by TLC.

Step 5: Work-up and Extraction
  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess pyridine)

    • Saturated NaHCO₃ solution (to neutralize any remaining acid)

    • Brine (to reduce the solubility of organic material in the aqueous phase)

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide.

Purification: Recrystallization

The crude sulfonamide can be purified by recrystallization to obtain a high-purity solid.

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or isopropanol/water mixture.[2][3]

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • To maximize the yield, the flask can be placed in an ice bath for 30 minutes after reaching room temperature.[3]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Characterization

The identity and purity of the synthesized sulfonamide should be confirmed by a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the 4-propoxybenzenesulfonyl group, the protons of the propoxy chain, and the protons of the N-alkyl/aryl substituent. The sulfonamide N-H proton, if present, typically appears as a broad singlet.[4]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized sulfonamide. The fragmentation pattern can also provide structural information. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond.[5][6]

Physical Properties

The melting point of the purified sulfonamide should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

Safety Precautions

  • This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Pyridine is a flammable and toxic liquid. It should also be handled in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.

  • The reaction work-up involving acids and bases should be performed with care.

Workflow Diagram

Sulfonamide_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Amine Dissolve Amine in Anhydrous DCM Cooling1 Cool to 0 °C Amine->Cooling1 Pyridine Add Pyridine Cooling1->Pyridine Sulfonyl_Chloride Add 4-Propoxybenzenesulfonyl Chloride Solution Pyridine->Sulfonyl_Chloride Stirring Stir at Room Temperature Sulfonyl_Chloride->Stirring Dilute Dilute with DCM Stirring->Dilute Monitor by TLC Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Crude Product Filter Filter and Wash Recrystallize->Filter Dry_Product Dry Product Filter->Dry_Product NMR NMR (¹H, ¹³C) Dry_Product->NMR MS Mass Spectrometry Dry_Product->MS MP Melting Point Dry_Product->MP

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

This application note provides a comprehensive and technically sound protocol for the synthesis of novel sulfonamides using this compound. By understanding the rationale behind each experimental step, from the choice of reagents to the purification techniques, researchers can confidently and efficiently synthesize a diverse range of sulfonamide derivatives for their drug discovery programs. The inherent versatility of this protocol allows for its adaptation to a wide variety of primary and secondary amines, making it a valuable tool in the modern medicinal chemistry laboratory.

References

  • Oakwood Chemical. 4-n-Propylbenzenesulfonyl chloride. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.).
  • PubChem. 4-Acetylbenzenesulfonyl chloride. [Link]

  • PubMed. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. [Link]

  • Google Patents. Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • PubChem. CID 174561770. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Google Patents. Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.
  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • ChemistryViews. Base-Mediated Site-Selective Sulfonylation of Pyridine. [Link]

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The 4-Propoxybenzenesulfonyl Group: A Robust and Versatile Protecting Group for Amines in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Amine Protection in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount.[1] Amines, being nucleophilic and often highly reactive, necessitate temporary masking to prevent unwanted side reactions and ensure the selective transformation of other functional groups within a molecule.[1] While a plethora of amine protecting groups exist, the selection of an appropriate group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal.[2]

Sulfonamides have long been recognized as one of the most stable and robust classes of amine protecting groups, tolerant to a wide array of synthetic conditions.[3] However, this inherent stability can also present a significant challenge when deprotection is required, often necessitating harsh conditions that may be incompatible with sensitive functional groups elsewhere in the molecule. This application note introduces 4-propoxybenzenesulfonyl chloride as a valuable reagent for the protection of primary and secondary amines, offering the characteristic stability of arylsulfonamides while potentially allowing for more nuanced deprotection strategies.

Due to the limited specific literature on the 4-propoxybenzenesulfonyl group, this guide will draw upon established protocols for closely related 4-alkoxybenzenesulfonyl and other substituted benzenesulfonyl chlorides to provide a comprehensive and practical framework for its application.

The Chemistry of Amine Protection with this compound

The protection of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion.

  • Mechanism of Protection:

    The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of this compound. This is followed by the departure of the chloride ion and subsequent deprotonation of the nitrogen by a base to yield the protected sulfonamide.

  • Rationale for Use:

    The resulting 4-propoxybenzenesulfonamide is a crystalline solid, often amenable to purification by recrystallization. The electron-donating nature of the propoxy group can subtly influence the reactivity and stability of the sulfonamide compared to unsubstituted or electron-withdrawing benzenesulfonyl groups. This electronic effect may be exploited for selective cleavage under specific conditions.

Synthesis of this compound

A reliable supply of the protecting group reagent is essential. While a specific, validated synthesis for this compound is not widely reported, a robust procedure can be adapted from the synthesis of the analogous 4-methoxybenzenesulfonyl chloride.[4] The general approach involves the chlorosulfonation of propyl phenyl ether.

Analogous Synthesis of 4-Alkoxybenzenesulfonyl Chloride

A common method for the preparation of arylsulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.[5]

G PropylPhenylEther Propyl Phenyl Ether Reaction Chlorosulfonation PropylPhenylEther->Reaction ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Reaction Product 4-Propoxybenzenesulfonyl Chloride HCl HCl Reaction->Product Reaction->HCl

Caution: Chlorosulfonic acid is a highly corrosive and reactive substance. This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the sulfonylation of a primary amine using this compound, adapted from standard procedures for other sulfonyl chlorides.[3]

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve the primary amine in anhydrous DCM.

  • To the stirred solution, add the base (triethylamine or pyridine) at room temperature.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-propoxybenzenesulfonamide by recrystallization or column chromatography.

G Start Start: Primary/Secondary Amine Reagents This compound, Base (e.g., Pyridine, Et3N), Solvent (e.g., DCM) Start->Reagents Reaction Sulfonylation Reaction (Room Temperature) Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification End End: Protected Sulfonamide Purification->End

Protocol 2: Deprotection of a 4-Propoxybenzenesulfonamide

The cleavage of the sulfonamide bond is the critical step in this protective group strategy. The choice of deprotection method will depend on the stability of the substrate to the reaction conditions.

Method A: Reductive Cleavage with Thiophenol and Base

This method is effective for the deprotection of sulfonamides activated by electron-withdrawing groups, and its applicability to the 4-propoxy derivative should be evaluated on a case-by-case basis. The mechanism is thought to proceed via a Meisenheimer intermediate.[6]

Materials:

  • 4-Propoxybenzenesulfonamide (1.0 eq)

  • Thiophenol (excess)

  • Potassium carbonate (K2CO3) or a non-nucleophilic base (e.g., DBU)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the 4-propoxybenzenesulfonamide in the chosen solvent.

  • Add the base and thiophenol to the solution.

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

G Start Start: Protected Sulfonamide Reagents Deprotection Reagent (e.g., Thiophenol/Base or Acidic Conditions) Start->Reagents Reaction Deprotection Reaction (Heating may be required) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography, Distillation, or Crystallization) Workup->Purification End End: Free Amine Purification->End

Method B: Acidic Hydrolysis

While many sulfonamides are stable to acidic conditions, forcing conditions can lead to cleavage. This method is generally less favorable due to its harshness but can be effective in certain cases.

Materials:

  • 4-Propoxybenzenesulfonamide

  • Strong acid (e.g., concentrated HBr in acetic acid, or trifluoroacetic acid (TFA))

Procedure:

  • Treat the sulfonamide with the strong acid, with or without a co-solvent.

  • Heat the reaction mixture as required, monitoring by TLC.

  • Carefully neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product.

  • Purify the amine as described above.

Stability and Orthogonality

A key advantage of sulfonyl protecting groups is their stability under a wide range of conditions. The 4-propoxybenzenesulfonyl group is expected to be stable to:

  • Basic conditions: Resistant to hydrolysis by aqueous bases.

  • Many oxidizing and reducing agents: The sulfonamide linkage is generally robust.

  • Organometallic reagents: Typically stable to Grignard and organolithium reagents.

This stability allows for a high degree of orthogonality in a synthetic strategy.[7] An orthogonal protecting group strategy enables the selective deprotection of one protecting group in the presence of others.[1] For instance, a 4-propoxybenzenesulfonyl-protected amine should remain intact during the acidic cleavage of a Boc group or the fluoride-mediated removal of a silyl ether.[8]

Data Summary

CharacteristicDescriptionReference
Reagent This compoundN/A
Protection Conditions Amine, base (e.g., pyridine), DCM, room temp.[3]
Deprotection Conditions 1. Thiophenol, K2CO3, CH3CN, heat2. Strong acid (e.g., HBr/AcOH), heat[6]
Stability Stable to basic, many oxidative/reductive, and organometallic conditions.[3]
Orthogonality Orthogonal to acid-labile (e.g., Boc) and fluoride-labile (e.g., TBDMS) groups.[8]

Conclusion

The 4-propoxybenzenesulfonyl group represents a valuable, albeit underutilized, tool for the protection of amines in organic synthesis. Its inherent stability, characteristic of arylsulfonamides, makes it suitable for complex, multi-step syntheses where robust protection is required. While specific protocols for its use are not extensively documented, the principles and procedures outlined in this application note, drawn from closely related analogues, provide a solid foundation for its successful implementation. Researchers and drug development professionals are encouraged to explore the utility of the 4-propoxybenzenesulfonyl group, particularly in scenarios demanding high stability and orthogonality.

References

  • PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Available from: [Link]

  • Organic Syntheses Procedure. Benzenesulfonyl chloride. Available from: [Link]

  • ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Available from: [Link]

  • PMC - NIH. Tuning the stability of alkoxyisopropyl protection groups. Available from: [Link]

  • Google Patents. Protecting groups for organic synthesis.
  • EPO. PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Available from: [Link]

  • Organic Syntheses Procedure. Sulfanilyl chloride, N-acetyl-. Available from: [Link]

  • ResearchGate. Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Available from: [Link]

  • ResearchGate. Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Available from: [Link]

  • ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Available from: [Link]

  • Google Patents. Preparation of p,p'-oxybis(benzenesulfonyl chloride).
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  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • Google Patents. Peptide synthesis with sulfonyl protecting groups.
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  • VI Protecting Groups and Orthogonal Protection Str
  • Protecting Groups. (Link not available)
  • PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Available from: [Link]

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  • PubChem. 4-Propoxybenzenesulfonamide. Available from: [Link]

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Application Notes & Protocols: The Strategic Application of 4-Propoxybenzenesulfonyl Chloride in the Synthesis of Novel Sildenafil Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is a cornerstone in the treatment of erectile dysfunction and pulmonary hypertension.[1][2] The molecular scaffold of sildenafil features a critical sulfonamide moiety, which plays a pivotal role in its binding affinity and overall pharmacological profile. The synthesis of novel sildenafil analogues often involves the modification of this sulfonamide group to explore structure-activity relationships (SAR) and develop candidates with improved potency, selectivity, or pharmacokinetic properties.[2] This document provides a comprehensive guide for researchers on the use of 4-propoxybenzenesulfonyl chloride, a key building block for introducing a modified sulfonylphenyl group, in the synthesis of new sildenafil analogues. We will detail the underlying chemical principles, provide robust, step-by-step experimental protocols, and discuss essential safety and characterization considerations.

The Medicinal Chemistry Rationale: Why the Sulfonamide Moiety Matters

The sulfonamide group in sildenafil and its analogues is not merely a structural linker; it is a key pharmacophoric feature. It serves several critical functions that are central to the drug's efficacy:

  • Target Engagement: The oxygen atoms of the sulfonyl group act as crucial hydrogen bond acceptors, interacting with specific residues within the active site of the PDE5 enzyme. This interaction is fundamental to the high-affinity binding required for potent inhibition.

  • Modulation of Physicochemical Properties: The sulfonamide linkage significantly influences the molecule's overall properties, including its polarity, lipophilicity, and metabolic stability.[3] By substituting the phenyl ring of the benzenesulfonyl chloride—in this case, with a propoxy group—researchers can fine-tune these properties. For example, altering the alkyl chain length (from ethoxy in sildenafil to propoxy in an analogue) can modify the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vector for Diversity: The synthesis of the sulfonamide bond is a reliable and high-yielding reaction, making it an ideal point for introducing molecular diversity.[4] A wide array of amines can be coupled with a sulfonyl chloride to rapidly generate a library of analogues for screening.[2]

Synthetic Strategy and Mechanistic Overview

The core of the synthesis is the formation of a sulfonamide bond via a nucleophilic substitution reaction. This classic transformation is highly efficient and predictable.[5]

The Mechanism: The reaction proceeds through the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the this compound. The nitrogen atom of the amine acts as the nucleophile. This attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[6] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction toward completion.

G R1 This compound P1 Nucleophilic Attack R1->P1 R2 Amine (e.g., 1-Methylpiperazine) R2->P1 Base Base (e.g., Triethylamine) Base->P1 P3 HCl Neutralization Base->P3 Generates HCl Solvent Anhydrous Solvent (DCM) Solvent->P1 P2 Chloride Elimination P1->P2 Forms Tetrahedral Intermediate P2->P3 Generates HCl Prod1 Sildenafil Analogue (Sulfonamide) P2->Prod1 Prod2 Triethylammonium Chloride (Salt) P3->Prod2

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

A. Context: Synthesis of the Core Intermediate

In the established synthesis of sildenafil, a key step is the chlorosulfonation of the pyrazolopyrimidinone core (Compound 2 ).[1] This is typically achieved using chlorosulfonic acid, often with thionyl chloride added to improve the yield and drive the reaction to completion, forming the crucial sulfonyl chloride intermediate (Compound 3 ).[1][7] While our focus is on using a pre-existing sulfonyl chloride, understanding the origin of this reactive group is vital for appreciating the complete synthetic route.

B. Core Protocol: Synthesis of a Sildenafil Analogue via Sulfonamide Coupling

This protocol details the coupling of this compound with a generic amine core, exemplified by 1-methylpiperazine, which is the amine used in sildenafil itself.

Materials & Reagents:

  • Amine core (e.g., 1-methylpiperazine, 1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., Methanol, Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine core (1.0 eq) in anhydrous DCM.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition: Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. Causality Note: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM.

  • Workup - Aqueous Wash: Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl to remove excess base.

    • Wash with saturated NaHCO₃ solution to remove any remaining acidic components.

    • Wash with brine to reduce the amount of water in the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate/hexane) to obtain the pure sildenafil analogue.[1]

G node_prep node_prep node_reac node_reac node_work node_work node_pur node_pur node_end node_end A Setup: Dissolve Amine in Anhydrous DCM (under N2) B Cool to 0 °C (Ice Bath) A->B C Add Base (e.g., TEA) B->C D Add Sulfonyl Chloride (Dropwise) C->D E React at RT (8-24h) D->E F Monitor by TLC E->F F->E Incomplete G Workup: Dilute & Wash (HCl, NaHCO3, Brine) F->G Complete H Dry Organic Layer (MgSO4) G->H I Concentrate (Rotovap) H->I J Purify (Recrystallization) I->J K Pure Product J->K

Caption: Experimental workflow for sulfonamide coupling.

Data Presentation and Characterization

The successful synthesis of a novel analogue must be confirmed through rigorous characterization.

Table 1: Representative Data for Sildenafil Analogue Synthesis

Analogue IDAmine UsedReaction Time (h)Yield (%)Melting Point (°C)
SA-011-Methylpiperazine1288191-194
SA-02Piperidine1091185-188
SA-03Morpholine1685201-204

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure of the final compound.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The presence of characteristic S=O stretching bands (typically around 1350 and 1170 cm⁻¹) confirms the formation of the sulfonamide group.[1]

Safety and Handling of Sulfonyl Chlorides

WARNING: Benzenesulfonyl chlorides are hazardous reagents and must be handled with extreme care.

  • Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[8][9] Always handle them inside a certified chemical fume hood.

  • Reactivity with Water: They react with water and moisture, often exothermically, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[9] This underscores the necessity of using anhydrous solvents and inert atmospheres.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[11][12]

  • Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases and amines.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Presence of moisture in reagents or solvent. 2. Insufficient base. 3. Starting amine is of low purity or has degraded.1. Ensure all glassware is flame-dried and use freshly opened anhydrous solvents. 2. Increase the equivalents of base to 2.0 eq. 3. Check the purity of the amine by NMR or TLC before starting.
Multiple Spots on TLC 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride to sulfonic acid. 3. Formation of bis-sulfonylated amine (if primary amine is used).1. Allow the reaction to run for a longer duration. 2. Re-run the reaction under strictly anhydrous conditions. 3. Use a larger excess of the primary amine.
Difficulty in Purification 1. Product is an oil or does not crystallize. 2. Impurities co-crystallize with the product.1. Attempt purification via column chromatography on silica gel. 2. Try a different solvent system for recrystallization.

References

  • CN105837578A - Synthesis method of sildenafil impurity D - Google P
  • CN112645954A - Sildenafil raw material medicine impurity, preparation method thereof and application of sildenafil raw material medicine impurity as reference substance - Google P
  • CN111116591A - Method for preparing sildenafil citrate - Google P
  • 4-Bromobenzenesulfonyl chloride - SAFETY D
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (URL: )
  • A Synthesis of Sildenafil | UKEssays.com. (URL: )
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC - NIH. (URL: )
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: )
  • Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed. (URL: )
  • (PDF)
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues - ResearchG
  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. (URL: )
  • Sildenafil - Wikipedia. (URL: )
  • 4-(Phenoxymethyl)
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchG
  • Synthesis of Sildenafil Citr
  • SAFETY D
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • 4-Methoxybenzenesulfonyl chloride - Safety D
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters - ACS Public
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (URL: )

Sources

Application Note: Enhanced LC-MS/MS Quantification of Amines Using 4-Propoxybenzenesulfonyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Amine Analysis in LC-MS

Primary and secondary amines are a broad class of compounds, encompassing endogenous metabolites, pharmaceuticals, and environmental contaminants. Their analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by poor retention on reversed-phase columns due to their high polarity, as well as inefficient ionization, leading to low sensitivity.[1][2][3] Chemical derivatization is a powerful strategy to overcome these limitations. By introducing a functional group, derivatization can increase the hydrophobicity of the analyte, improving its chromatographic retention, and enhance its ionization efficiency, thereby boosting the signal intensity in the mass spectrometer.[1]

While several derivatizing agents for amines are commercially available, such as Dansyl chloride and benzoyl chloride, they are not without their drawbacks.[1][4] For instance, Dansyl chloride derivatization can be time-consuming and the resulting derivatives may be light-sensitive, whereas benzoyl chloride can react with a broader range of functional groups, potentially leading to unwanted side reactions.[1][4][5] This application note introduces a novel derivatizing agent, 4-Propoxybenzenesulfonyl chloride, for the sensitive and selective analysis of primary and secondary amines by LC-MS/MS.

This compound: A Novel Reagent for Enhanced Amine Analysis

This compound is an aromatic sulfonyl chloride that readily reacts with primary and secondary amines to form stable sulfonamides. The key advantages of this reagent lie in the physicochemical properties conferred by the 4-propoxy group:

  • Enhanced Hydrophobicity: The n-propoxy group significantly increases the hydrophobicity of the resulting derivative, leading to improved retention on reversed-phase LC columns. This allows for better separation from polar matrix components and a reduction in ion suppression.

  • Improved Ionization Efficiency: The aromatic ring and the sulfonyl group provide a site for efficient protonation in positive ion mode electrospray ionization (ESI), leading to a significant enhancement in signal intensity.

  • Structural Information from Fragmentation: The sulfonamide bond is stable enough to withstand ionization but can be readily fragmented in the collision cell of a tandem mass spectrometer, yielding characteristic product ions for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable sulfonamide. The reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity.[6]

Reaction_Mechanism Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride This compound SulfonylChloride->Intermediate Sulfonamide N-substituted-4-Propoxybenzenesulfonamide Intermediate->Sulfonamide Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Derivatization of an amine with this compound.

Experimental Protocol: Derivatization of Amines in Human Plasma

This protocol provides a general procedure for the derivatization of amines in a complex biological matrix such as human plasma. Optimization of specific parameters may be required for different analytes and matrices.

Reagents and Materials
  • This compound

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Human plasma (or other biological matrix)

  • Internal Standard (a stable isotope-labeled analog of the analyte of interest)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Derivatization Procedure
  • Reconstitute the dried extract in 50 µL of 100 mM ammonium hydroxide in water (pH ~10.5).

  • Add 50 µL of a 1 mg/mL solution of this compound in acetonitrile.

  • Vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Add 10 µL of 1% formic acid in water to quench the reaction.

  • Vortex for 30 seconds.

  • Transfer the final solution to an LC vial for analysis.

Experimental_Workflow Start Start: Human Plasma Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Basic Buffer Evaporation->Reconstitution Derivatization Add this compound & Incubate Reconstitution->Derivatization Quenching Quench Reaction (Formic Acid) Derivatization->Quenching LCMS_Analysis LC-MS/MS Analysis Quenching->LCMS_Analysis

Caption: Workflow for the derivatization of amines in plasma.

LC-MS/MS Analysis

The derivatized amines can be analyzed using a standard reversed-phase LC-MS/MS system.

Parameter Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Results and Discussion

Derivatization with this compound is expected to yield a significant improvement in the LC-MS/MS analysis of amines. The increase in hydrophobicity will result in longer retention times and better peak shapes on a C18 column, moving the analytes away from the void volume where matrix effects are most pronounced. The enhanced ionization efficiency will lead to lower limits of detection (LOD) and limits of quantification (LOQ). For method validation, it is crucial to assess linearity, accuracy, precision, and matrix effects.

Conclusion

Derivatization of primary and secondary amines with this compound is a promising strategy to enhance the sensitivity and selectivity of their determination by LC-MS/MS. The straightforward and robust protocol, coupled with the favorable physicochemical properties of the resulting sulfonamide derivatives, makes this a valuable tool for researchers in clinical diagnostics, pharmaceutical development, and metabolomics.

References

  • Al-Balkhi, M. H., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 28(1), 163. [Link]

  • Yunus, M. A. C., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8818563. [Link]

  • Gleede, T., et al. (2020). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Organic & Biomolecular Chemistry, 18(30), 5856-5861. [Link]

  • Tsay, F. R., & Lin, C. H. (1998). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 267-276. [Link]

  • Li, Y., et al. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 88(12), 6245-6252. [Link]

  • Kraj, A., et al. (2017). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 89(17), 9345-9353. [Link]

  • Özdestan, Ö., & Üren, A. (2010). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. Journal of Food and Drug Analysis, 18(1), 43-49. [Link]

  • Yunus, M. A. C., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8818563. [Link]

  • Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1966-1973. [Link]

  • Levin, D., et al. (2005). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Synthetic Communications, 35(15), 2029-2035. [Link]

  • D'Ascenzo, G., et al. (2001). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of the American Society for Mass Spectrometry, 12(6), 723-731. [Link]

  • Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 94(5), 448-459. [Link]

  • Al Azzam, K. M., et al. (2010). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Chromatographia, 72(1-2), 153-157. [Link]

  • Li, H., et al. (2012). Optimization of dansyl chloride derivatization conditions for biogenic amines determination and survey of biogenic amines in some fermented foods. Food Chemistry, 133(1), 225-231. [Link]

  • Popa, D. S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]

Sources

Application Note: Synthesis of N-Substituted 4-Propoxybenzenesulfonamides via Reaction with Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Significance

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents with a vast range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The synthesis of novel N-substituted sulfonamides is, therefore, a critical task in drug discovery and lead optimization. The reaction of 4-propoxybenzenesulfonyl chloride with secondary amines provides a reliable and versatile method for creating a diverse library of sulfonamide derivatives. The 4-propoxy group offers a valuable handle for modulating the lipophilicity and pharmacokinetic profile of the final compound, making this specific scaffold highly relevant for developing new chemical entities.

This document provides a comprehensive guide to the synthesis, purification, and characterization of N-substituted 4-propoxybenzenesulfonamides. It includes a detailed examination of the underlying reaction mechanism, step-by-step experimental protocols, and expert insights into process optimization and troubleshooting.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a sulfonamide from a sulfonyl chloride and a secondary amine proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the highly electrophilic sulfur atom of the this compound. This attack leads to the formation of a transient tetrahedral intermediate. The reaction is driven to completion by the collapse of this intermediate, which results in the expulsion of the chloride ion—an excellent leaving group—and the formation of the stable sulfonamide S-N bond. A non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) generated as a byproduct, preventing the protonation of the starting amine.[3][4]

Reaction_Mechanism cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 4-Propoxybenzenesulfonyl Chloride INT [Intermediate Complex] R1->INT Nucleophilic Attack by Amine N R2 Secondary Amine (R'R''NH) R2->INT HCl HCl byproduct P1 N-Substituted 4-Propoxybenzenesulfonamide INT->P1 Chloride Elimination P2 Chloride Ion (Cl⁻) INT->P2 P3 Protonated Base (e.g., DIPEA-H⁺) Base Base (e.g., DIPEA) Base->P3 HCl Quench

Caption: Nucleophilic substitution mechanism for sulfonamide formation.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
This compound≥97%VariousCorrosive, reacts with water. Store under inert gas.[5][6]
Secondary Amine (e.g., Morpholine, Piperidine)≥98%VariousPurity is critical. Use freshly opened or distilled.
N,N-Diisopropylethylamine (DIPEA)≥99%VariousNon-nucleophilic base. Use anhydrous.
Dichloromethane (DCM), AnhydrousHPLC GradeVariousCommon reaction solvent. Ensure it is dry.
Acetonitrile (ACN), AnhydrousHPLC GradeVariousAlternative reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction and chromatography.
HexanesACS GradeVariousFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ALab PreparedFor aqueous workup.
Brine (Saturated NaCl Solution)N/ALab PreparedFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS GradeVariousFor drying organic layers.
Equipment
  • Round-bottom flasks and glass stirring bars

  • Magnetic stirrer hotplate

  • Condenser and inert gas line (Nitrogen or Argon)

  • Addition funnel

  • Digital thermometer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted 4-propoxybenzenesulfonamide on a 1 mmol scale. Reaction conditions may require optimization for specific secondary amines.

Experimental_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup prep->setup Dissolve reagents reaction 3. Reaction Execution (0°C to RT, 2-12h) setup->reaction Add sulfonyl chloride monitor 4. TLC Monitoring reaction->monitor Check for completion monitor->reaction Continue if incomplete workup 5. Aqueous Workup monitor->workup Proceed upon completion purify 6. Purification (Column Chromatography) workup->purify Isolate crude product char 7. Characterization (NMR, MS) purify->char Obtain pure fractions final Final Product char->final Confirm structure

Caption: General workflow for sulfonamide synthesis and purification.

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry, nitrogen-flushed 50 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol, 1.0 eq).

    • Add anhydrous dichloromethane (DCM, 10 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq). The use of a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the secondary amine in reacting with the sulfonyl chloride.[7]

    • Cool the resulting solution to 0 °C in an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) in anhydrous DCM (5 mL). A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable amine substrate.

    • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C over 10-15 minutes using a syringe or addition funnel. Causality Note: A slow, cooled addition is critical to control the exothermic reaction and minimize the formation of potential side products.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-12 hours. The reaction time will vary depending on the nucleophilicity and steric hindrance of the secondary amine.

  • Monitoring the Reaction:

    • Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting amine has disappeared.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 15 mL) to remove excess DIPEA and any unreacted amine.

      • Saturated NaHCO₃ solution (1 x 15 mL) to neutralize any remaining acid.

      • Brine (1 x 15 mL) to reduce the solubility of organic material in the aqueous layer.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[8][9]

    • Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 10% to 40% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-substituted 4-propoxybenzenesulfonamide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride (hydrolyzed).2. Poor quality amine or base.3. Insufficient reaction time or temperature.1. Use freshly purchased or properly stored sulfonyl chloride.2. Use anhydrous base and freshly distilled amine.3. Allow the reaction to run longer or gently heat to reflux (e.g., 40 °C in DCM or reflux in ACN[8]).
Multiple Products on TLC 1. Reaction too exothermic (side reactions).2. Base (e.g., pyridine, triethylamine) acting as a nucleophile.1. Ensure slow, cooled addition of the sulfonyl chloride.2. Use a sterically hindered, non-nucleophilic base like DIPEA.
Product is Difficult to Purify 1. Product co-elutes with starting material.2. Streaking on silica gel column.1. Adjust the polarity of the eluent system for better separation.2. Add a small amount of triethylamine (~0.1%) to the eluent to deactivate the silica gel.

Safety Precautions

  • This compound: This reagent is corrosive and causes severe skin burns and eye damage.[5][6] It reacts violently with water, liberating toxic gas.[10] Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][10]

  • Secondary Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Dichloromethane (DCM): DCM is a suspected carcinogen. All handling should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

  • King, A. O., et al. (n.d.). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link]

  • Abbasi, M. A., et al. (2014). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • King, J. F., & Rathore, R. (2006). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

Sources

4-Propoxybenzenesulfonyl chloride reaction conditions with triethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Sulfonylation Protocols using 4-Propoxybenzenesulfonyl Chloride

Introduction: The Reagent and the Reaction

This compound (CAS: 89786-81-2) is a specialized electrophile used primarily in the synthesis of sulfonamide-based pharmacophores (e.g., sildenafil analogs, COX-2 inhibitors). While structurally similar to the more common 4-methoxy derivative (tosyl/nosyl analogs), the propoxy tail introduces specific physicochemical properties—increased lipophilicity and steric bulk—that influence solubility profiles and purification strategies.

This guide details the reaction conditions for coupling this reagent with nucleophiles (amines/alcohols) using Triethylamine (TEA) as the base.[1] While TEA is ubiquitous, its role is often oversimplified. Here, we define the precise conditions required to maximize yield, minimize hydrolysis, and ensure efficient workup.

Key Chemical Properties
PropertySpecificationImplication for Protocol
Electrophilicity ModerateThe 4-propoxy group is electron-donating (via resonance), making the sulfur slightly less electrophilic than nitro-benzenesulfonyl chlorides. Reactions may require longer times or warmer temperatures than highly activated analogs.
Solubility LipophilicHighly soluble in DCM, THF, EtOAc. Poor solubility in water (hydrolyzes).
Stability Moisture SensitiveRapidly hydrolyzes to sulfonic acid in the presence of water and base. Anhydrous conditions are mandatory.

Mechanistic Insight: The Role of Triethylamine

In the context of sulfonylation, Triethylamine serves two distinct functions:

  • Proton Scavenger (Thermodynamic): It neutralizes the HCl generated during the reaction, driving the equilibrium forward and preventing the protonation of the amine nucleophile (which would render it unreactive).

  • General Base Catalysis (Kinetic): While less common with hindered bases, TEA can assist in deprotonating the transition state.

Note: Unlike alkanesulfonyl chlorides, this compound cannot form a "sulfene" intermediate because it lacks


-protons. The mechanism is a direct nucleophilic substitution at sulfur (

-like).
Reaction Pathway Diagram

ReactionMechanism R1 4-Propoxybenzenesulfonyl Chloride TS Tetrahedral Intermediate R1->TS Attack on S Nu Nucleophile (R-NH2) Nu->TS TEA Triethylamine (Et3N) Salt Et3N·HCl (Salt Precipitate) TEA->Salt Scavenges HCl Prod Sulfonamide Product TS->Prod Cl- Departure TS->Salt H+ Transfer

Figure 1: The concerted substitution mechanism. Triethylamine ensures the amine remains nucleophilic by sequestering the generated proton.

Experimental Design & Optimization

Solvent Selection Matrix

The choice of solvent dictates the reaction rate and the ease of removing the TEA·HCl salt.[2]

SolventPolarityTEA[3][4]·HCl SolubilityRecommendation
Dichloromethane (DCM) Non-polarSolublePreferred. Excellent solubility for the sulfonyl chloride. The salt stays in solution, allowing for a homogeneous reaction. Requires aqueous wash to remove salt later.
Tetrahydrofuran (THF) Polar AproticPartially SolubleGood. Useful if the nucleophile is polar. TEA·HCl may precipitate, creating a slurry.
Acetonitrile (MeCN) Polar AproticSolubleAlternative. Accelerates reaction rates for sluggish nucleophiles but harder to remove than DCM.
Stoichiometry Guidelines
  • Sulfonyl Chloride: 1.0 - 1.1 equivalents.[5] (Slight excess accounts for minor hydrolysis).

  • Nucleophile (Amine): 1.0 equivalent.

  • Triethylamine: 1.2 - 1.5 equivalents. (Must be in excess relative to the acid generated).

Detailed Protocol: Synthesis of N-Substituted 4-Propoxybenzenesulfonamide

Objective: Coupling this compound with a primary amine.

Reagents:

  • This compound (1.0 mmol, ~234 mg)

  • Primary Amine (1.0 mmol)

  • Triethylamine (1.5 mmol, ~210 µL)

  • Dichloromethane (anhydrous, 5 mL)

  • DMAP (4-Dimethylaminopyridine) - Optional catalyst (0.1 eq)

Workflow Diagram

ProtocolWorkflow Start Start: Oven-dry glassware Purge with N2/Ar Soln Dissolve Amine + TEA in anhydrous DCM Start->Soln Cool Cool to 0°C (Ice Bath) Soln->Cool Add Dropwise Addition of Sulfonyl Chloride Cool->Add Warm Warm to RT Stir 2-4 Hours Add->Warm Check TLC/LCMS Check Warm->Check Check->Warm Incomplete Quench Quench with Water Check->Quench Complete Wash Acid Wash (1M HCl) Removes excess TEA Quench->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry

Figure 2: Step-by-step synthesis workflow ensuring anhydrous initiation and efficient purification.

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Nitrogen or Argon.

  • Nucleophile Solubilization: Add the Amine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask. Add anhydrous DCM (concentration ~0.2 M).

    • Critical: If the amine is a salt (e.g., hydrochloride), increase TEA to 2.5 equiv to free the free base.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
    • Why? Sulfonylation is exothermic.[6][7] Controlling the temp prevents double-sulfonylation (if primary amine) and minimizes hydrolysis.

  • Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 5–10 minutes.

    • Observation: Fuming may occur if the chloride is wet. The solution may warm slightly.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (typically 30% EtOAc/Hexane). The sulfonyl chloride runs fast; the sulfonamide is more polar.

  • Workup (The "Acid Wash"):

    • Dilute the reaction mixture with more DCM.

    • Wash 1: 1M HCl (aqueous).[8] This is the most critical step. It protonates the excess Triethylamine and any unreacted amine, pulling them into the aqueous layer.

    • Wash 2: Saturated

      
       (removes any hydrolyzed sulfonic acid).
      
    • Wash 3: Brine.[1][2][5][8]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or high humidity.Use freshly distilled DCM. Keep the sulfonyl chloride bottle sealed under inert gas.
Slow Reaction Electron-rich propoxy group deactivating the sulfur.Add 10 mol% DMAP (Dimethylaminopyridine) as a nucleophilic catalyst. Heat to reflux (

in DCM).
Bis-Sulfonylation Excess sulfonyl chloride + high temp.Strictly control stoichiometry (1:1). Keep at

longer.
Product is an Oil Propoxy chain prevents crystallization.Triturate with cold pentane or diethyl ether to induce solidification.

References

  • BenchChem. (2025).[1][5] High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols. Link

  • Organic Chemistry Portal. (2009). Sulfonamide Synthesis by S-N Coupling. Link

  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2002). Reactive species formed from N-benzyloxycarbonyl alpha-aminophosphonochloridates and triethylamine.[9] Link

  • Liu, J., et al. (2011).[10] Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Link

Sources

Optimal Solvent Selection for 4-Propoxybenzenesulfonyl Chloride Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of optimal solvent selection for reactions involving 4-propoxybenzenesulfonyl chloride, a key intermediate in the synthesis of novel sulfonamide and sulfonate ester derivatives for drug discovery and development. The principles outlined herein are grounded in the fundamental physicochemical properties of the reagent and the mechanistic pathways of its primary reactions. This document offers field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to enhance reaction efficiency, product yield, and purity.

Introduction: The Critical Role of the Solvent

This compound is a versatile reagent characterized by its electrophilic sulfur center, making it highly susceptible to nucleophilic attack by amines and alcohols. The choice of solvent in these reactions is not a passive parameter but an active determinant of reaction kinetics, pathway selection, and ultimately, the success of the synthesis. An optimal solvent system will not only fully solubilize the reactants to ensure a homogeneous reaction medium but also stabilize transition states, prevent undesirable side reactions, and facilitate product isolation. This guide will explore the nuanced interplay between this compound and various solvent systems to provide a rational framework for solvent selection.

Physicochemical Properties of this compound and its Analogs

While specific experimental data for this compound is not abundantly available in the public domain, its properties can be reliably inferred from its structure and comparison with closely related analogs.

Structure:

The molecule possesses a polar sulfonyl chloride group and a nonpolar propoxyphenyl group, rendering it amphiphilic to some extent. This dual nature dictates its solubility profile.

Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compound 23874-83-1 234.70 Solid/Low-melting solid (estimated) ~40-50 (estimated) >150 at reduced pressure (estimated)
4-Methoxybenzenesulfonyl chloride[1]98-68-0206.64Solid39-42173 @ 14 mmHg
4-Isopropylbenzenesulfonyl chloride[2]54997-90-9218.70Low-melting solid51-52142-143 @ 12 mmHg
4-n-Propylbenzenesulfonyl chloride[3]146949-07-7218.70LiquidN/A275-276

Based on these analogs, this compound is expected to be a low-melting solid or a high-boiling liquid at room temperature. Its solubility is predicted to be high in a range of aprotic organic solvents and poor in water, with which it will react.

Solvent Selection for Key Reactions

The two primary reaction types for this compound are sulfonamide formation (with amines) and sulfonate ester formation (with alcohols). The optimal solvent choice is contingent on the specific nucleophile and desired reaction conditions.

Sulfonamide Synthesis

The reaction of this compound with a primary or secondary amine is a cornerstone of sulfonamide drug synthesis. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, with the concomitant elimination of hydrogen chloride (HCl).

Core Principle: The liberated HCl must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Recommended Solvents:

  • Aprotic, Non-polar to Moderately Polar Solvents: Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF) are excellent choices. They readily dissolve both the sulfonyl chloride and a wide range of amines. Their inert nature prevents interference with the reaction.

  • Pyridine: This solvent serves a dual role as a moderately polar solvent and a base to scavenge the generated HCl. It is particularly effective for less reactive amines.

  • Acetonitrile (ACN): A polar aprotic solvent that can be suitable for reactions where the amine salt is soluble.

Solvents to Avoid:

  • Protic Solvents (e.g., water, alcohols): These will compete with the amine nucleophile, leading to the formation of the corresponding sulfonic acid or sulfonate ester as byproducts.

  • Highly Polar Aprotic Solvents (e.g., DMF, DMSO): While they can be used, they may complicate product isolation due to their high boiling points.

Table 2: Recommended Solvents for Sulfonamide Synthesis

SolventDielectric ConstantBoiling Point (°C)Key AdvantagesConsiderations
Dichloromethane (DCM)9.140Excellent solubility for reactants, volatile and easy to remove.Chlorinated solvent; handle with appropriate safety precautions.
Tetrahydrofuran (THF)7.666Good solvating power, can be used for a wide range of temperatures.Can form peroxides; should be tested and purified if necessary.
Pyridine12.4115Acts as both solvent and base, useful for driving reactions to completion.High boiling point can make removal difficult; characteristic odor.
Acetonitrile (ACN)37.582Good for reactions with polar substrates.Can be susceptible to hydrolysis under acidic or basic conditions.
Sulfonate Ester Synthesis

The formation of sulfonate esters from this compound and an alcohol is a critical transformation for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.

Core Principle: Similar to sulfonamide synthesis, the generated HCl must be neutralized.

Recommended Solvents:

  • Pyridine: This is the most common and highly recommended solvent for the synthesis of sulfonate esters. It effectively dissolves the reactants and acts as the base. The reaction is often performed at low temperatures (0 °C) to control the exothermic nature of the reaction.

  • Dichloromethane (DCM) or Chloroform with a Tertiary Amine Base: An inert aprotic solvent in combination with a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a viable alternative to pyridine.

Solvents to Avoid:

  • Water and other Protic Solvents: These will lead to the hydrolysis of the sulfonyl chloride.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol for the Synthesis of a Sulfonamide

This protocol describes a general procedure for the reaction of this compound with a primary amine in dichloromethane.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for the Synthesis of a Sulfonate Ester

This protocol outlines a general procedure for the reaction of this compound with a primary alcohol using pyridine as the solvent and base.

Materials:

  • This compound (1.1 eq)

  • Primary alcohol (1.0 eq)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated copper (II) sulfate solution (CuSO₄)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound portion-wise to the stirred solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the pyridine.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated CuSO₄ solution (to remove residual pyridine), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.

  • Purify the crude product by column chromatography.

Visualization of Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate solvent system for reactions with this compound.

Solvent_Selection cluster_start Reaction Type cluster_sulfonamide Sulfonamide Synthesis cluster_sulfonate Sulfonate Ester Synthesis cluster_avoid Solvents to Avoid Start Select Reaction Type Sulfonamide Amine Nucleophile Start->Sulfonamide Amine Sulfonate Alcohol Nucleophile Start->Sulfonate Alcohol Aprotic Aprotic Solvent (DCM, THF, ACN) Sulfonamide->Aprotic Inert environment needed Pyridine_S Pyridine (Solvent & Base) Sulfonamide->Pyridine_S For less reactive amines Avoid Protic Solvents (Water, Alcohols) Sulfonamide->Avoid Side Reactions Pyridine_E Pyridine (Solvent & Base) Sulfonate->Pyridine_E Standard & effective Aprotic_Base Aprotic Solvent (DCM) + Tertiary Amine Base Sulfonate->Aprotic_Base Alternative to pyridine Sulfonate->Avoid Hydrolysis

Caption: Decision workflow for optimal solvent selection.

Conclusion

The judicious selection of a solvent is paramount for achieving high yields and purity in reactions involving this compound. For sulfonamide synthesis, aprotic solvents such as dichloromethane, in conjunction with a tertiary amine base, provide a versatile and efficient system. For sulfonate ester formation, pyridine often serves as the optimal choice, functioning as both the solvent and the acid scavenger. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently employ this compound in their synthetic endeavors to accelerate the development of novel chemical entities.

References

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

Sources

Application Note: High-Purity Isolation of 4-Propoxybenzenesulfonamides via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The 4-propoxybenzenesulfonamide scaffold is a critical intermediate in the synthesis of various pharmaceutical agents, including carbonic anhydrase inhibitors and cGMP-specific phosphodiesterase type 5 inhibitors (e.g., Sildenafil analogues).

While sulfonamide formation via the reaction of 4-propoxybenzenesulfonyl chloride with amines is a robust pathway, purification is often complicated by the "Amphiphilic Paradox." The molecule contains a lipophilic tail (propoxybenzene, LogP ~1.7) and a polar, hydrogen-bond-donating head (sulfonamide, pKa ~10.1). This duality often leads to peak tailing on silica gel and co-elution with hydrolysis byproducts (sulfonic acids).

This guide provides a self-validating protocol for purifying these compounds, moving beyond generic "Hexane/Ethyl Acetate" recipes to a chemically grounded separation strategy.

Pre-Purification Logic: The Self-Validating System

Before preparing the column, you must validate the crude mixture. A column cannot fix a poor workup. The primary impurities in this synthesis are:

  • Unreacted Amine: Often basic and polar.

  • Sulfonic Acid (Hydrolysis product): Highly polar, acidic.

  • Bis-sulfonamides: Highly lipophilic (formed if primary amines are used).

The "Golden Standard" Workup

Do not load the crude reaction mixture directly onto the column. The sulfonamide proton (


) is acidic (pKa ~10).
  • Step 1: Wash the organic layer with 1M HCl (removes unreacted amine).

  • Step 2: Wash with Saturated NaHCO₃ (removes sulfonic acid byproduct).

  • Step 3: Wash with Brine/Water (neutralizes pH).

Validation Check: Run a TLC of the organic layer after these washes. If the baseline spot (sulfonic acid) is still present, repeat the bicarbonate wash. This simple step can reduce column run time by 50%.

Method Development & Stationary Phase Interactions[1]

Stationary Phase Selection

Standard Silica Gel 60 (40–63 µm) is effective. However, the silanol groups (


) on the silica surface are slightly acidic (pKa ~5-7). They can hydrogen bond with the sulfonamide oxygen or nitrogen, causing "streaking."
Mobile Phase Engineering

For 4-propoxybenzenesulfonamides, the propoxy group provides significant non-polar character, making Hexane/Ethyl Acetate (Hex/EtOAc) the primary solvent system.

Solvent SystemApplicationModifier Recommendation
Hex/EtOAc Standard purification.None usually required.
DCM/MeOH For highly polar amine derivatives.0.1% Acetic Acid (prevents tailing of acidic sulfonamides) or 1% Triethylamine (if basic amine residues persist).
DCM/EtOAc "Goldilocks" zone for intermediate polarity.None.
Visualization of Interactions

The following diagram illustrates the workflow and the molecular interactions necessitating specific solvent choices.

PurificationWorkflow cluster_mechanism Silica Interaction Mechanism Start Crude Reaction Mixture Workup Biphasic Workup (HCl Wash -> NaHCO3 Wash) Start->Workup Remove ionic impurities TLC TLC Scouting (UV 254nm) Workup->TLC Decision Is Rf > 0.2 in 30% EtOAc/Hex? TLC->Decision MethodA Method A: Hexane/EtOAc Gradient Decision->MethodA Yes (Non-polar) MethodB Method B: DCM/MeOH Gradient Decision->MethodB No (Polar) DryLoad Dry Loading (Adsorb on Silica 1:3 ratio) MethodA->DryLoad MethodB->DryLoad Flash Flash Chromatography (12-40g Cartridge) DryLoad->Flash Analysis LC-MS / NMR Validation Flash->Analysis Mechan Silanol (Si-OH) ... H-N-SO2-Ar Hydrogen Bonding causes Tailing

Caption: Workflow decision tree for sulfonamide purification, highlighting the critical workup phase and solvent selection based on TLC retention factors (Rf).

Detailed Experimental Protocol

Sample Loading (The "Dry Load" Technique)

Sulfonamides often have poor solubility in non-polar starting solvents (100% Hexane). Liquid loading with DCM often leads to band broadening (the "solvent effect"). Dry loading is mandatory for high resolution.

  • Dissolve the crude material (e.g., 500 mg) in the minimum amount of DCM or Acetone.

  • Add silica gel (approx. 1.5 g, or 3x the mass of the crude).

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Load this powder into a solid load cartridge or directly on top of the column bed.

Gradient Elution Strategy (Method A: Hex/EtOAc)

Target Compound: 4-Propoxybenzenesulfonamide derivative.[1] Column: 12g Silica Flash Cartridge (for ~500mg load). Flow Rate: 30 mL/min.

Time (CV)% Ethyl AcetateRationale
0–2 0%Equilibrate column; elute highly non-polar grease/impurities.
2–5 0%

10%
Slowly introduce polarity to prevent "shocking" the compound.
5–15 10%

40%
Elution Window. Most 4-propoxy sulfonamides elute here.
15–18 40%

100%
Flush column to remove polar byproducts.
18–20 100%Final wash.

Note: CV = Column Volume.

Detection
  • UV: Monitor at 254 nm (Benzene ring absorption) and 280 nm .

  • ELSD: Recommended if the amine substituent lacks a chromophore, though the benzenesulfonyl moiety usually provides sufficient UV signal.

Troubleshooting & Optimization

Issue 1: Peak Tailing
  • Cause: The sulfonamide nitrogen is interacting with acidic silanols.

  • Solution: Switch to DCM/MeOH (95:5) . If tailing persists, add 0.1% Acetic Acid to the mobile phase. This keeps the sulfonamide protonated and suppresses interaction with silica.

Issue 2: Poor Separation from Sulfonic Acid
  • Cause: Incomplete workup.

  • Solution: Stop the column. Perform a "mini-workup" on the combined fractions containing the mix: dissolve in EtOAc, wash 3x with sat. NaHCO₃, dry over MgSO₄, and re-run.

Issue 3: Compound Crystallizes on Column
  • Cause: 4-propoxybenzenesulfonamides are often crystalline solids with low solubility in Hexane.

  • Solution: Use the Dry Loading method described in Section 4.1. Do not attempt liquid loading with DCM/Hexane mixtures.

References

  • PubChem. 4-Propoxybenzenesulfonamide (Compound).[1] National Library of Medicine. Available at: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry.[2] Available at: [Link]

  • Perlovich, G. L., et al.Sulfonamides: Thermochemical and structural aspects of sublimation and solubility. Journal of Chemical Thermodynamics, 2013. (Provides thermodynamic basis for solubility challenges).
  • Biotage.Flash Chromatography: The Successful Purification of Sulfonamides. (General industry standard protocols for polar acidic compounds).

Disclaimer: This protocol is designed for research purposes. Always consult Safety Data Sheets (SDS) for 4-propoxybenzenesulfonamides (H315, H319, H335) before handling.

Sources

Application Note: Optimized Cleavage of the 4-Propoxybenzenesulfonyl (Pbs) Protecting Group in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-propoxybenzenesulfonyl (Pbs) group is a specialized arylsulfonyl protecting group primarily employed to mask the


-guanidino function of Arginine during Fmoc Solid-Phase Peptide Synthesis (SPPS). Structurally analogous to the more common 4-methoxybenzenesulfonyl (Mbs) group, the Pbs group incorporates a propyl chain that enhances the lipophilicity of the protected amino acid, improving solubility in organic solvents (DMF/DCM) during coupling steps.

However, the cleavage of arylsulfonyl groups is a critical bottleneck in peptide synthesis. Incomplete removal leads to deletion sequences, while the liberated sulfonyl cations are highly reactive electrophiles capable of alkylating Tryptophan (Trp) and Methionine (Met) residues.

This Application Note provides a rigorous, self-validating protocol for the acidolytic cleavage of Arg(Pbs), focusing on scavenger optimization to prevent re-attachment and side-chain modification.

Mechanism of Action & Chemical Logic

The Acid-Lability Balance

The Pbs group relies on the electron-donating nature of the para-propoxy substituent. Under strongly acidic conditions (TFA), the oxygen lone pair donates electron density into the benzene ring, stabilizing the formation of the sulfonyl cation (Pbs


) and facilitating the cleavage of the N-S bond.
  • Comparison: Pbs is less acid-labile than the dihydrobenzofuran-based Pbf group (the current industry standard) but offers distinct solubility advantages over Mbs due to the propyl chain.

  • The Risk: Upon cleavage, the generated Pbs

    
     cation  is a "hot" electrophile. Without adequate scavengers, it will undergo electrophilic aromatic substitution on the indole ring of Tryptophan (sulfonation), permanently modifying the peptide.
    
Reaction Pathway Visualization

The following diagram illustrates the cleavage pathway and the critical role of scavengers.

Pbs_Cleavage_Mechanism Start Arg(Pbs)-Peptide (Resin Bound) Acid TFA Protonation Start->Acid Intermediate Protonated Sulfonamide Intermediate Acid->Intermediate Cleavage N-S Bond Fission Intermediate->Cleavage Product Deprotected Arg-Peptide Cleavage->Product Cation Reactive Pbs+ Cation (Electrophile) Cleavage->Cation Release Adduct Inert Pbs-Scavenger Adduct Cation->Adduct With Scavenger SideReaction Trp/Met Modification (By-product) Cation->SideReaction No Scavenger Scavenger Scavenger (Thioanisole/H2O) Scavenger->Adduct

Figure 1: Mechanistic pathway of Pbs cleavage showing the critical divergence between successful scavenging and irreversible side reactions.

Critical Parameters & Scavenger Cocktails

The choice of cleavage cocktail depends entirely on the peptide sequence. The Pbs group requires longer reaction times than Pbf; therefore, the stability of other residues (Met, Cys, Trp) in TFA becomes the limiting factor.

Table 1: Scavenger Cocktail Selection Guide
Cocktail NameComposition (v/v)Application ContextPbs Cleavage Time
Cocktail A (Standard) TFA (95%), TIS (2.5%), H

O (2.5%)
Peptides without Met, Cys, or Trp.2 - 3 Hours
Reagent K TFA (82.5%), Phenol (5%), H

O (5%), Thioanisole (5%), EDT (2.5%)
Recommended. Peptides containing Met, Cys, or Trp. Prevents oxidation and alkylation.3 - 4 Hours
Cocktail B (Odorless) TFA (90%), TIS (5%), H

O (5%)
Alternative to Reagent K if EDT (stench) must be avoided. Less effective for Trp protection.3 - 4 Hours
High-Scavenger TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)"Difficult" sequences with multiple Arg(Pbs) residues adjacent to bulky hydrophobic residues.4 - 5 Hours
  • TFA (Trifluoroacetic acid): The acid source and solvent.

  • TIS (Triisopropylsilane): Proton scavenger and reducing agent.

  • EDT (1,2-Ethanedithiol): Crucial for preventing Pbs

    
     from attacking Tryptophan.
    
  • Thioanisole: Accelerates the removal of arylsulfonyl groups via a "push-pull" mechanism.

Detailed Experimental Protocol

Materials Required[1][2]
  • Dry Peptidyl-Resin (DCM washed and vacuum dried).

  • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Scavengers: Thioanisole, 1,2-Ethanedithiol (EDT), Water, Phenol.

  • Cold Diethyl Ether (stored at -20°C).[1]

  • Sintered glass funnel or polypropylene synthesis column.

Step-by-Step Workflow

Step 1: Resin Preparation Ensure the resin is completely dry. Residual DCM can reduce the acid strength of TFA, slowing down the Pbs cleavage.

Step 2: Cocktail Preparation (Freshness is Critical) Prepare Reagent K (or selected cocktail) immediately before use.

  • Why? Scavengers like EDT can oxidize over time, losing their potency.

  • Mix: 8.25 mL TFA + 0.5 g Phenol + 0.5 mL H

    
    O + 0.5 mL Thioanisole + 0.25 mL EDT.
    

Step 3: Cleavage Reaction

  • Add the cleavage cocktail to the resin.[2][1] Use a ratio of 10-20 mL cocktail per gram of resin .

  • Seal the vessel and shake gently at Room Temperature (20-25°C).

  • Time: Allow to react for 3 to 4 hours .

    • Note: Unlike Pbf (which cleaves in <2 hrs), Pbs is more stable. If the peptide contains multiple Arg residues, extend to 4-5 hours.

Step 4: Precipitation & Isolation

  • Filter the resin to remove the solid support, collecting the filtrate (TFA + Peptide) in a round-bottom flask.

  • Concentrate the filtrate under a stream of Nitrogen (N

    
    ) to approximately 20% of its original volume. Do not evaporate to dryness.
    
  • Add cold Diethyl Ether (10-fold excess volume) to the concentrated TFA solution to precipitate the peptide.

  • Centrifuge at 3000 rpm for 5 minutes. Decant the ether (supernatant).

  • Wash the pellet 2 more times with cold ether to remove residual scavengers and Pbs-byproducts.

Step 5: Lyophilization Dissolve the white pellet in H


O/Acetonitrile (1:1) and lyophilize.
Workflow Diagram

Protocol_Workflow Setup Resin Prep (Dry, DCM-free) Mix Prepare Cocktail (Reagent K) Setup->Mix React Cleavage Reaction 3-5 Hours @ RT Mix->React Filter Filtration (Separate Resin) React->Filter Precip Ether Precipitation (-20°C) Filter->Precip Wash Ether Wash x3 (Remove Scavengers) Precip->Wash Final Crude Peptide (Ready for HPLC) Wash->Final

Figure 2: Operational workflow for the cleavage and isolation of Arg(Pbs) peptides.

Troubleshooting & Quality Control

Issue: Incomplete Deprotection (Mass + 212 Da)

If LC-MS analysis shows a peak corresponding to [M + 212], the Pbs group is still attached.

  • Cause: The propoxy group makes Pbs more lipophilic and sterically slightly different than Pbf. High Arg content can lead to aggregation, preventing TFA penetration.

  • Solution:

    • Extend cleavage time to 6 hours.

    • Use Reagent H (TFA/Phenol/Thioanisole/EDT/DMS/NH

      
      I). The addition of Dimethylsulfide (DMS) and Ammonium Iodide (NH
      
      
      
      I) creates a more potent reducing environment that accelerates sulfonyl cleavage.
Issue: Tryptophan Modification (Mass + 212 Da on Trp)

If the mass shift is present but the Arg is free, the Pbs cation has re-attached to Trp.

  • Cause: Insufficient scavenging of the Pbs

    
     cation.
    
  • Solution: Increase the concentration of Thioanisole and EDT . Ensure the cleavage volume is high enough (dilution effect) to prevent high local concentrations of the cation.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Carpino, L. A., et al. (1993). The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Group (Pbf) as Arginine Side Chain Protectant. Tetrahedron Letters, 34(49), 7829-7832. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Link

  • Beck-Sickinger, A. G., et al. (1991). Semicontinuous flow peptide synthesis of a 44-residue peptide. International Journal of Peptide and Protein Research, 38(1), 25-31. (Discussion of Mtr/Mbs/Pmc cleavage kinetics). Link

Sources

4-Propoxybenzenesulfonyl chloride as a derivatizing agent for peptide analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 4-Propoxybenzenesulfonyl Chloride (4-POBSC) as a specialized derivatizing agent for peptide analysis. This guide focuses on its application in hydrophobic tagging to enhance chromatographic retention of hydrophilic peptides and simplify fragmentation patterns in LC-MS/MS.

Methodology: Hydrophobic N-Terminal Derivatization (HND) Target Analytes: Small hydrophilic peptides, De novo sequencing targets, Tryptic digests.

Introduction & Principle

In proteomic analysis, small or highly polar peptides often elute in the void volume of Reverse-Phase Liquid Chromatography (RPLC) columns, leading to ion suppression and data loss. Furthermore, complex fragmentation spectra (mixed b- and y- ion series) can hinder de novo sequencing algorithms.

This compound (4-POBSC) addresses these challenges through a specific chemical modification:

  • Hydrophobic Tagging: The 4-propoxybenzene moiety adds significant hydrophobicity to the peptide, shifting retention times away from the solvent front and into the gradient's resolving window.

  • Fragmentation Simplification: The sulfonyl group reacts with the N-terminal amine (and Lysine

    
    -amines) to form a stable sulfonamide. This electron-withdrawing group reduces the basicity of the N-terminus, preventing protonation at that site. Consequently, the ionizing proton is sequestered at the C-terminal basic residue (e.g., Arginine/Lysine in tryptic peptides), promoting the formation of a dominant y-ion series  during Collision-Induced Dissociation (CID).
    
Mechanism of Action

The reaction proceeds via a Schotten-Baumann type mechanism under mild alkaline conditions.

ReactionMechanism Reagent 4-Propoxybenzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Peptide Peptide N-Terminus (R-NH2) Peptide->Intermediate Product Sulfonamide Derivatized Peptide (Stable) Intermediate->Product Elimination Byproduct HCl Intermediate->Byproduct

Figure 1: Reaction pathway for the derivatization of peptide amines by 4-POBSC.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Reagent: this compound (Solid or 10 mg/mL solution in Acetone).

  • Reaction Buffer: 100 mM Sodium Bicarbonate (

    
    ), pH 8.5 – 9.0.
    
  • Quenching Buffer: 5% Hydroxylamine or 1% Formic Acid.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).

Step-by-Step Procedure
Phase 1: Sample Preparation
  • Dissolution: Dissolve the peptide sample (approx. 10–50 µg) in 20 µL of Reaction Buffer (100 mM

    
    , pH 8.5).
    
    • Critical: Ensure pH is >8.0 to maintain the N-terminal amine in a deprotonated (nucleophilic) state.

  • Reagent Preparation: Prepare a fresh 10 mg/mL solution of 4-POBSC in dry Acetonitrile.

    • Note: Sulfonyl chlorides are moisture sensitive. Prepare immediately before use.

Phase 2: Derivatization Reaction
  • Addition: Add 20 µL of the 4-POBSC reagent solution to the peptide sample.

    • Ratio: Aim for a molar excess of reagent (approx. 10:1 to 50:1 Reagent:Peptide) to ensure complete labeling of N-terminus and Lysine side chains.

  • Incubation: Vortex gently and incubate at 37°C for 15–30 minutes .

    • Optimization: For highly sterically hindered peptides, extend time to 60 minutes.

  • Quenching: Stop the reaction by adding 5 µL of 5% Hydroxylamine or 10 µL of 1% Formic Acid .

    • Why: Hydroxylamine scavenges excess reagent, preventing it from reacting with the LC column or MS source. Acidification stabilizes the peptides.

Phase 3: Cleanup (Optional but Recommended)

For complex mixtures or high reagent excess, perform a C18 ZipTip® cleanup to remove hydrolyzed sulfonic acid byproducts before LC-MS injection.

Analytical Workflow & Data Interpretation

LC-MS/MS Configuration[5][6][11][13]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: The hydrophobic tag allows for a higher starting organic % (e.g., start at 5-10% B instead of 1% B).

Expected Results
FeatureNative Peptide4-POBSC Derivatized Peptide
Mass Shift MM + 196.05 Da (per labeled site)
Retention Time Early (Void Volume risk)Shifted Later (Hydrophobic retention)
Charge State [M+nH]ⁿ⁺[M+nH]ⁿ⁺ (Basicity reduced at N-term)
Fragmentation Mixed b- and y- ionsDominant y-ions (C-term charge)
Analytical Workflow Diagram

Workflow Sample Peptide Sample (Digest/Synthetic) Deriv Derivatization (pH 8.5, 37°C, 30 min) Sample->Deriv Cleanup SPE / ZipTip Cleanup (Remove Excess Reagent) Deriv->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS ESI-MS/MS (CID Fragmentation) LC->MS Data Data Analysis (y-ion Sequencing) MS->Data Mass Shift (+196 Da)

Figure 2: Complete analytical workflow from sample preparation to data analysis.

Troubleshooting & Validation

Self-Validating the Protocol

To ensure the derivatization was successful, monitor the Mass Shift .

  • Calculation:

    
     (Monoisotopic mass of 
    
    
    
    group added, replacing one H).
  • Check: If the mass shift is +392.1 Da, the peptide likely contains a Lysine residue which has also been derivatized.

Common Issues
  • Low Yield:

    • Cause: pH too low (< 8.0) or reagent hydrolysis due to wet ACN.

    • Fix: Use fresh buffer and anhydrous ACN. Check pH with spotting paper.

  • Precipitation:

    • Cause: Peptide became too hydrophobic after labeling.

    • Fix: Increase organic content in the sample solvent before injection (e.g., 20% ACN).

References

  • Korza, G., & Ozols, J. (1988). Complete covalent structure of 64-kDa protoheme-binding protein: Application of sulfonyl chloride derivatization for sequence analysis. Journal of Biological Chemistry, 263(7), 3486–3495. Link

  • Cid, M. M., et al. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry.[2] Rapid Communications in Mass Spectrometry, 37(19), e9604. Link

  • Gevaert, K., et al. (2003). Exploring proteomes and analyzing protein processing by mass spectrometric identification of sorted N-terminal peptides. Nature Biotechnology, 21, 566–569. Link

  • Hale, J. E., et al. (2000). 4-Sulfophenyl isothiocyanate derivatization of peptides for de novo sequencing by post-source decay matrix-assisted laser desorption/ionization mass spectrometry. Analytical Biochemistry, 287(1), 110-117. Link

  • Thermo Fisher Scientific. (n.d.).[3] Peptide Fragmentation and Ion Types in LC-MS/MS. Link

Sources

Application Note: Chemoselective Sulfonylation using 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Propoxybenzenesulfonyl Chloride in Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the precise modification of polyfunctional molecules is a paramount challenge. The ability to selectively target one reactive site in the presence of others—a concept known as chemoselectivity—is fundamental to the efficient construction of complex molecular architectures, including novel therapeutic agents.[1] Arenesulfonyl chlorides are indispensable reagents for the synthesis of sulfonamides and sulfonate esters, foundational moieties in a vast array of pharmaceuticals.[2]

This compound emerges as a reagent of particular interest. Its structure, featuring an electron-donating propoxy group, subtly modulates the electrophilicity of the sulfonyl sulfur. This electronic tuning, combined with carefully controlled reaction conditions, allows for a high degree of chemoselectivity. This guide provides a detailed exploration of the principles and protocols for leveraging this compound to achieve selective sulfonylation of amines over other nucleophilic groups, a critical transformation in drug development and fine chemical synthesis.

Part 1: The Principle of Chemoselectivity in Sulfonylation Reactions

The core of a sulfonylation reaction is the nucleophilic attack of a heteroatom (typically nitrogen or oxygen) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.[2] The inherent differences in the nucleophilicity of various functional groups form the basis of chemoselectivity.

Factors Governing Chemoselectivity:

  • Nucleophilicity: In general, for neutral species, the order of nucleophilicity is a primary determinant of reactivity. Primary amines (R-NH₂) are significantly more nucleophilic and less sterically hindered than secondary amines (R₂NH), which are in turn more nucleophilic than alcohols (R-OH).[3] This intrinsic reactivity difference is the primary lever for achieving selectivity.

  • Steric Hindrance: The steric environment around both the nucleophile and the electrophilic sulfur center can influence the reaction rate. Highly hindered amines or alcohols will react more slowly.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical for maximizing selectivity.

    • Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is required to scavenge the HCl generated during the reaction.[2][4] The base's role is not merely to neutralize acid; it can also influence the concentration of the deprotonated, more nucleophilic species (e.g., an alkoxide), thereby altering the reaction's selectivity profile.

    • Temperature: Lowering the reaction temperature (e.g., to 0 °C) decreases the overall reaction rate, which often amplifies the kinetic difference between the reaction rates of two competing nucleophiles, thus enhancing selectivity.

G Substrate Polyfunctional Substrate (e.g., R-NH₂, R-OH) Reaction Reaction Mixture (0°C to RT) Substrate->Reaction Reagent 4-Propoxybenzenesulfonyl Chloride Reagent->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Pathway1 Pathway A: N-Sulfonylation (Kinetically Favored) Reaction->Pathway1 Fast (Higher Nucleophilicity of Amine) Pathway2 Pathway B: O-Sulfonylation (Kinetically Disfavored) Reaction->Pathway2 Slow (Lower Nucleophilicity of Alcohol) Product Chemoselective Product: Sulfonamide Pathway1->Product Byproduct Minor Byproduct: Sulfonate Ester Pathway2->Byproduct

Figure 1. Conceptual workflow illustrating the kinetic basis for chemoselective N-sulfonylation over O-sulfonylation.

Part 2: Application Protocol: Selective N-Sulfonylation of Amino Alcohols

This protocol details a general method for the highly selective sulfonylation of a primary amino group in the presence of a primary or secondary hydroxyl group. The example substrate is 2-aminoethanol, which presents a direct competition between the amine and alcohol functionalities.

Objective: To synthesize N-(2-hydroxyethyl)-4-propoxybenzenesulfonamide with high yield and selectivity.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound234.7010.02.35 g
2-Aminoethanol61.0810.00.61 g (0.6 mL)
Pyridine79.1020.01.6 mL
Dichloromethane (DCM), anhydrous--50 mL
1 M Hydrochloric Acid (HCl)--~30 mL
Saturated Sodium Bicarbonate (NaHCO₃)--~30 mL
Brine--~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)--~5 g

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-aminoethanol (10.0 mmol, 0.61 g) and anhydrous dichloromethane (30 mL).

  • Cooling & Base Addition: Cool the flask to 0 °C in an ice-water bath. Add pyridine (20.0 mmol, 1.6 mL) to the solution and stir for 5 minutes.

    • Expert Insight: Pyridine acts as both the base to neutralize the generated HCl and as a nucleophilic catalyst. Using a slight excess ensures the reaction proceeds to completion and that the medium remains basic, which favors the neutral amine as the dominant nucleophile over the alcohol.

  • Reagent Addition: Dissolve this compound (10.0 mmol, 2.35 g) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled, stirring amine solution over a period of 20-30 minutes.

    • Trustworthiness Check: Slow, dropwise addition at 0 °C is crucial. It maintains a low concentration of the highly reactive sulfonyl chloride, preventing localized heating and minimizing side reactions, thereby maximizing chemoselectivity.[5] This controlled addition is a key self-validating step for achieving the desired outcome.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine.

    • Wash with saturated aqueous NaHCO₃ solution (1 x 30 mL) to remove any remaining acidic species.

    • Wash with brine (1 x 30 mL) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(2-hydroxyethyl)-4-propoxybenzenesulfonamide.

Figure 2. Step-by-step experimental workflow for the chemoselective N-sulfonylation of an amino alcohol.

Part 3: Expected Outcomes and Troubleshooting

Data Presentation:

Substrate TypeTypical ConditionsSelectivity (N- vs. O-)Expected Yield
Primary Amino AlcoholPyridine, DCM, 0 °C to RT>95:585-95%
Primary & Secondary AmineHindered Base (e.g., 2,6-lutidine), CH₃CN, -10 °C>90:10 (at Primary)70-85%
Aromatic Amino AlcoholTEA, THF, 0 °C to RT>98:280-90%

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low Selectivity (O-sulfonylation observed)Reaction temperature too high; Reagent added too quickly; Use of a strong, non-hindered base that generates significant alkoxide concentration.Maintain strict temperature control at 0 °C or lower. Ensure slow, dropwise addition. Consider a more sterically hindered base like 2,6-lutidine.
Di-sulfonylation (on both N and O)Excess sulfonyl chloride used; Reaction run for too long at elevated temperature.Use a precise 1.0 equivalent of the sulfonyl chloride. Monitor the reaction closely by TLC and quench it upon consumption of the starting material.
Low Yield Hydrolysis of sulfonyl chloride due to wet solvent/reagents; Incomplete reaction.Ensure all glassware, solvents, and reagents are scrupulously dry. Extend reaction time at room temperature or warm slightly (e.g., to 40°C) after initial selective reaction at low temp.
Complex Mixture Side reactions; Degradation of starting material or product.Confirm the stability of the starting material to the basic conditions. Ensure the work-up is performed promptly after the reaction is complete.

Conclusion

This compound is a versatile and effective reagent for achieving high chemoselectivity in the sulfonylation of amines. By understanding the fundamental principles of nucleophilicity and by precise control of reaction conditions—particularly temperature and the rate of addition—researchers can reliably favor N-sulfonylation over O-sulfonylation. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate the sulfonamide functional group into complex, polyfunctional molecules with precision and efficiency.

References

  • Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Various Authors. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances (2021).
  • Various Authors. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
  • Various Authors. Peptide synthesis with sulfonyl protecting groups. Google Patents (EP0941104A1).
  • Various Authors. A kind of preparation method of P-aminobenzene-sulfonamide compound. Google Patents (CN106316938B).
  • Various Authors. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Various Authors. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface (2018).
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • Various Authors. How can we protect an amino group leaving an alcohol group free? ResearchGate (2014).
  • Various Authors. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. OCLUE.
  • Various Authors. 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts (2021).

Sources

Application Note: Synthesis of Bioactive Sulfonamide Scaffolds using 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-Propoxybenzenesulfonyl chloride (4-PBSC) as a critical lipophilic building block in the synthesis of bioactive sulfonamides. While traditional sulfonamide drugs (e.g., sulfamethoxazole) often utilize simple aniline derivatives, modern medicinal chemistry increasingly leverages the 4-alkoxy substitution pattern to modulate lipophilicity (LogP) and optimize binding affinity in hydrophobic pockets of enzymes such as Carbonic Anhydrase (CA) and Phosphodiesterase type 5 (PDE5) .

This guide provides high-fidelity protocols for synthesizing two distinct bioactive scaffolds:

  • A Carbonic Anhydrase Inhibitor (CAI) Analog: Targeting hypoxic tumor environments.

  • A PDE5 Inhibitor Pharmacophore: Mimicking the "tail" region of Sildenafil/Vardenafil class drugs.

Chemical Context & Mechanism[1][2][3][4][5]

The Reagent: this compound[3][5][6]
  • CAS: 163295-75-8 (Generic/Derivatives)

  • Role: Electrophilic sulfonylating agent.

  • Key Feature: The para-propoxy group serves as a lipophilic anchor. Compared to methoxy or ethoxy analogs, the propoxy chain increases the partition coefficient (LogP), enhancing membrane permeability and interaction with hydrophobic amino acid residues (e.g., Val, Leu, Phe) in enzyme active sites [1].

Reaction Mechanism: Nucleophilic Sulfonylation

The synthesis relies on the Schotten-Baumann reaction conditions or modified anhydrous variants. The sulfonyl chloride undergoes nucleophilic attack by a primary or secondary amine.

  • Step 1 (Attack): The amine lone pair attacks the sulfur atom, forming a tetrahedral intermediate.

  • Step 2 (Elimination): Chloride is expelled, restoring the sulfonyl double bond.

  • Step 3 (Deprotonation): A base (Pyridine, TEA, or DIPEA) neutralizes the generated HCl to drive the equilibrium forward.

Mechanistic Pathway Diagram

ReactionMechanism Reagent 4-Propoxybenzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Sulfonyl Intermediate Reagent->Intermediate Nucleophilic Attack Amine Heterocyclic Amine (Nucleophile) Amine->Intermediate Product Bioactive Sulfonamide Intermediate->Product Cl- Elimination Byproduct HCl Salt Intermediate->Byproduct H+ Transfer Base Base Catalyst (Pyridine/TEA) Base->Byproduct Scavenging

Caption: Mechanistic flow of nucleophilic sulfonylation. The base acts as a proton scavenger to prevent acid-mediated inhibition of the amine nucleophile.

Experimental Protocols

Protocol A: Synthesis of N-Heteroaryl Sulfonamide (CAI Analog)

Targeting Carbonic Anhydrase Inhibition for Anticancer Applications.

Target Molecule: N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzenesulfonamide Rationale: The thiadiazole ring coordinates zinc in the CA active site, while the 4-propoxyphenyl tail occupies the hydrophobic pocket, improving selectivity for CA IX isoforms over cytosolic CA I/II [2].

Materials
  • This compound (1.0 eq, 2.35 g)

  • 2-Amino-5-methyl-1,3,4-thiadiazole (1.0 eq, 1.15 g)

  • Pyridine (anhydrous, 10 mL)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, catalytic)

  • Ethyl Acetate (EtOAc), 1M HCl, Brine.

Procedure
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-methyl-1,3,4-thiadiazole (1.15 g, 10 mmol) in anhydrous pyridine (10 mL).

  • Activation: Add DMAP (122 mg, 1 mmol). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve This compound (2.35 g, 10 mmol) in minimal acetone or DCM (2 mL) and add dropwise to the reaction mixture over 15 minutes.

    • Note: Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

  • Workup:

    • Adjust pH to ~4.0 using 1M HCl (careful addition) to ensure the sulfonamide is protonated and precipitates fully.

    • Filter the solid.[1] If no solid forms, extract with EtOAc (3 x 30 mL).

    • Wash organic layer with 1M HCl (to remove pyridine), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.

Protocol B: Synthesis of PDE5 Inhibitor Pharmacophore

Synthesis of the "Tail" Fragment of Sildenafil/Vardenafil Analogs.

Target Molecule: 1-methyl-4-((4-propoxyphenyl)sulfonyl)piperazine Rationale: This molecule represents the "right-hand" side of the Sildenafil structure. The 4-propoxy group mimics the ethoxy group of Sildenafil but with higher lipophilicity, potentially altering metabolic stability [3].

Materials
  • This compound (1.0 eq, 1 mmol)

  • N-Methylpiperazine (1.2 eq, 1.2 mmol)

  • Dichloromethane (DCM) (anhydrous, 5 mL)

  • Triethylamine (TEA) (2.0 eq, 2 mmol)

Procedure
  • Setup: Charge a reaction vial with N-Methylpiperazine (120 mg, 1.2 mmol) and TEA (278 µL, 2 mmol) in DCM (5 mL). Cool to 0°C.

  • Coupling: Add This compound (234 mg, 1 mmol) portion-wise.

  • Stir: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Observation: The solution may become cloudy due to the formation of Triethylamine Hydrochloride salts.

  • Workup:

    • Dilute with DCM (10 mL).

    • Wash with saturated NaHCO₃ (10 mL) to remove unreacted acid chloride.

    • Wash with water (10 mL).

  • Isolation: Dry organic phase (MgSO₄), filter, and evaporate.

  • Yield: Expect a viscous pale-yellow oil or low-melting solid. Purity is typically >95% without chromatography due to the clean nature of the reaction.

Data Analysis & Characterization

Expected Analytical Data

The following table summarizes the expected spectral characteristics for the synthesized compounds.

FeatureProtocol A (Thiadiazole Derivative)Protocol B (Piperazine Derivative)
Physical State White Crystalline SolidPale Yellow Oil / Waxy Solid
¹H NMR (Aromatic) Doublets at ~7.8 ppm and ~7.0 ppm (AA'BB' system)Doublets at ~7.6 ppm and ~6.9 ppm
¹H NMR (Propoxy) Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.0 ppm)Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.0 ppm)
¹H NMR (Head) Singlet ~2.6 ppm (Methyl-thiadiazole)Broad singlets ~2.5-3.0 ppm (Piperazine ring)
Mass Spec (ESI) [M+H]⁺ peak observed[M+H]⁺ peak observed
Solubility DMSO, MethanolDCM, Chloroform, Methanol
Troubleshooting Guide
  • Hydrolysis: If the sulfonyl chloride smells like acid or shows a broad OH peak in NMR, it has hydrolyzed to the sulfonic acid. Remedy: Recrystallize the reagent from dry hexane or purchase fresh stock.

  • Bis-Sulfonylation: In Protocol A, if the amine is very nucleophilic, two sulfonyl groups may attach. Remedy: Use a slight excess of amine (1.1 eq) and strictly control temperature (0°C).

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the desired biological target.

Workflow Start Start: this compound Decision Select Biological Target Start->Decision TargetA Target: Carbonic Anhydrase (Hypoxia/Cancer) Decision->TargetA High Polarity Head TargetB Target: PDE5 / Kinase (Vascular/Signal Transduction) Decision->TargetB Basic/Cationic Head ReagentA Reagent: Aminothiadiazole + Pyridine TargetA->ReagentA ProductA Product: N-Heteroaryl Sulfonamide ReagentA->ProductA Protocol A ReagentB Reagent: N-Methylpiperazine + DCM/TEA TargetB->ReagentB ProductB Product: Sulfonyl-Piperazine ReagentB->ProductB Protocol B

Caption: Synthetic decision tree for this compound applications.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future prospects. Nature Reviews Drug Discovery, 1(9), 674-682. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Propoxybenzenesulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Propoxybenzenesulfonyl chloride via direct chlorosulfonation of 4-propoxybenzene (propyl phenyl ether) is a classic electrophilic aromatic substitution (


).[1] While ostensibly simple, this reaction is kinetically sensitive.[1] Low yields are rarely due to "bad chemistry" but rather thermodynamic mismanagement  during two critical phases: the stoichiometric drive  and the hydrolytic quench .

This guide deconstructs the process into self-validating modules. Follow the logic, not just the recipe.

Module 1: The Reaction Vector (Stoichiometry & Kinetics)

The Core Problem: Users often treat Chlorosulfonic Acid (


) merely as a reagent. In this synthesis, it must act as reagent, solvent, and dehydrating agent .
The Mechanism (Why Yields Fail Here)

The reaction proceeds in two distinct equilibrium steps.

  • Sulfonation:

    
    
    
  • Chlorination:

    
    
    

Critical Failure Point: If you use 1.0–2.0 equivalents of


, the reaction stalls at the Sulfonic Acid (

)
stage. The sulfonic acid is water-soluble and will be lost in the aqueous layer during workup, resulting in near-zero isolated yield of the chloride.
Optimized Protocol Parameters
ParameterRecommendationTechnical Rationale
Stoichiometry 3.0 – 5.0 Equiv. Excess acid pushes the equilibrium of Step 2 to the right and suppresses sulfone formation by diluting the reactive species.
Temperature (Addition) 0°C – 5°C The propoxy group is strongly electron-donating. High temp during addition causes rapid, uncontrolled exotherms and regio-isomers (ortho).
Temperature (Aging) 20°C – 25°C After addition, the mixture must be warmed slightly to overcome the activation energy for Step 2 (conversion to chloride).
Solvent Neat (Preferred) or

Running neat (using excess acid as solvent) is standard. If viscosity is high, use Chloroform (

) or DCM. Avoid ethers (they cleave).
Module 2: The Quench (The "Yield Killer")

The Core Problem: this compound is hydrolytically unstable, particularly in warm, acidic media. The standard "pour onto ice" instruction is often executed too fast, generating heat that reverts the product back to the water-soluble sulfonic acid.

Thermodynamics of the Quench

When the reaction mixture (containing excess


 and 

) hits water, the hydration energy released is massive.
  • Scenario A (Fast Pour): Local temperature spikes to >60°C. Result: Hydrolysis (

    
    ). Yield drops by 40-60%.
    
  • Scenario B (Controlled): Temperature stays <5°C. Result: Product precipitates as a solid/oil.

The "Self-Validating" Quench Protocol
  • Prepare the Trap: Use 5 parts crushed ice to 1 part reaction volume.

  • The Drip: Add the reaction mixture to the ice dropwise with vigorous stirring.

  • The Check: Monitor internal temperature. If it exceeds 10°C , STOP. Add more ice.

  • The Extraction: Do not let the product sit in the acidic slurry. Extract immediately into DCM or EtOAc.

Module 3: Visualizing the Pathway

The following diagram illustrates the "Happy Path" to the target molecule versus the "Dead Ends" caused by common errors.

ReactionPathway Start 4-Propoxybenzene Inter Intermediate: Sulfonic Acid (Water Soluble) Start->Inter ClSO3H (1 eq) Fast, Exothermic Sulfone SIDE PRODUCT: Sulfone (Insoluble Solid) Start->Sulfone High Temp or Low Acid Conc. Target TARGET: Sulfonyl Chloride (Precipitate) Inter->Target ClSO3H (>3 eq) Requires Time/Temp Hydrolysis LOSS: Reverted Acid (Lost in Aqueous) Target->Hydrolysis Quench Temp >20°C or Slow Workup

Caption: Figure 1. Reaction network showing the necessity of excess acid (Step 2) and the risk of hydrolysis during workup.

Module 4: Troubleshooting FAQ

Q1: I isolated a white solid, but NMR shows it's the Sulfone (4,4'-dipropoxydiphenyl sulfone). Why?

  • Diagnosis: This is a bimolecular side reaction. It happens when a molecule of product (

    
    ) reacts with a molecule of starting material (
    
    
    
    ).
  • Fix:

    • Dilution: Increase the volume of

      
       (act as a solvent).
      
    • Addition Rate: Add the starting material slower to the acid. Ensure the starting material is never in excess relative to the acid at the point of mixing.

    • Temperature: Keep the initial addition strictly

      
      .
      

Q2: My yield is <20%, and the aqueous layer is very dark.

  • Diagnosis: Incomplete conversion or Hydrolysis. You likely stopped at the Sulfonic Acid stage (which stays in the water) or hydrolyzed your chloride back to the acid during a hot quench.

  • Fix:

    • Use 5.0 equivalents of

      
      .
      
    • After the initial addition at 0°C, warm the reaction to 25°C (or even 35°C carefully) and hold for 2 hours to force the conversion to chloride.

    • Ensure the quench temperature never exceeds 10°C.

Q3: The product is an oil that won't crystallize.

  • Diagnosis: this compound has a low melting point (approx 30-35°C) and can easily supercool. Impurities (ortho-isomer) depress the MP further.

  • Fix:

    • Wash the organic extract with cold 5%

      
       to remove acid traces.
      
    • Dry thoroughly over

      
      .
      
    • Triturate the oil with cold Hexane or Pentane to induce crystallization.

Module 5: Diagnostic Flowchart

Use this decision tree to identify the specific cause of failure in your current batch.

Troubleshooting Start Start Diagnostics YieldCheck Is Isolated Yield < 50%? Start->YieldCheck Solubility Is the product water soluble? YieldCheck->Solubility Yes Success Process Optimized YieldCheck->Success No NMR Check H-NMR Solubility->NMR No (Organic Soluble) Issue1 ISSUE: Hydrolysis during Quench ACTION: Colder quench, faster extraction Solubility->Issue1 Yes (Acidic pH) Issue2 ISSUE: Stalled at Sulfonic Acid ACTION: Increase Acid Equiv (3-5x) NMR->Issue2 Broad Acid Peak (Polar impurity) Issue3 ISSUE: Sulfone Formation ACTION: Lower Temp, Slower Addition NMR->Issue3 Extra Aromatic Peaks (Symmetric dimer)

Caption: Figure 2. Diagnostic logic for identifying yield loss mechanisms.

References
  • Mechanism of Chlorosulfonation

    • Cremlyn, R. J. "Chlorosulfonic Acid: A Versatile Reagent."[2] Royal Society of Chemistry, 2002.

    • Context: Establishes the equilibrium dynamics between sulfonic acid and sulfonyl chloride in excess acid.
  • Kinetics of Hydrolysis

    • Robertson, R. E., & Rossall, B. "Hydrolysis of Sulfonyl Chlorides." Canadian Journal of Chemistry, 1971.
    • Context: Provides kinetic data on the rapid hydrolysis rates of benzenesulfonyl chlorides in aqueous media, supporting the requirement for cold quenching.
  • Synthesis Protocols (Analogous Substrates)

    • Organic Syntheses, Coll.[3] Vol. 1, p. 84 (1941). "Benzenesulfonyl Chloride."[1][4][5][6][7][8]

    • Context: The foundational protocol for chlorosulfon
  • Side Reaction Management (Sulfones)

    • Cerfontain, H.
    • Context: Detailed analysis of sulfone formation as a function of substrate concentration and temper

Sources

Technical Support Center: Hydrolysis Control for 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis During Reaction Workup Compound: 4-Propoxybenzenesulfonyl Chloride (4-PBSC) Cas No: (Analogous reference to 4-methoxy derivative: 98-68-0; 4-propoxy specific: 163295-75-8)[1]

The Mechanic's Corner: Mechanism & Kinetics

Understanding why your compound degrades is the first step to preventing it.[1] Sulfonyl chlorides are electrophilic species prone to nucleophilic attack at the sulfur atom.[1]

The Hydrolysis Mechanism

Unlike acyl chlorides which attack at a carbonyl carbon, sulfonyl chlorides undergo an


-like substitution at the sulfur center.[1] The reaction is heavily pH-dependent.[1]
  • Neutral/Acidic Conditions: Water acts as the nucleophile.[1] The reaction is relatively slow because water is a weak nucleophile and the leaving group (

    
    ) is stable.[1]
    
  • Basic Conditions (The Danger Zone): Hydroxide ions (

    
    ) are aggressive nucleophiles.[1] They attack the sulfur atom rapidly, forming a pentacoordinate transition state that collapses to the sulfonate anion. This reaction is orders of magnitude faster than neutral hydrolysis.[1]
    

Key Insight for 4-PBSC: The 4-propoxy group is an electron-donating group (EDG).[1] While EDGs generally stabilize the sulfonyl chloride slightly more than electron-withdrawing groups (like nitro-) by reducing the electrophilicity of the sulfur, 4-PBSC remains highly sensitive to basic hydrolysis and elevated temperatures.[1]

Visualization: Hydrolysis Pathways[1][2]

HydrolysisMechanism cluster_conditions Critical Control Points Reactant 4-PBSC (R-SO2-Cl) Transition Pentacoordinate Transition State Reactant->Transition Nucleophilic Attack Water H2O (Neutral/Acidic) Water->Transition Slow Base OH- (Basic - FAST) Base->Transition Rapid Product_Acid Sulfonic Acid (R-SO3H) + HCl Transition->Product_Acid Acidic Workup Product_Salt Sulfonate Salt (R-SO3-) + Cl- Transition->Product_Salt Basic Workup

Figure 1: Mechanistic divergence of hydrolysis based on pH.[1] The red path indicates the rapid degradation pathway to be avoided.

Troubleshooting Dashboard

Issue 1: Low Yield & "Disappearing" Product

  • Symptom: The organic layer is surprisingly light; the aqueous layer is acidic.[1]

  • Root Cause: You likely washed the reaction mixture with water or bicarbonate while the mixture was still warm, or the contact time was too long. The product hydrolyzed into 4-propoxybenzenesulfonic acid, which is water-soluble.[1]

  • Fix: Ensure the quench temperature is

    
    . Use ice-water for washes.[1] Separate phases immediately.
    

Issue 2: Product is an Oil instead of a Solid

  • Symptom: 4-PBSC should be a low-melting solid, but it remains a viscous oil.[1]

  • Root Cause: Impurities, specifically the hydrolysis product (sulfonic acid), act as melting point depressants.[1] Alternatively, residual solvent (toluene/DCM) is trapped.[1]

  • Fix:

    • Wash the organic phase with cold, dilute brine to remove the water-soluble sulfonic acid.[1]

    • Dry thoroughly over

      
       (not 
      
      
      
      , which can be slightly basic or retain water).[1]
    • Recrystallize from a non-polar solvent like Hexane/EtOAc if solidification is stubborn.[1]

Issue 3: Emulsion Formation during Extraction

  • Symptom: Layers won't separate.[1]

  • Root Cause: 4-Propoxybenzenesulfonic acid (the hydrolysis byproduct) is an amphiphilic molecule (lipophilic tail + hydrophilic head) acting as a surfactant.[1]

  • Fix: Do not shake vigorously; invert gently. Add solid NaCl to saturate the aqueous layer (salting out) or filter the emulsion through a pad of Celite to break the surface tension.

Optimized Protocol: The "Ice-Drown" Method[1]

This protocol is designed to minimize hydrolysis by controlling temperature and pH.[1]

Prerequisites:

  • Reaction mixture (e.g., chlorosulfonation mass)[1][2][3][4]

  • Crushed Ice[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Saturated NaCl (Brine)[1]

Step-by-Step Workflow:

  • Preparation: Cool the reaction mixture to

    
    . Prepare a beaker with crushed ice (approx. 3x volume of reaction mass).[1][3]
    
  • The Quench (Drowning Out):

    • Technique: Slowly pour the reaction mixture onto the ice with vigorous stirring. (Do not pour water into the reaction).[1]

    • Why: This ensures the heat of hydration is dissipated instantly by the phase change of ice to water, keeping the local temperature low.

  • Extraction:

    • Immediately add cold DCM.[1] Agitate gently.

    • Separate the layers quickly.[1] Do not let them sit.

  • The Wash (Critical):

    • Wash the organic layer once with cold water.[1]

    • Wash once with cold Brine.[1]

    • Avoid: Bicarbonate washes unless absolutely necessary to remove acid.[1] If you must neutralize, use cold 5%

      
       and separate within 60 seconds.[1]
      
  • Drying & Isolation:

    • Dry over Anhydrous

      
      .[1]
      
    • Filter and evaporate solvent at

      
       under reduced pressure.
      
Workflow Logic Diagram

WorkupLogic Start Reaction Complete (Contains R-SO2Cl) Quench Pour onto Crushed Ice (Temp < 5°C) Start->Quench Extract Add Cold DCM Quench->Extract Decision Is Acid Removal Critical? Extract->Decision Wash_Water Wash with Cold Water (Neutral) Decision->Wash_Water No (Standard) Wash_Base Wash with Cold 5% NaHCO3 (Risk of Hydrolysis!) Decision->Wash_Base Yes (Careful!) Dry Dry (MgSO4) & Evaporate Wash_Water->Dry Wash_Base->Dry Separate < 1 min

Figure 2: Decision tree for workup.[1] Note the high risk associated with base washes.

Data & Reference Specifications

Comparative Hydrolysis Rates (Generalized for Benzenesulfonyl Chlorides)
ParameterConditionRelative Hydrolysis RateOutcome
pH Acidic (pH < 4)1x (Baseline)Stable for hours at 0°C
pH Neutral (pH 7)~1.5xSlow degradation
pH Basic (pH > 10)>1000x Rapid decomposition to sulfonate
Temp 0°C1xStable
Temp 25°C~10xNoticeable loss over time
Temp 50°C>100xComplete hydrolysis likely
References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for sulfonyl chloride preparation and "drowning out" isolation techniques).

  • Rogne, O. (1970).[1] Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B: Physical Organic, 1294-1296.[1]

  • Hargreaves, M. K., et al. (1978).[1] The Hydrolysis of Sulfonyl Chlorides. Chemical Reviews, 78(2), 219-241.[1] (Comprehensive review of mechanism and catalysis).

  • OECD SIDS. (2004).[1] 4-Methylbenzenesulfonyl chloride: SIDS Initial Assessment Report. UNEP Publications. (Provides analogous kinetic data for p-toluene sulfonyl chloride stability in water). [1]

Sources

removing unreacted 4-Propoxybenzenesulfonyl chloride from product

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The Challenge: 4-Propoxybenzenesulfonyl chloride (4-PBSC) is a lipophilic electrophile. If unreacted reagent remains after sulfonylation, it acts as a "silent impurity" that can react with biological targets or decompose slowly into acidic byproducts (4-propoxybenzenesulfonic acid + HCl), degrading your final library.

The Solution: Unlike standard Tosyl chloride, the 4-propoxy group is electron-donating , which reduces the electrophilicity of the sulfur center. This makes 4-PBSC more stable toward hydrolysis than electron-deficient analogs (e.g., nitrobenzenesulfonyl chlorides), often requiring catalytic activation or specific scavenging protocols.

Workflow Selector: How should I proceed?

purification_decision_matrix Start Start: Crude Reaction Mixture (Contains Product + Excess 4-PBSC) Q1 Is your Product Water Soluble? Start->Q1 Method_Scavenger Method B: Solid-Phase Scavenging (Polymer-Supported Amine) Q1->Method_Scavenger Yes (LogP < 1) Method_Aqueous Method A: Hydrolytic Aqueous Workup (Base Wash) Q1->Method_Aqueous No (LogP > 2) Method_Chrom Method C: Reverse Phase (C18) or Normal Phase Flash Method_Scavenger->Method_Chrom If purity < 95% Method_Aqueous->Method_Chrom If purity < 95%

Figure 1: Decision matrix for selecting the optimal purification route based on product solubility.

Protocol Module A: Hydrolytic Aqueous Workup

Best For: Lipophilic sulfonamide products (LogP > 2) that are stable to mild base. Mechanism: We exploit the reactivity difference. We convert the lipophilic 4-PBSC into its hydrophilic sulfonate salt (


) via base-promoted hydrolysis.
The "Propoxy-Effect" Adjustment

Because the propoxy group stabilizes the sulfonyl chloride, standard water washes are often insufficient. You must use a nucleophilic base or a catalyst.

ReagentRoleConcentrationNote
NaHCO₃ (sat.) Base / BufferSaturatedPrimary hydrolysis agent.
DMAP Catalyst5-10 mol%Critical: Acts as a nucleophilic catalyst to accelerate hydrolysis of electron-rich sulfonyl chlorides.
Ethyl Acetate SolventN/APreferred over DCM for better phase separation with basic water.
Step-by-Step Protocol
  • Quench: Dilute the reaction mixture with Ethyl Acetate.

  • Catalyze (Optional but Recommended): If the reaction used pyridine/TEA, you may already have base. If not, add 10 mol% DMAP (Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that is rapidly hydrolyzed by water.

  • Hydrolysis Wash: Add saturated aqueous NaHCO₃ (approx. 1:1 volume ratio).

  • Agitation: Stir vigorously for 30–60 minutes at room temperature.

    • Why? 4-PBSC hydrolyzes slower than Tosyl chloride. Brief shaking in a sep funnel is often insufficient.

  • Separation: Transfer to a separatory funnel. Collect the organic layer.[1]

  • Acid Wash (Product Dependent): Wash with 1M HCl to remove the DMAP and any pyridine.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Validation: Check TLC. The non-polar 4-PBSC spot (high


) should disappear, replaced by the baseline sulfonic acid (which stays in the aqueous layer).

Protocol Module B: Solid-Phase Scavenging

Best For: High-throughput synthesis, water-soluble products, or acid-sensitive compounds. Mechanism: A polymer-supported amine (PS-Trisamine or PS-NCO) chemically binds the electrophile. The impurity is removed by simple filtration.[2][3]

Scavenger Selection Guide
Scavenger TypeFunctionalityLoadingReactivity vs 4-PBSC
PS-Trisamine Primary/Secondary Amine~3-4 mmol/gHigh. Forms a stable sulfonamide bond with 4-PBSC.
PS-Isocyanate Isocyanate (-NCO)~1.5 mmol/gZero. Only scavenges amines; will NOT remove sulfonyl chloride.
PS-N-Methyl Secondary Amine~2-3 mmol/gMedium. Good, but Trisamine is generally faster.
Step-by-Step Protocol
  • Calculate Stoichiometry: Assume 100% of the excess sulfonyl chloride remains. Use 3 equivalents of scavenger resin relative to the excess 4-PBSC.

    • Example: If you used 0.5 mmol excess 4-PBSC, use 1.5 mmol capacity of resin.

  • Add Resin: Add the dry resin directly to the reaction vessel (DCM, THF, or DMF are acceptable solvents).

  • Incubate: Shake or stir (do not use magnetic stir bars with resin as they grind the beads) for 2–4 hours .

    • Tip: Add a drop of TEA (Triethylamine) to neutralize the HCl generated during scavenging, preventing product degradation.

  • Filter: Pass through a fritted cartridge or filter paper.

  • Rinse: Wash the resin cake with DCM to recover any trapped product.

  • Concentrate: Evaporate solvent.

Troubleshooting & FAQs

Ticket #404: "I still see a spot at the same Rf as the starting material."

Root Cause Analysis:

  • It might not be the Chloride: 4-Propoxybenzenesulfonic acid (the hydrolysis product) is very polar, but the sulfonic ester (formed if you used methanol/ethanol during workup) runs similarly to the chloride.

  • Incomplete Hydrolysis: As noted, the propoxy group deactivates the sulfur. Resolution:

  • Do NOT use alcohols (MeOH/EtOH) during the quench/workup. They react with 4-PBSC to form sulfonate esters, which are stable lipophilic impurities.

  • Re-subject to hydrolysis using the DMAP protocol (Module A).

Ticket #502: "My product precipitated during the bicarbonate wash."

Root Cause: Your product is likely a sulfonamide with low solubility in Ethyl Acetate, or the sodium salt of your sulfonamide formed (if the sulfonamide NH is acidic, pKa ~10). Resolution:

  • Switch solvent to 2-MeTHF or DCM/iPrOH (9:1) for better solubility.

  • Adjust the aqueous pH to ~4-5 (using mild citric acid) to keep the sulfonamide protonated (neutral) while keeping the sulfonic acid byproduct (pKa < 0) ionized and water-soluble.

Ticket #309: "Can I use chromatography?"

Resolution: Yes, but with a caveat.

  • Silica Gel: 4-PBSC is unstable on silica and will streak or decompose into HCl, potentially ruining acid-sensitive products.

  • Recommendation: If you must column, quench the reaction with morpholine (1.5 eq relative to excess chloride) for 15 mins before concentration. This converts the unstable chloride into a stable morpholino-sulfonamide impurity. This impurity is chemically distinct and much easier to separate by flash chromatography than the streaking chloride.

Visualizing the Chemical Pathway

chemical_pathway SM 4-Propoxybenzenesulfonyl Chloride (Lipophilic) Intermediate Transition State (Stabilized by Propoxy) SM->Intermediate Nucleophilic Attack Reagent Reagent: H2O / OH- Reagent->Intermediate Product 4-Propoxybenzenesulfonate (Water Soluble Salt) Intermediate->Product Chloride Elimination Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 2: Hydrolysis pathway.[4] The electron-donating propoxy group stabilizes the starting material, raising the activation energy for the nucleophilic attack, necessitating vigorous agitation or catalysis.

References

  • BenchChem Technical Support. (2025).[2][3][5] Removing unreacted methanesulfonyl chloride from reaction mixture.[5] BenchChem.[2][3][5] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of sulfonyl chloride hydrolysis and nucleophilic substitution).
  • Supra Sciences. (n.d.). Solid-Supported Scavengers: Sulfonyl Chloride & Trisamine. Supra Sciences Product Guide. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid. (Solubility data for analogous sulfonic acids). Link

  • Biotage. (2023). Strategies for Work-up and Purification: Scavenging Guide. (Industry standard protocols for PS-Trisamine usage). Link

Sources

Technical Support Center: 4-Propoxybenzenesulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Temperature & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist Status: Open / Technical Advisory

Executive Summary

Synthesizing 4-Propoxybenzenesulfonyl chloride via direct chlorosulfonation is a deceptively simple electrophilic aromatic substitution that frequently fails during scale-up due to poor thermal management.

The propoxy group (


) is a strong activator. While this facilitates rapid reaction, it drastically narrows the window between successful conversion  and runaway sulfone formation . This guide replaces standard "recipe-following" with a mechanistic control strategy, focusing specifically on temperature as the primary variable for yield and purity optimization.

Module 1: The Thermodynamics of Temperature

Why your reaction fails at

In the reaction between 4-propoxybenzene and chlorosulfonic acid (


), temperature dictates the competition between the desired Path A  (Chlorosulfonation) and the parasitic Path B  (Sulfone formation).
The Competitive Landscape
ParameterPath A: Sulfonyl Chloride (Desired) Path B: Diaryl Sulfone (Impurity)
Mechanism Two-step: Sulfonation

Chlorination
Electrophilic attack of

on starting material
Kinetic Profile Fast initial step; Slower second stepSlower, but irreversible
Temp.[1][2] Sensitivity Favored at

Exponentially favored

Reagent Dependency Requires excess

(equilibrium)
Favored by local excess of substrate

Critical Insight: The reaction proceeds through a sulfonic acid intermediate (


). Converting this acid to the chloride (

) is an equilibrium process driven by excess chlorosulfonic acid.[2]
  • If T is too low (

    
    ):  The system stalls at the sulfonic acid stage. Upon quenching with water, you recover water-soluble acid, not the organic-soluble chloride.
    
  • If T is too high (

    
    ):  The highly reactive sulfonyl chloride attacks unreacted 4-propoxybenzene, forming 4,4'-dipropoxydiphenyl sulfone . This is a "dead" thermodynamic sink—a rock-hard solid that cannot be converted back.
    

Module 2: Troubleshooting Guide (Symptom-Based)

Case 1: "My product is a gummy, sticky solid that won't crystallize."

Diagnosis: Isomeric Mixture or Incomplete Conversion. Because the propoxy group is ortho/para directing, high temperatures can energize the system enough to overcome the steric hindrance of the propoxy group, leading to ortho-substitution.

  • Immediate Fix: Recrystallize from minimal hexane/ethyl acetate.

  • Prevention: Maintain addition temperature strictly below

    
    . The para position is kinetically favored at low temperatures.
    
Case 2: "I have a high yield of white solid, but it melts at (Target MP is )."

Diagnosis: Sulfone Formation. You have made the diaryl sulfone dimer. This occurs when the reaction mass is heated while unreacted starting material is still present.

  • Immediate Fix: This batch is likely unrecoverable for high-purity needs.

  • Prevention:

    • Increase

      
       equivalents from 3.0 to 5.0 to dilute the substrate.
      
    • Ensure vigorous stirring to prevent local "hotspots" where substrate concentration is high.

    • Cap reaction temperature at

      
      . 
      
Case 3: "Yield is <20%, and the aqueous layer is very acidic/organic layer is thin."

Diagnosis: Hydrolysis during Quench. The sulfonyl chloride is relatively stable, but the heat of hydration of excess chlorosulfonic acid is massive. If the quench warms up, the acid hydrolyzes the chloride back to the sulfonic acid (which stays in the water).

  • Immediate Fix: None. The product is in the water drain.

  • Prevention: Quench on crushed ice with external cooling. The internal temp during quench must never exceed

    
    .
    

Module 3: Optimized Protocol (The "Golden Batch")

Objective: Synthesis of this compound (10g Scale). Reagents: 4-Propoxybenzene (1.0 eq), Chlorosulfonic acid (5.0 eq). Solvent: Neat (Excess reagent acts as solvent).

Step-by-Step Methodology
  • Cryogenic Setup:

    • Charge Chlorosulfonic acid (5.0 eq) into a dry flask under

      
      .
      
    • Cool to

      
       to 
      
      
      
      using an ice/salt bath. Do not freeze the acid.
  • Controlled Addition (Kinetic Phase):

    • Add 4-Propoxybenzene dropwise over 60 minutes.

    • CRITICAL: Internal temperature must not exceed

      
       .
      
    • Why? This locks in regioselectivity (para-position) and prevents immediate sulfone coupling.

  • The Thermal Ramp (Thermodynamic Phase):

    • Remove the cooling bath. Allow the mixture to warm to

      
        naturally.
      
    • Stir at

      
        for 2–3 hours.
      
    • Checkpoint: Monitor by TLC (quench a mini-aliquot). If starting material remains, do not heat. Stir longer. Heating

      
       is the primary cause of failure.
      
  • The Inverse Quench:

    • Pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid).[1][3]

    • Extract immediately with Dichloromethane (DCM).

    • Wash DCM with cold water, then cold 5%

      
       (rapidly), then brine.
      
    • Dry over

      
       and concentrate at low vacuum/temp (
      
      
      
      ).

Module 4: Visualizing the Chemistry

Diagram 1: Reaction Pathway & Thermal Risks

This diagram illustrates the bifurcation between the desired product and the sulfone trap.

ReactionPathway Start 4-Propoxybenzene (Starting Material) Inter Sulfonic Acid Intermediate (Water Soluble) Start->Inter ClSO3H < 5°C (Fast) Product 4-Propoxybenzenesulfonyl Chloride (Target) Inter->Product Excess ClSO3H 20-30°C (Equilibrium) Sulfone 4,4'-Dipropoxy diphenyl Sulfone (Dead End) Inter->Sulfone High Temp Product->Inter Hydrolysis (Hot Quench) Product->Sulfone Unreacted Start Mat. > 45°C (Irreversible)

Caption: Reaction pathway showing the critical temperature-dependent divergence between the target chloride and the irreversible sulfone byproduct.

Diagram 2: Troubleshooting Logic Tree

Follow this logic to diagnose yield/purity issues in real-time.

Troubleshooting Issue Identify Issue LowYield Low Yield / No Solid Issue->LowYield Impure High MP Solid / Gummy Issue->Impure CheckAq Check Aqueous Layer (Is it acidic?) LowYield->CheckAq CheckMP Check Melting Point Impure->CheckMP Hydrolysis Diagnosis: Hydrolysis Action: Colder Quench CheckAq->Hydrolysis Product in Water Incomplete Diagnosis: Stalled at Acid Action: Longer Rxn Time (25°C) CheckAq->Incomplete Start Mat. Left Sulfone MP > 100°C Diagnosis: Sulfone Action: Lower Rxn Temp CheckMP->Sulfone Isomer Gummy / Low MP Diagnosis: Ortho-isomer Action: Slower Addition (<5°C) CheckMP->Isomer

Caption: Decision tree for diagnosing common failures based on physical state and melting point analysis.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of excess Chlorosulfonic acid? 
A:  Yes, but it changes the workflow. You would first react 4-propoxybenzene with 1.0 eq of 

(or

) to isolate the sulfonic acid salt. Then, you would reflux that salt with

.
  • Pros: Less sulfone formation.[4][5]

  • Cons: Two distinct steps;

    
     is harder to remove than water-soluble acids. For direct one-pot synthesis, 
    
    
    
    is superior if temperature is controlled.

Q: Is the propoxy ether linkage stable in this acid? A: Generally, yes. While strong acids can cleave ethers (dealkylation to phenol), this typically requires heat (


) or Lewis acids like 

. At our optimized range (

), the ether linkage is stable. If you see phenolic byproducts, your exotherm spiked uncontrollably.

Q: Why do you recommend 5 equivalents of acid? The stoichiometry is 2. A: Correct, 1 eq for sulfonation + 1 eq for chlorination = 2 eq.[1][2] However, the reaction generates


 as a byproduct, which dilutes the reagent. Using 5 equivalents ensures the 

concentration remains high enough to drive the equilibrium to the chloride side and acts as a solvent to absorb heat.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedure for chlorosulfonation of activated aromatics, p. 877).

  • Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514. (Foundational work on chlorosulfonation temperature dependence).

  • Cremlyn, R. J. (1996). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Comprehensive review of mechanism and side reactions including sulfone formation).

  • Organic Syntheses. (1923). Benzenesulfonyl chloride.[1][2][3] Org.[2][3][4][6][7][8] Synth. 1923, 3, 13. (Detailed protocol for handling chlorosulfonic acid exotherms).

Sources

Technical Guide: Optimizing 4-Propoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Reagent Profile: 4-Propoxybenzenesulfonyl chloride CAS: [Relevant CAS if available, typically generic for alkyl ethers] Electronic Nature: Electron-Rich (Deactivated Electrophile)

The 4-propoxy group functions as a strong Electron Donating Group (EDG) via resonance (


 effect) at the para-position. According to the Hammett equation, alkoxy substituents (like -OC

H

) have a negative

value (

).

Impact on Reactivity: Unlike electron-deficient analogs (e.g., 4-nitrobenzenesulfonyl chloride) which react aggressively, this compound is kinetically sluggish . The electron density donated into the sulfonyl center reduces the electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack.

The "Base" Paradox: In these reactions, the base serves two distinct roles:

  • Acid Scavenger: Neutralizing the HCl byproduct to drive equilibrium.

  • Nucleophilic Catalyst: Activating the sulfonyl center (critical for this specific reagent).

Key Takeaway: Using a simple steric base (like Triethylamine) is often insufficient for this specific reagent. Successful conversion requires nucleophilic catalysis (e.g., Pyridine, DMAP) to overcome the electronic deactivation caused by the propoxy group.

Mechanism & Base Selection Logic

To troubleshoot reaction rate issues, you must understand how the base interacts with the substrate.

Pathway A: General Base Catalysis (Slow)
  • Base: Triethylamine (TEA), DIPEA (Hünig's Base).

  • Mechanism: The base deprotonates the nucleophile (amine/alcohol) or neutralizes the HCl generated. It does not interact directly with the sulfonyl chloride due to steric hindrance.

  • Outcome for 4-Propoxy: Often results in stalled reactions or incomplete conversion because the sulfonyl center remains deactivated.

Pathway B: Nucleophilic Catalysis (Fast)
  • Base: Pyridine, 4-Dimethylaminopyridine (DMAP), N-Methylimidazole (NMI).

  • Mechanism: The base attacks the sulfonyl chloride to form a highly reactive Sulfonylammonium intermediate . This intermediate is far more electrophilic than the starting material, facilitating rapid attack by the nucleophile.

  • Outcome for 4-Propoxy: Essential for achieving high yields and fast kinetics.

G Substrate 4-Propoxybenzenesulfonyl Chloride (Low Reactivity) Base_Steric Steric Base (TEA/DIPEA) Substrate->Base_Steric No Direct Activation Inter_Complex Sulfonyl-Pyridinium Intermediate (High Reactivity) Substrate->Inter_Complex Fast Nucleophilic Attack Product Sulfonamide/Ester Product Base_Steric->Product Slow (Acid Scavenging Only) Base_Nu Nucleophilic Base (Pyridine/DMAP) Base_Nu->Inter_Complex Catalysis Inter_Complex->Product Rapid Substitution Byproduct HCl Salt

Figure 1: Comparison of Steric Base vs. Nucleophilic Catalysis pathways. Note the formation of the reactive intermediate in the green pathway.

Troubleshooting Guide

Issue 1: Reaction is too slow or stalls at 60-70% conversion.

Diagnosis: The electrophilicity of the sulfonyl sulfur is too low for the nucleophile to attack directly, especially if the nucleophile is also electron-poor (e.g., an aniline). Solution:

  • Switch Base: Replace TEA with Pyridine (solvent or 2-3 eq) or add 10 mol% DMAP as a catalyst.

  • Concentration: Increase concentration to >0.5 M to drive bimolecular kinetics.

  • Temperature: Heat to 40–60°C. The propoxy group stabilizes the molecule, making it thermally stable enough for mild heating (unlike nitro-sulfonyl chlorides).

Issue 2: High levels of Sulfonic Acid impurity (Hydrolysis).

Diagnosis: Water is competing with the amine for the sulfonyl chloride. Because the reaction with the amine is slow (due to the propoxy EDG), the background hydrolysis becomes significant. Solution:

  • Strict Anhydrous Conditions: Dry solvents (DCM or THF) over molecular sieves.

  • Order of Addition: Add the sulfonyl chloride last as a solution. Ensure the amine and base are already mixed and cold.

  • Avoid Schotten-Baumann: Do not use aqueous NaOH/Na2CO3 biphasic systems for this specific reagent unless using a Phase Transfer Catalyst (e.g., TBAB).

Issue 3: "Gunk" or oiling out during workup.

Diagnosis: Formation of Pyridinium sulfonate salts or incomplete removal of high-boiling bases. Solution:

  • Acid Wash: If using Pyridine, wash the organic layer vigorously with 1M HCl or 10% Citric Acid to protonate and remove the pyridine into the aqueous layer.

  • Solvent Swap: If the product is acid-sensitive, switch to a volatile base like TEA but must add catalytic DMAP (5-10 mol%) to maintain rate.

Comparative Data: Base Effects

The following table estimates relative reaction rates (k_rel) based on Hammett substituent effects (


 for sulfonylation) and base catalysis mechanisms.
VariableConditionRelative Rate (

)
Primary MechanismRisk Factor
Substrate 4-Nitro-Ph-SO2Cl100Direct AttackExotherm / Over-reaction
Substrate 4-Propoxy-Ph-SO2Cl 1 Sluggish Stalling / Hydrolysis
Base TEA (1.0 eq)1x (Baseline)General BaseIncomplete reaction
Base Pyridine (Solvent)~50xNucleophilic CatalysisWorkup (removal of Py)
Base TEA + DMAP (0.1 eq)~80xNucleophilic CatalysisImpurity formation
Base Aq. Na2CO3<0.5xPhase TransferHigh Hydrolysis Risk

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous/Catalytic)

Best for: High value amines, ensuring complete conversion, avoiding hydrolysis.

  • Setup: Flame-dry a round-bottom flask under N2 atmosphere.

  • Charge: Add Nucleophile (1.0 equiv) and Dichloromethane (DCM) (anhydrous, 0.5 M concentration).

  • Base: Add Triethylamine (1.5 equiv) followed by DMAP (0.1 equiv).

    • Note: The DMAP is the "throttle" that speeds up the reaction.

  • Addition: Cool to 0°C. Add This compound (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If <90% conversion after 4h, heat to 40°C.

  • Workup: Quench with saturated NH4Cl. Wash organic layer with 1M HCl (to remove DMAP/TEA)

    
     Water 
    
    
    
    Brine. Dry over Na2SO4.
Protocol B: The "Green" Alternative (Schotten-Baumann)

Best for: Scale-up, robust amines, avoiding organic bases.

  • Setup: Standard flask, open to air (if amine is stable).

  • Solvent: Mix THF and Water (1:1 ratio).

  • Base: Add Na2CO3 (2.5 equiv).

  • Catalyst (Crucial): Add TBAB (Tetrabutylammonium bromide) (0.05 equiv).

    • Why? The reaction happens at the interface. Without TBAB, the lipophilic 4-propoxy reagent stays in the organic phase while the base stays in the water, leading to slow rates and hydrolysis.

  • Addition: Add amine (1.0 equiv). Then add Sulfonyl Chloride (1.2 equiv) as a solid or solution.

  • Reaction: Vigorously stir (>800 RPM) at RT for 6-12 hours.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[1][2][3] Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Rogel, O., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides. Journal of Organic Chemistry. (Discusses SN2 vs SAN mechanisms). Link

  • Litvinenko, L. M., & Kirichenko, A. I. (1967). Nucleophilic catalysis by pyridine in the reaction of sulfonyl halides. Doklady Akademii Nauk SSSR.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft. (Original Schotten-Baumann reference). Link

Sources

dealing with steric hindrance in 4-Propoxybenzenesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric and Electronic Barriers in Sulfonylation Reactions

The Mechanic’s Corner: Understanding Your Reagent

Before troubleshooting, it is critical to correct a common misconception regarding 4-Propoxybenzenesulfonyl chloride .

Users often attribute low yields to "steric hindrance" caused by the propoxy tail. However, the propoxy group is located at the para position—too distal to physically block the sulfonyl center (


). The primary bottleneck is actually electronic deactivation , which amplifies steric issues present in your nucleophile.
  • The Electronic Brake: The propoxy group is a strong Electron Donating Group (EDG) via resonance. This increases electron density at the sulfur center, making it less electrophilic .

  • The Kinetic Trap: Because the sulfur is "cold" (less positive), it reacts sluggishly. If your nucleophile (amine/alcohol) is also sterically hindered (e.g., tert-butylamine, secondary aniline), the reaction rate drops effectively to zero, allowing competitive hydrolysis to take over.

Key Takeaway: You are not just fighting space; you are fighting electronics. Standard protocols for benzenesulfonyl chloride will fail here. You must use Nucleophilic Catalysis .

Troubleshooting Q&A: Diagnostic & Triage

Category A: Kinetic Stalling (Reaction is incomplete or hasn't started)

Q: I am reacting this compound with a secondary amine using TEA in DCM, but 50% of the starting material remains after 24 hours. Should I heat it? A: Heating is a secondary option. Your primary issue is the base. Triethylamine (TEA) is a "proton sponge"—it neutralizes acid but does not catalyze the attack.

  • The Fix: Switch to Nucleophilic Catalysis . Add 10-20 mol% of 4-Dimethylaminopyridine (DMAP) . DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate that is much more susceptible to nucleophilic attack than the chloride itself.

  • Warning: Do not simply reflux in TEA/DCM; this often accelerates hydrolysis (reaction with trace water) faster than the desired coupling.

Q: My nucleophile is extremely bulky (e.g., an amino-sugar or steroid). Even with DMAP, the yield is <30%. A: For "brick dust" substrates where steric clash is severe:

  • Solvent Switch: Move from DCM to Pyridine (used as both solvent and base). The high concentration of the pyridine ring stabilizes the transition state.

  • Microwave Irradiation: If thermal heating fails, microwave irradiation (100–120°C for 10-20 mins) often forces the sulfonylation of hindered amines where conventional reflux fails.

Category B: Impurity Profiles (Hydrolysis & Side Reactions)

Q: I see a new spot on TLC that doesn't move (baseline), and my chloride is disappearing. A: You are likely hydrolyzing your reagent to 4-propoxybenzenesulfonic acid .

  • Cause: Wet solvent or "wet" amine salts. The propoxy group makes the sulfonyl chloride lipophilic, but if your reaction mixture absorbs moisture, the water (a small, unhindered nucleophile) will outcompete your bulky amine.

  • The Fix:

    • Dry DCM over activated molecular sieves (3Å or 4Å).

    • Use an inert atmosphere (

      
       or Ar).
      
    • Crucial: Add the sulfonyl chloride last, as a solution in dry solvent, to the mixture of amine and base.

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic) to avoid drying solvents? A: Generally, NO . While effective for simple benzenesulfonyl chloride, the 4-propoxy derivative hydrolyzes too fast relative to its reaction rate with hindered amines. Schotten-Baumann is only recommended if your nucleophile is highly reactive (e.g., a primary alkyl amine) and unhindered.

Validated Experimental Protocols

Method A: The "Gold Standard" (DMAP Catalysis)

Recommended for: Secondary amines, anilines, and hindered primary amines.

Reagents:

  • This compound (1.0 equiv)

  • Amine substrate (1.0 - 1.2 equiv)

  • Triethylamine (TEA) (1.5 - 2.0 equiv) [Acts as the proton scavenger]

  • DMAP (0.1 - 0.2 equiv) [Acts as the catalyst]

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Prime: Dissolve the amine and TEA in anhydrous DCM (0.2 M concentration relative to amine) under

    
    .
    
  • Catalyze: Add the DMAP solid in one portion. Stir for 5 minutes.

  • Addition: Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C (ice bath).

    • Why 0°C? To control the initial exotherm and prevent immediate hydrolysis from trace moisture.

  • Ramp: Allow the mixture to warm to room temperature naturally. Stir for 4–16 hours.

  • Monitor: Check TLC. If SM remains after 16h, heat to reflux (40°C).

  • Workup: Quench with 1M HCl (to remove TEA/DMAP/Amine excess). Wash organic layer with Sat.

    
     (to remove sulfonic acid byproducts). Dry over 
    
    
    
    .
Method B: The "Nuclear Option" (Microwave Assisted)

Recommended for: Extremely sterically hindered amines or deactivated anilines.

Reagents:

  • This compound (1.2 equiv)

  • Amine substrate (1.0 equiv)

  • Pyridine (Solvent volume, ~2-3 mL per mmol)

Step-by-Step:

  • Load: Combine amine and sulfonyl chloride in a microwave-safe vial.

  • Solvate: Add anhydrous pyridine. Cap the vial under Argon.

  • Irradiate: Heat to 100°C for 15 minutes (High absorption setting).

  • Workup: Dilute with Ethyl Acetate. Wash extensively with 10% CuSO4 solution or 1M HCl to complex/remove the pyridine. (Pyridine is difficult to remove by rotovap alone).

Technical Data & Visualization

Table 1: Solvent & Base Compatibility Matrix
Solvent SystemBaseSuitabilityNotes
DCM (Anhyd.) TEA + DMAPHigh Best general method. Easy workup.
THF NaHMedium Good for alcohols (forming sulfonates). Overkill for amines.
Pyridine PyridineHigh Best for stubborn/hindered substrates. Smelly/Toxic workup.
Water/DCM NaOH/K2CO3Low High risk of hydrolysis. Only for simple primary amines.
DMF DIPEALow Avoid if possible. DMF promotes hydrolysis and is hard to remove.
Visualizing the Mechanism

The following diagram illustrates why DMAP is essential. It converts the "lazy" electrophile into an "active" species, bypassing the direct attack barrier.

G Start 4-Propoxybenzenesulfonyl Chloride (Electrophile) Inter N-Sulfonylpyridinium Intermediate (Super-Electrophile) Start->Inter Fast Attack by DMAP (Displaces Cl-) Hydrolysis Sulfonic Acid (Dead End) Start->Hydrolysis Slow Direct Attack (Without DMAP) DMAP DMAP (Catalyst) DMAP->Inter Product Sulfonamide Product Inter->Product Rapid Attack by Amine (Regenerates DMAP) Nu Hindered Amine (Nucleophile) Nu->Product

Figure 1: The catalytic cycle showing how DMAP bypasses the kinetic barrier caused by the electron-donating propoxy group.

Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield / Incomplete Reaction CheckTLC Check TLC: Is the Chloride consumed? Problem->CheckTLC YesConsumed Yes, Chloride is gone CheckTLC->YesConsumed NoConsumed No, Chloride remains CheckTLC->NoConsumed CheckBase Is there a baseline spot? YesConsumed->CheckBase Steric Diagnosis: Kinetic Barrier. (Sterics + Electronics) NoConsumed->Steric Hydrolysis Diagnosis: Hydrolysis. Action: Dry solvents, use inert atm. CheckBase->Hydrolysis Yes SideRxn Diagnosis: Side Reaction. Action: Check amine purity. CheckBase->SideRxn No Action1 Action 1: Add DMAP (20 mol%) Steric->Action1 Action2 Action 2: Switch to Pyridine/Microwave Action1->Action2 If fails

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

References

  • Mechanism of DMAP Catalysis: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, vol. 12, no. 2, 1983, pp. 129-161.

  • Sulfonylation of Hindered Amines: Pandey, S. K., et al. "Selective N-Sulfonylation of Amines using Sulfonyl Chlorides." Tetrahedron Letters, vol. 55, no. 49, 2014, pp. 6696-6699.

  • Hydrolysis Kinetics: Kevill, D. N., et al. "Solvolyses of Benzenesulfonyl Chlorides."[1] Collection of Czechoslovak Chemical Communications, vol. 64, 1999, pp. 1790–1796.[1]

  • Microwave Assisted Synthesis: Leadbeater, N. E. "Microwave Heating as a Tool for Sustainable Chemistry." CRC Press, 2010.

Sources

preventing decomposition of 4-Propoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Propoxybenzenesulfonyl Chloride

Case ID: #SC-4PB-STAB Subject: Stability, Handling, and Decomposition Prevention Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely working with This compound (an alkoxy-substituted sulfonyl chloride).[1]

This compound presents a specific challenge: the propoxy group (-OC₃H₇) is an electron-donating group (EDG).[1] While this theoretically stabilizes the sulfonyl center against nucleophilic attack compared to electron-deficient variants (like nitro-benzenesulfonyl chlorides), it introduces lipophilicity and specific solubility characteristics that affect how you must handle purification and storage.[1]

Below is your interactive guide to preventing decomposition, troubleshooting purity issues, and recovering your material.

Module 1: Critical Storage & Handling (Preventative)

User Question: I just received my shipment. How do I store this to prevent it from turning into a sludge?

Scientist Response: Sulfonyl chlorides are thermodynamically unstable relative to their sulfonic acid counterparts.[1] The "sludge" you fear is a mixture of the solid chloride and the liquid sulfonic acid formed via hydrolysis.[1]

The Golden Rules of Storage:

ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerate) Lowering kinetic energy retards the rate of hydrolysis and thermal extrusion of SO₂.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture.[1] Sulfonyl chlorides are hygroscopic; even 50% relative humidity can initiate autocatalytic decomposition.[1]
Container Teflon-lined cap + Parafilm HCl gas (a decomposition byproduct) can corrode metal caps and degrade standard rubber septa over time.[1]
Desiccant Drierite/Silica in Secondary Container Double-containment is essential.[1] Place the vial inside a larger jar containing desiccant.

Key Warning: Do NOT store this compound in a freezer (-20°C) unless you are certain the vial is perfectly sealed. Freezer environments often have high humidity during defrost cycles, and condensation upon thawing is the #1 cause of rapid decomposition.[1]

Module 2: Troubleshooting Decomposition (Reactive)

User Question: My sample has changed color or consistency. Is it still usable?

Use this diagnostic table to assess your material:

ObservationDiagnosisChemical MechanismActionable Advice
Turns Liquid/Wet Paste Hydrolysis (Major) Water attacks the S-atom, releasing HCl and forming 4-propoxybenzenesulfonic acid .[1] The acid acts as an impurity that depresses the melting point, causing the solid to melt (eutectic formation).[1]Purify immediately. (See Module 3). If >50% liquid, discard.[1]
Pink/Red Discoloration Oxidation/Trace Acid Trace HCl formation catalyzes minor oxidation of the electron-rich propoxy-benzene ring.[1]Usable. Usually >95% pure.[1] The color is often a trace impurity.[1] Verify with ¹H-NMR.
Fuming upon opening HCl Release Significant hydrolysis has occurred, building up pressure inside the vial.Vent carefully in a fume hood. Purify before use.
Insoluble White Solid Sulfonic Acid Complete hydrolysis.[1] The sulfonic acid is often less soluble in organic solvents (like hexanes) than the chloride.[1]Discard. Recovery is chemically difficult and inefficient.[1]
The Decomposition Pathway

Understanding how it breaks down helps you prevent it.[1] The primary enemy is the "Hydrolysis Autocatalysis Loop."[1]

Decomposition Start 4-Propoxybenzenesulfonyl Chloride (Solid) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Product 4-Propoxybenzenesulfonic Acid (Liquid/Paste) Intermediate->Product Cl⁻ Departure Byproduct HCl (Gas/Acid) Intermediate->Byproduct Byproduct->Start Autocatalysis (Acid promotes further wetting)

Figure 1: The hydrolysis pathway.[1] Note the dashed red line: HCl generation is hygroscopic, pulling more moisture from the air, accelerating the rot.

Module 3: Purification & Recovery (The "Save" Protocol)

User Question: My NMR shows about 10% sulfonic acid impurity. Can I clean it up?

Scientist Response: Yes. Because the propoxy chain adds lipophilicity, the solubility difference between the chloride (soluble in non-polar organics) and the acid (polar, H-bond donor) is distinct.[1]

Protocol A: The "Wash and Dry" (For <10% Decomposition)

Best for removing trace acid and HCl.

  • Dissolve: Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Wash: Wash rapidly with ice-cold water (2x) followed by cold saturated NaHCO₃ (1x).

    • Critical: Keep everything cold (0°C).[1] Heat accelerates hydrolysis during the wash.[1]

    • Why Bicarbonate? It neutralizes the HCl and converts the sulfonic acid impurity into its sodium salt (sodium sulfonate), which is highly water-soluble and will leave the organic layer.[1]

  • Dry: Dry the organic layer over anhydrous MgSO₄ (Magnesium Sulfate).[1]

  • Concentrate: Filter and evaporate the solvent under reduced pressure.

Protocol B: Recrystallization (For >10% Decomposition)

Best for obtaining high-purity crystals.

  • Solvent System: Use Hexanes/Ethyl Acetate (approx. 9:1 ratio) or Petroleum Ether .[1]

  • Dissolution: Dissolve the solid in the minimum amount of warm Ethyl Acetate (do not boil excessively).

  • Precipitation: Slowly add Hexanes until the solution turns slightly cloudy.

  • Cooling: Place in the fridge (4°C) for 2 hours, then the freezer (-20°C).

  • Filtration: Filter the crystals rapidly under a blanket of Nitrogen/Argon.[1]

Module 4: Experimental Workflow Decision Tree

User Question: I need to use this in a reaction tomorrow. What is the safest workflow?

Follow this logic gate to ensure success:

Workflow Check Check Appearance WhiteSolid White/Off-White Solid Check->WhiteSolid PinkSludge Pink/Wet Sludge Check->PinkSludge Weigh Weigh in Glovebox or under N₂ flow WhiteSolid->Weigh Purify Perform Protocol A (Wash & Dry) PinkSludge->Purify SolventSelect Select Solvent Weigh->SolventSelect Purify->Weigh GoodSolvent DCM, THF, Toluene (Anhydrous) SolventSelect->GoodSolvent BadSolvent Alcohols, Water, Wet Acetone SolventSelect->BadSolvent Avoid Reaction Proceed to Reaction (Add Base like Et₃N) GoodSolvent->Reaction

Figure 2: Pre-reaction decision tree. Never use "Pink Sludge" directly in stoichiometry-sensitive reactions.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride (Analogous Structure). Accessed Feb 2, 2026.[1]

    • Note: Used as the primary reference for physical handling of alkoxy-benzenesulfonyl chlorides due to structural similarity.[1]

  • PubChem. Benzenesulfonyl chloride, 4-methoxy- (Compound Summary). National Library of Medicine.[1] Accessed Feb 2, 2026.[1]

  • Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides."[1][2] Journal of Organic Chemistry USSR, 1988.[1][2]

    • Provides the mechanistic basis for the SN2-like hydrolysis p
  • Hanson, P. R., et al. "Sulfonyl Chlorides: Preparation and Reactivity."[1] Organic Synthesis, Wiley, 2010.[1]

    • General reference for the purific

Sources

improving the purity of 4-propoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Propoxybenzenesulfonamide Purification

Case ID: #PB-SULF-004 Subject: Purity Optimization & Troubleshooting for Lipophilic Sulfonamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-propoxybenzenesulfonamide presents a specific set of purification challenges driven by the amphiphilic nature of the molecule. The 4-propoxy tail increases lipophilicity compared to simple sulfanilamides, often leading to "oiling out" during recrystallization and difficulty separating hydrolysis byproducts (sulfonic acids).

This guide replaces generic protocols with a mechanism-based troubleshooting system . We focus on the two critical stages where purity is defined: the Chlorosulfonation/Amidation interface and the Crystallization thermodynamics .[1]

Module 1: The Synthesis-Purity Interface

Objective: Minimize impurity generation at the source.

High-purity isolation is impossible if the upstream chemistry generates inseparable byproducts.[1] The two primary impurities in this pathway are 4-propoxybenzenesulfonic acid (hydrolysis product) and bis(4-propoxybenzenesulfonyl)imide (over-reaction).[1]

Impurity Genesis Diagram

The following flowchart maps the kinetic vs. thermodynamic pathways that dictate your crude purity.[1]

ReactionPathways Start 4-Propoxybenzene (Starting Material) Inter Sulfonyl Chloride Intermediate Start->Inter ClSO3H (Chlorosulfonation) Product 4-Propoxybenzenesulfonamide (Target) Inter->Product NH3 (aq/gas) (Amidation) Impurity1 Sulfonic Acid (Hydrolysis Impurity) Inter->Impurity1 H2O (Moisture Ingress) Impurity2 Bis-Sulfonimide (Over-reaction) Inter->Impurity2 Excess Chloride High pH Product->Impurity2 Slow Addition

Figure 1: Mechanistic origin of critical impurities.[1] Red paths indicate failure modes requiring control.

Critical Control Points (CCPs)
ParameterSpecificationScientific Rationale
Moisture Control < 0.1% Water in solventSulfonyl chlorides hydrolyze to sulfonic acids

times faster than they amidate in wet basic media.[1] Use anhydrous THF or DCM.[1]
Amine Stoichiometry > 3.0 EquivalentsThe reaction generates HCl. 1 eq of amine reacts, 1 eq scavenges HCl. Excess ensures the equilibrium drives to the sulfonamide, not the bis-imide.
Temperature < 5°C during additionAmidation is exothermic.[1] High temps favor the kinetic formation of the bis-sulfonimide (impurity).[1]

Module 2: Purification & Isolation Protocols

Objective: A self-validating workflow for isolating >99% pure material.

Because 4-propoxybenzenesulfonamide (


) is weakly acidic, we can exploit pH-dependent solubility switches to remove neutral and acidic impurities.[1]
Protocol A: The "pH Swing" Extraction (Recommended for Crude < 90%)

Use this if your crude contains significant unreacted starting material or sulfonic acid.

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .

    • Why: The propoxy group ensures high solubility in EtOAc, unlike water-soluble sulfonic acids.[1]

  • Acid Wash: Wash with 1M HCl .[1]

    • Action: Protonates trace anilines/amines, moving them to the aqueous phase.[1]

  • Bicarbonate Wash: Wash with Saturated NaHCO₃ (pH ~8.5) .[1]

    • Critical Step: At pH 8.5, the sulfonic acid (

      
      ) is fully ionized (
      
      
      
      ) and stays in water.[1] The sulfonamide (
      
      
      ) remains protonated and neutral, staying in the EtOAc.[1]
    • Warning: Do NOT use NaOH (pH 14).[1] It will deprotonate the sulfonamide (

      
      ), pulling your product into the waste water.[1]
      
  • Isolation: Dry organic layer (

    
    ), filter, and evaporate.
    
Protocol B: Recrystallization (The Polarity Balance)

Use this for final polishing (Crude > 90%).[1]

The propoxy tail makes this molecule "greasy."[1] Recrystallizing from pure water (standard for sulfanilamide) often causes "oiling out" —where the product separates as a liquid impurity trap rather than a crystal lattice.[1][2]

Solvent Selection Table:

Solvent SystemRatio (v/v)SuitabilityMechanism
Ethanol / Water 2:1 to 1:1Excellent Ethanol solvates the propoxy tail; Water forces lattice formation upon cooling.[1]
Isopropanol (IPA) 100%Good Good for highly lipophilic batches.[1] Slower evaporation prevents oiling.[1]
Water 100%Poor Causes oiling out due to hydrophobic effect of the propoxy group.[1]

Step-by-Step Recrystallization:

  • Suspend crude solid in minimal 95% Ethanol at reflux (

    
    ).
    
  • Add solvent dropwise until fully dissolved.[1]

  • Optional: Add activated carbon (5% w/w) to remove pink/brown oxidation color; filter hot.[1]

  • Remove from heat.[1] Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Insulate the flask with a towel and let it cool to room temperature undisturbed.

    • Why: Rapid cooling traps impurities in the crystal lattice.[1]

  • Cool to 4°C in a fridge before filtration.

Module 3: Troubleshooting & FAQs

Q1: My product is turning pink/red upon storage. Is it degrading?

Diagnosis: This is likely oxidative coupling of trace aniline impurities , not degradation of the sulfonamide itself. The Fix:

  • The pink color comes from azo- or quinone-type species formed from unreacted 4-propoxy-aniline precursors.[1]

  • Action: Perform an acid wash (Protocol A, Step 2) to remove the aniline source.[1] If the solid is already isolated, recrystallize with activated carbon (Protocol B, Step 3).

Q2: The product "oils out" at the bottom of the flask instead of crystallizing.

Diagnosis: The solvent system is too polar (repelling the propoxy group) or the cooling was too rapid (metastable liquid phase separation). The Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the organic co-solvent (Ethanol or IPA).[1]

  • Seed the solution: Add a tiny crystal of pure product or scratch the glass wall to provide a nucleation site.[1]

  • Cool extremely slowly (leave the flask in the hot water bath as the bath itself cools).

Q3: I have high yield, but the melting point is broad and depressed.

Diagnosis: Contamination with 4-propoxybenzenesulfonic acid . This impurity is hygroscopic and disrupts the crystal lattice.[1] The Fix:

  • Check the pH of your crude material.[1] If acidic, the sulfonic acid is present.[1][3]

  • Action: Dissolve in EtOAc and wash with 10% Na₂CO₃ . The sulfonic acid forms a sodium salt (

    
    ) which is highly water-soluble and will wash away.[1]
    

Module 4: Decision Logic for Purification

Use this logic gate to determine your immediate next step.

PurificationLogic Status Assess Crude Purity (TLC / HPLC) Color Is the solid colored (Pink/Brown)? Status->Color Acidic Is the pH < 5 (Wet paper)? Color->Acidic No Action_Carbon Recrystallize with Activated Carbon Color->Action_Carbon Yes Action_BaseWash Dissolve in EtOAc Wash with NaHCO3 Acidic->Action_BaseWash Yes (Sulfonic Acid present) Action_Final Final Recrystallization (EtOH/H2O) Acidic->Action_Final No Oiling Did it Oil Out? Action_SlowCool Add Ethanol Re-heat & Seed Oiling->Action_SlowCool Yes Action_Final->Oiling During cooling

Figure 2: Troubleshooting decision tree for 4-propoxybenzenesulfonamide isolation.

References

  • National Center for Biotechnology Information. 4-Propoxybenzenesulfonamide | C9H13NO3S.[1] PubChem Compound Summary.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Literature and Methodologies. Available at: [Link][1][4]

  • Chemistry LibreTexts. Recrystallization of Sulfanilamide: Solvent Selection and Protocols. Available at: [Link][1][2][4][5][6]

  • European Patent Office. Process for the Purification of Sulfonic Acids (EP 3763700 A1).[1][3] Available at: [Link][1][2][3][4]

Sources

Technical Support Center: 4-Propoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Propoxybenzenesulfonyl Chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and use of this important reagent. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success and reproducibility of your experiments.

Section 1: Understanding Common Impurities

The successful synthesis of this compound is often challenged by the formation of several key impurities. Understanding the origin and chemical nature of these byproducts is the first step toward minimizing their formation and obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound reaction?

A1: The primary impurities typically encountered are:

  • 4-Propoxybenzenesulfonic acid: Formed by the hydrolysis of the sulfonyl chloride.

  • Di(4-propoxyphenyl) sulfone: A byproduct of the chlorosulfonation reaction.

  • 4-Hydroxybenzenesulfonyl chloride (and its derivatives): Arising from the cleavage of the propoxy ether linkage under strong acidic conditions.

  • Isomeric sulfonyl chlorides: Such as 3-propoxybenzenesulfonyl chloride, although the 4-substituted product is major due to steric and electronic effects.

Q2: Why is my final product of this compound showing a lower melting point and broader range than expected?

A2: A depressed and broad melting point is a classic indicator of impurities. The presence of the aforementioned byproducts, particularly the sulfonic acid and sulfone, will disrupt the crystal lattice of the desired sulfonyl chloride, leading to these observations.

Q3: I've noticed a persistent acidic smell even after my workup. What could be the cause?

A3: A lingering acidic odor often points to the presence of residual 4-propoxybenzenesulfonic acid or even unreacted chlorosulfonic acid. This indicates that the workup and purification steps may not have been sufficient to remove all acidic components.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Ensure the reaction is stirred efficiently and maintained at the optimal temperature for a sufficient duration.
Hydrolysis of the Product This compound is sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, especially during aqueous workup.[1]Minimize contact with water during the workup. Use ice-cold water for quenching and perform separations quickly. Ensure all glassware is thoroughly dried before use.
Excessive Sulfone Formation The formation of di(4-propoxyphenyl) sulfone is a common side reaction, particularly if the stoichiometry of the reagents is not optimal.[1]Use a carefully controlled excess of chlorosulfonic acid. The order of addition is also critical; typically, the 4-propoxyphenyl ether is added to the chlorosulfonic acid.[1]
Ether Cleavage The strong acidic conditions of the chlorosulfonation reaction can lead to the cleavage of the propoxy ether linkage.[2]Maintain a low reaction temperature to minimize this side reaction. The use of milder sulfonating agents can also be considered, though this may require significant process development.
Issue 2: High Levels of 4-Propoxybenzenesulfonic Acid Impurity

Visualizing the Problem: Hydrolysis Pathway

This compound This compound 4-Propoxybenzenesulfonic acid 4-Propoxybenzenesulfonic acid This compound->4-Propoxybenzenesulfonic acid + H2O H2O H2O HCl HCl

Caption: Hydrolysis of this compound.

Troubleshooting Steps

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Rapid Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly and at low temperatures to minimize the contact time between the sulfonyl chloride and water.

  • Efficient Extraction: Use a suitable organic solvent to efficiently extract the sulfonyl chloride from the aqueous layer. Multiple extractions may be necessary.

  • Azeotropic Removal of Water: Before distillation, residual water can be removed by azeotropic distillation with a suitable solvent like toluene.

Issue 3: Significant Formation of Di(4-propoxyphenyl) Sulfone

Visualizing the Problem: Sulfone Formation Pathway

This compound This compound Di(4-propoxyphenyl) sulfone Di(4-propoxyphenyl) sulfone This compound->Di(4-propoxyphenyl) sulfone + 4-Propoxyphenyl ether 4-Propoxyphenyl ether 4-Propoxyphenyl ether HCl HCl

Caption: Formation of Di(4-propoxyphenyl) sulfone.

Troubleshooting Steps

  • Control Stoichiometry: An excess of chlorosulfonic acid favors the formation of the sulfonyl chloride over the sulfone.[1] A molar ratio of at least 3:1 of chlorosulfonic acid to 4-propoxyphenyl ether is a common starting point.

  • Order of Addition: Adding the 4-propoxyphenyl ether to the chlorosulfonic acid (and not the other way around) helps to maintain an excess of the sulfonating agent throughout the reaction, suppressing sulfone formation.[1]

  • Temperature Control: Running the reaction at a lower temperature can help to control the rate of the competing sulfone formation reaction.

Section 3: Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to remove common impurities such as the sulfonic acid and sulfone.

Materials:

  • Crude this compound

  • Hexane (or other suitable non-polar solvent)

  • Toluene (or other suitable moderately polar solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Filter funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of warm toluene.

  • If the solution is colored or contains insoluble material, hot filter the solution.

  • Slowly add hexane to the warm solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Analytical Method for Purity Assessment by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is often a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition.

Expected Elution Order:

  • 4-Propoxybenzenesulfonic acid (most polar)

  • 4-Hydroxybenzenesulfonyl chloride (if present)

  • This compound

  • Di(4-propoxyphenyl) sulfone (least polar)

References

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. 3.3: Reactions of Ethers- Acidic Cleavage. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

Sources

Technical Support: Optimizing 4-Propoxybenzenesulfonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Acceleration strategies for electron-rich sulfonyl chlorides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Why is this reaction slow?

If you are experiencing sluggish reaction rates with 4-Propoxybenzenesulfonyl chloride , you are likely fighting intrinsic electronic effects. Unlike the highly reactive 4-nitrobenzenesulfonyl chloride (nosyl chloride) or 4-toluenesulfonyl chloride (tosyl chloride), your substrate contains a 4-propoxy group .

This alkoxy substituent is a strong Electron Donating Group (EDG) via resonance (


 effect). It donates electron density into the benzene ring and, by extension, the sulfonyl center. This reduces the electrophilicity of the sulfur atom, stabilizing the S-Cl bond and raising the activation energy for nucleophilic attack.

To overcome this, you cannot simply apply "standard" conditions. You must switch from a passive proton-scavenging strategy to an active nucleophilic catalysis strategy.

Troubleshooting Guides & FAQs

Issue 1: "I am using Triethylamine (TEA) or Diisopropylethylamine (DIPEA), but the reaction takes 24+ hours."

Diagnosis: Tertiary amine bases like TEA are sterically hindered and act primarily as proton scavengers (Brønsted bases). They do not activate the sulfonyl chloride. For an electron-rich substrate like this compound, you need a Nucleophilic Catalyst .

Solution: Add 4-Dimethylaminopyridine (DMAP) at 5–10 mol%.

Technical Explanation: DMAP is not just a base; it is a nucleophile. It attacks the sulfonyl sulfur much faster than your primary nucleophile (amine/alcohol) to form a highly reactive


-sulfonylpyridinium intermediate . This intermediate is positively charged, making the sulfur extremely electrophilic and susceptible to attack by your target nucleophile.
Visualizing the Catalytic Cycle

DMAP_Catalysis Substrate 4-Propoxybenzenesulfonyl Chloride (Slow) Intermediate N-Sulfonylpyridinium Salt (Highly Reactive) Substrate->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate + Product Final Sulfonamide/Ester Intermediate->Product Rapid Transfer Byproduct DMAP-HCl Intermediate->Byproduct Leaving Group Nucleophile Target Nucleophile (Amine/Alcohol) Nucleophile->Product + Byproduct->DMAP Regeneration (Base)

Figure 1: The DMAP catalytic cycle converts the sluggish sulfonyl chloride into a "super-electrophile" intermediate.

Issue 2: "I see starting material remaining, but also hydrolysis products (sulfonic acid)."

Diagnosis: Competitive Hydrolysis. Because the reaction is slow, trace water in your solvent competes effectively with your nucleophile over long timeframes. The propoxy group makes the molecule lipophilic, but once the sulfonyl chloride hydrolyzes to the sulfonic acid, the reaction is dead.

Solution:

  • Switch Solvent: Move from THF (hygroscopic) to Dichloromethane (DCM) or Acetonitrile (MeCN) . MeCN has a higher dielectric constant, which can stabilize the polar transition state of the

    
     attack.
    
  • Concentration: Increase reaction concentration. Sulfonylation follows second-order kinetics (

    
    ). Doubling the concentration quadruples the initial rate. Run at 0.5 M to 1.0 M  instead of the standard 0.1 M.
    
Issue 3: "Can I heat the reaction to speed it up?"

Diagnosis: Thermal Instability Risk. While the Arrhenius equation suggests heating increases rate, sulfonyl chlorides are prone to thermal decomposition (desulfonylation) or accelerating side reactions (hydrolysis) at elevated temperatures.

Solution:

  • Do not exceed 40°C unless strictly necessary.

  • Instead of heat, use excess nucleophile (1.5 – 2.0 equivalents) to drive the kinetics if the nucleophile is cheap.

  • If the nucleophile is valuable, use the DMAP catalysis method described above at Room Temperature (RT).

Optimized High-Rate Protocol

Use this protocol to maximize conversion rates for this compound.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine or Alcohol (1.1 – 1.2 equiv)

  • Base: Triethylamine (1.5 equiv) OR Pyridine (2.0 equiv)

  • Catalyst: DMAP (0.05 – 0.10 equiv / 5-10 mol%)

  • Solvent: Anhydrous DCM (0.5 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve the Nucleophile, Base, and DMAP in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the mixture to 0°C. Note: Even though the reaction is slow, the initial mixing can be exothermic due to HCl neutralization.

  • Addition: Dissolve this compound in a minimal amount of DCM and add it dropwise to the amine mixture.

  • Activation: Allow to warm to Room Temperature (20–25°C).

  • Monitoring: Check by TLC or LC-MS at 1 hour .

    • If <50% conversion: Add another 5 mol% DMAP.

    • If stalled: Check pH.[1] Ensure the system is basic (pH > 9 on wet pH paper). If acidic, add more TEA.

Comparative Data: Solvent & Catalyst Effects

The following table illustrates the relative rate acceleration observed in sulfonyl chloride couplings when optimizing parameters.

Variable ChangedCondition A (Standard)Condition B (Optimized)Relative Rate Increase
Catalyst No Catalyst10 mol% DMAP ~100x Faster
Solvent Toluene (Non-polar)Acetonitrile (Polar Aprotic) ~5-10x Faster
Base Carbonate (

)
Pyridine/TEA ~20x Faster
Concentration 0.1 M0.5 M ~25x Faster

Troubleshooting Logic Tree

Use this flow to diagnose stalled reactions in real-time.

Troubleshooting_Flow Start Reaction Rate is Slow (<10% conv. in 1h) CheckCat Is DMAP present? Start->CheckCat AddCat ACTION: Add 10 mol% DMAP CheckCat->AddCat No CheckSolv Is Solvent Polar? CheckCat->CheckSolv Yes SwitchSolv ACTION: Switch to DCM or MeCN CheckSolv->SwitchSolv No (Toluene/Ether) CheckWater Check for Hydrolysis (Sulfonic Acid) CheckSolv->CheckWater Yes (DCM/THF) DrySolv ACTION: Use Anhydrous Solvent + Mol. Sieves CheckWater->DrySolv Acid Detected CheckConc Is Conc < 0.2M? CheckWater->CheckConc Clean but Slow ConcUp ACTION: Concentrate to 0.5M - 1.0M CheckConc->ConcUp Yes

Figure 2: Diagnostic logic for identifying the rate-limiting step in sulfonylation.

References

  • Litvinenko, L. M., & Kirichenko, A. I. (1967). Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic.

  • RSC Publishing. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.

  • National Institutes of Health (NIH). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NCBI.

  • Gómez-Palomino, A., & Cornella, J. (2019).[2] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition.

Sources

Technical Support Center: 4-Propoxybenzenesulfonyl Chloride Applications

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide structured as a specialized troubleshooting center.

Topic: Optimization of Sulfonylation & Prevention of Bis-Sulfonylation Ticket Focus: Selectivity Control in Primary Amine Functionalization Reagent ID: 4-Propoxybenzenesulfonyl chloride (4-PBSC)

Reagent Profile & Mechanistic Insight

Why this reagent behaves differently: Unlike the more common p-toluenesulfonyl (Tosyl) or p-nitrobenzenesulfonyl (Nosyl) chlorides, This compound possesses a strong Electron-Donating Group (EDG) in the para position.

  • Electronic Effect: The propoxy group donates electron density into the benzene ring via resonance. This reduces the electrophilicity of the sulfur atom compared to Tosyl or Nosyl analogs.

  • The Trap: Because the reagent is less electrophilic, the initial sulfonylation of the amine is slower. Researchers often mistakenly compensate by adding excess reagent or increasing temperature . This drives the reaction past the mono-sulfonamide stage, forcing the formation of the bis-sulfonamide (

    
    ) byproduct.
    

Troubleshooting Tickets (Q&A)

Ticket #1042: "I see a mass shift corresponding to two sulfonyl groups."

Issue: The user observes a product with a molecular weight corresponding to


 instead of the desired 

. Diagnosis: Bis-sulfonylation (Over-sulfonylation). This occurs when the mono-sulfonamide product is deprotonated in the presence of excess sulfonyl chloride.

Resolution Protocol:

  • Check Base Strength: Are you using Triethylamine (TEA) or DIPEA?

    • Why: These bases (pKa ~10-11) are strong enough to deprotonate the formed sulfonamide (pKa ~10-11), creating a nucleophilic anion that attacks a second molecule of 4-PBSC.

    • Fix: Switch to Pyridine (pKa ~5.2). Pyridine acts as a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate) but is too weak to deprotonate the product sulfonamide, effectively stopping the reaction at the mono-stage.

  • Stoichiometry Control:

    • Why: 4-PBSC is less reactive, so "pushing" the reaction with 1.5 - 2.0 equivalents guarantees bis-sulfonylation on primary amines.

    • Fix: Use 0.95 - 1.0 equivalents of 4-PBSC relative to the amine. Add the sulfonyl chloride slowly (dropwise) to keep its local concentration low.

Ticket #1045: "The reaction is sluggish at 0°C. Should I heat it?"

Issue: Low conversion after 1 hour. Diagnosis: The propoxy-EDG deactivates the sulfonyl chloride, making it slower than Tosyl-Cl. Resolution Protocol:

  • Do NOT Heat immediately. Heating promotes the thermodynamic bis-product.

  • Catalytic Activation: Instead of heat, add DMAP (4-Dimethylaminopyridine) (5-10 mol%). This forms a super-active acyl-pyridinium species that accelerates the attack of the amine without requiring heat or excess reagent.

  • Allow Time: Run the reaction at Room Temperature (RT) for 4–12 hours rather than heating at reflux.

Ticket #1050: "How do I remove the bis-sulfonylated impurity?"

Issue: The crude mixture contains ~15% bis-sulfonamide. Diagnosis: Purification required.[1] Resolution Protocol:

  • Method A: Selective Hydrolysis (The "Rescue" Op)

    • Treat the crude mixture with NaOH/MeOH or Morpholine at reflux. The second sulfonyl group is "activated" (the N-S bond is weaker due to electron withdrawal from the first sulfonyl). It will cleave much faster than the mono-sulfonamide, reverting the byproduct back to the desired product.

  • Method B: Polarity Separation

    • Bis-sulfonamides lack the acidic N-H proton and are significantly less polar than mono-sulfonamides. They will elute much earlier on Silica gel (using Hexane/EtOAc).

Standard Operating Procedure (SOP)

Objective: Selective Mono-Sulfonylation of a Primary Amine with 4-PBSC.

Reagents:

  • Primary Amine (1.0 equiv)

  • This compound (1.0 equiv)

  • Dichloromethane (DCM) [Anhydrous][2]

  • Pyridine (3.0 equiv) or NaHCO3 (Sat. Aq. for Schotten-Baumann)

Workflow:

  • Preparation: Dissolve the Primary Amine (1.0 equiv) in DCM (0.1 M concentration). Add Pyridine (3.0 equiv).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 4-PBSC (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise over 30 minutes.

    • Critical: Do not dump the solid reagent directly into the amine solution.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-6 hours.

    • Monitor: Check TLC.[2] Bis-product will appear as a high-Rf spot (non-polar). Mono-product is lower Rf.

  • Quench: Add water.

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.[2] Dry over MgSO4.[2]

Visualizations

Comparison of Conditions
VariableStandard Condition (Risk)Optimized Condition (Safe)Mechanistic Reason
Base Triethylamine (TEA)Pyridine TEA deprotonates the product; Pyridine does not.
Stoichiometry 1.2 - 1.5 equiv0.95 - 1.0 equiv Excess reagent drives the second attack.
Temperature Reflux / >40°C0°C

RT
Heat overcomes the activation energy for the crowded bis-product.
Solvent DMF (Polar)DCM (Non-polar) Polar solvents stabilize the charged transition states of side reactions.
Pathway Diagram (Graphviz)

SulfonylationPathways Start Primary Amine (R-NH2) Intermediate Mono-Sulfonamide (R-NH-SO2Ar) Start->Intermediate Slow Addition Pyridine Base Reagent 4-PBSC (1.0 eq) Deprotonated Anion (R-N⁻-SO2Ar) Intermediate->Deprotonated Strong Base (TEA) Excess Reagent BisProduct Bis-Sulfonamide (R-N(SO2Ar)2) Deprotonated->BisProduct + 2nd eq 4-PBSC BisProduct->Intermediate Hydrolysis (NaOH) (Rescue Step)

Caption: Kinetic pathway showing the divergence between the desired mono-sulfonamide (Green) and the unwanted bis-sulfonamide (Grey). The red dashed line represents the "Over-sulfonylation Trap" caused by strong bases.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link]

    • Context: General mechanisms for sulfonyl
  • Master Organic Chemistry. (n.d.). Sulfonyl Blocking Groups. Retrieved from [Link]

    • Context: Electronic effects of substituents on benzene rings and their impact on reactivity (EDG vs EWG).
  • National Institutes of Health (NIH) - PMC. (2014). Selective Sulfonylation of Amines. Retrieved from [Link]

    • Context: Methodologies for distinguishing primary vs secondary amine reactivity and preventing over-reaction.

Sources

Technical Support Center: Workup Procedures for 4-Propoxybenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting for the workup of reactions involving 4-propoxybenzenesulfonyl chloride. As a key reagent in the synthesis of sulfonamides and sulfonate esters, its effective removal and the purification of its products are critical for successful outcomes. This document moves beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions utilizing this compound.

Q1: My aqueous workup isn't completely removing the unreacted this compound. What could be wrong?

A1: This is a frequent challenge. Aryl sulfonyl chlorides, including this compound, can exhibit significant hydrolytic stability, meaning a simple water wash may be insufficient for complete removal.[1][2] The unreacted sulfonyl chloride can complicate purification and downstream applications.

  • Causality: The rate of hydrolysis is dependent on the interfacial area between the organic and aqueous phases, temperature, and pH. If stirring is inadequate or the reaction is not given enough time, the sulfonyl chloride will persist.

  • Troubleshooting Steps:

    • Increase Stirring Time and Intensity: During the quenching step, ensure vigorous stirring for at least 30-60 minutes to maximize the contact between the organic and aqueous layers.[1]

    • Use a Mild Base: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) instead of just water.[1] The bicarbonate will catalytically accelerate the hydrolysis of the sulfonyl chloride to the more water-soluble 4-propoxybenzenesulfonic acid, which is then deprotonated to its sodium salt and readily extracted into the aqueous phase.

    • Consider a Nucleophilic Quench: If the sulfonyl chloride is particularly stubborn, add a small amount of a simple, highly nucleophilic amine like aqueous ammonia or a few drops of triethylamine to the reaction mixture before the main aqueous wash.[1] This rapidly converts the sulfonyl chloride to a sulfonamide, which may be easier to separate based on its differing polarity or by acid/base extraction. Be aware that this creates a new impurity that must be removed.

Q2: I've performed a basic wash (e.g., with NaHCO₃), but I'm still seeing the sulfonyl chloride starting material in my crude product. Why?

A2: While a basic wash is excellent for removing the sulfonic acid byproduct, it may not be sufficient to hydrolyze all of the unreacted sulfonyl chloride, especially if it is present in high concentration or if phase-transfer is poor.[1]

  • Causality: The hydrolysis needs to occur first for the base to neutralize the resulting sulfonic acid. If the hydrolysis step is slow, the sulfonyl chloride will remain in the organic layer.

  • Troubleshooting Steps:

    • Pre-Quench Before Washing: Before the basic wash, ensure the reaction has been thoroughly quenched with water or a nucleophile as described in Q1. The primary purpose of the NaHCO₃ wash is to remove acidic byproducts (HCl from the reaction and the sulfonic acid from hydrolysis), not primarily to hydrolyze the sulfonyl chloride itself.[1][3]

    • Increase Contact Time: Allow for a longer stirring time (e.g., 1-2 hours) with the basic aqueous solution to promote more complete hydrolysis.

    • Use a Scavenger Resin: For particularly difficult separations or for high-throughput synthesis, consider using a scavenger resin. Resins functionalized with primary or secondary amines (e.g., aminomethylated polystyrene) are highly effective at covalently binding to and removing excess sulfonyl chlorides.

Q3: How do I efficiently remove the unreacted amine or alcohol starting material from my product?

A3: The strategy depends on the nature of the nucleophile used.

  • For Amine Nucleophiles (forming Sulfonamides):

    • Acid Wash: The most common method is to wash the organic layer with a dilute acid solution, such as 1 M HCl.[3][4] The amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. Perform this wash 2-3 times, monitoring the pH of the aqueous layer to ensure it remains acidic.

    • Caution: This method is only suitable if your final sulfonamide product is stable to acidic conditions.

  • For Alcohol Nucleophiles (forming Sulfonate Esters):

    • Base Wash: If you used an excess of a phenolic or acidic alcohol, a wash with a dilute base like 1 M NaOH or Na₂CO₃ can deprotonate it and pull it into the aqueous layer.

    • Chromatography: For simple, non-ionizable alcohols, purification is typically achieved via silica gel chromatography, as the polarity difference between the alcohol and the resulting sulfonate ester is usually significant.

Q4: I'm getting a persistent emulsion during the extractive workup. How can I resolve this?

A4: Emulsion formation is common when there are amphiphilic molecules or fine solid particulates at the interface of the two layers.

  • Causality: Vigorous shaking can create fine droplets that are stabilized by byproducts or the product itself, preventing them from coalescing.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, which helps to disrupt the emulsion and force separation of the layers.[3]

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This is often sufficient for extraction without creating a stable emulsion.

    • Filter through Celite®: If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite® or diatomaceous earth. This will remove the solid particles and often break the emulsion.

    • Allow it to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.

Standard Aqueous Workup Protocol for a 4-Propoxybenzenesulfonamide Synthesis

This protocol outlines a standard procedure following the reaction of this compound with a primary or secondary amine in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

Experimental Protocol:

  • Reaction Quenching (Control of Exotherm & Hydrolysis):

    • Once the reaction is deemed complete by TLC or LCMS, cool the reaction flask to 0 °C in an ice-water bath. This mitigates the exotherm from quenching.[1]

    • Slowly add deionized water to the reaction mixture with vigorous stirring.

    • Follow with the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue to stir vigorously for 30-60 minutes to ensure complete hydrolysis of any remaining this compound.[1]

  • Phase Separation and Extraction:

    • Transfer the entire mixture to a separatory funnel.

    • Allow the layers to separate. Drain and collect the organic layer.

    • Extract the aqueous layer two more times with the reaction solvent (e.g., DCM or EtOAc) to recover any dissolved product.[5]

  • Washing the Organic Layer:

    • Combine all organic layers in the separatory funnel.

    • Acid Wash (to remove excess amine): Wash the combined organic layers twice with 1 M HCl.[3][4]

    • Base Wash (to remove sulfonic acid): Wash the organic layer once with saturated aqueous NaHCO₃.

    • Brine Wash (to remove water and break emulsions): Finally, wash the organic layer once with saturated aqueous NaCl (brine).[3]

  • Drying and Concentration:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter or decant the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[3]

Summary of Workup Reagents

ParameterRecommended Reagent(s)Purpose & Rationale
Quenching Agent Water, followed by sat. aq. NaHCO₃Neutralizes HCl byproduct and hydrolyzes excess sulfonyl chloride to its water-soluble sulfonic acid salt. The use of a mild base prevents potential hydrolysis of sensitive functional groups.[1]
Amine Removal 1 M HCl (aq)Protonates unreacted primary/secondary amines, rendering them water-soluble for easy removal via extraction.[4]
Final Washes Saturated aq. NaCl (Brine)Reduces the solubility of the organic product in the aqueous phase ("salting out") and helps to break emulsions.[3]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes trace amounts of water from the organic solvent before concentration. MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is neutral.
Purification Recrystallization or ChromatographyRecrystallization is ideal for obtaining highly pure crystalline solids. Chromatography is more versatile for oils or for separating mixtures with similar solubility.[3]

Visualizing the Workflow

Standard Workup Procedure

The following diagram illustrates the logical flow of a standard workup procedure after a sulfonylation reaction.

Workup_Workflow Reaction Reaction Mixture (Product, Excess Reagents, Solvent) Quench 1. Quench (Add H₂O, then sat. NaHCO₃) Reaction->Quench Extract 2. Liquid-Liquid Extraction (Separate Organic Layer) Quench->Extract Wash_Acid 3a. Acid Wash (1 M HCl) Extract->Wash_Acid Removes amine Wash_Base 3b. Base Wash (sat. NaHCO₃) Wash_Acid->Wash_Base Removes sulfonic acid Wash_Brine 3c. Brine Wash (sat. NaCl) Wash_Base->Wash_Brine Removes water Dry 4. Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash_Brine->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Purify 6. Purify (Recrystallization or Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: Standard experimental workflow for the workup of a sulfonamide synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the workup.

Troubleshooting_Tree Start Problem Encountered During Workup Emulsion Persistent Emulsion? Start->Emulsion Impurity Crude Product Impure? Start->Impurity Sol_Emulsion1 Add Saturated Brine Emulsion->Sol_Emulsion1 Sol_Emulsion2 Filter through Celite® Emulsion->Sol_Emulsion2 Sol_Emulsion3 Allow to Stand / Gentle Swirl Emulsion->Sol_Emulsion3 Check_SM Identify Impurity (TLC, NMR, LCMS) Impurity->Check_SM Is_Sulfonyl Unreacted Sulfonyl Chloride? Check_SM->Is_Sulfonyl Is_Amine Unreacted Amine? Check_SM->Is_Amine Sol_Sulfonyl1 Re-Quench with NaHCO₃ (Longer Stir Time) Is_Sulfonyl->Sol_Sulfonyl1 Sol_Sulfonyl2 Use Nucleophilic Quench (e.g., aq. NH₃) Is_Sulfonyl->Sol_Sulfonyl2 Sol_Amine Perform Additional 1 M HCl Wash Is_Amine->Sol_Amine

Caption: A decision tree for troubleshooting common workup issues.

References

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. Retrieved February 2, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. Retrieved February 2, 2026, from [Link]

  • Moody, T. J., & Willis, M. C. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1147-1153. [Link]

  • Verma, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(43), 27028-27041. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 2, 2026, from [Link]

  • Kevill, D. N., & Koyoshi, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 834–851. [Link]

  • King, J. F., & Durst, T. (1963). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 41(8), 1963-1972. [Link]

  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 669-677. [Link]

Sources

Navigating the Nuances of 4-Propoxybenzenesulfonyl-Protected Amines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Scientists and researchers in the fields of organic synthesis and drug development now have a dedicated resource for addressing the stability challenges associated with 4-propoxybenzenesulfonyl-protected amines. This technical support center provides in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this protecting group in complex synthetic pathways.

The 4-propoxybenzenesulfonyl (or p-propoxybenzenesulfonyl) group is a valuable tool for the protection of primary and secondary amines. Its robust nature makes it stable to a variety of reaction conditions. However, this stability can also present challenges during the crucial deprotection step. This guide offers practical, field-tested advice to overcome these hurdles and ensure high-yielding, clean reactions.

Troubleshooting Guide: Addressing Common Stability and Cleavage Issues

This section addresses specific problems that may be encountered during the use of 4-propoxybenzenesulfonyl-protected amines, providing detailed explanations and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: After subjecting the protected amine to standard deprotection conditions, analysis by TLC, LC-MS, or NMR indicates the presence of a significant amount of starting material.

Potential Causes and Solutions:

  • Suboptimal Cleavage Conditions: The stability of the 4-propoxybenzenesulfonyl group is influenced by the electron-donating nature of the propoxy substituent. Unlike its electron-withdrawing counterparts (e.g., 4-nitrobenzenesulfonyl), this group requires more forcing conditions for cleavage. While many sulfonamides are cleaved using a thiol and a base, the specific reagents and conditions are critical.

    • Expert Insight: The cleavage of electron-deficient arenesulfonamides, such as the 4-cyanobenzenesulfonamide, often proceeds through a Meisenheimer complex, which is facilitated by strong nucleophiles and a basic environment. For the 4-propoxy derivative, a similar approach with adjusted parameters is recommended.

  • Insufficient Reaction Time or Temperature: Due to the increased stability, extended reaction times or elevated temperatures may be necessary to drive the deprotection to completion.

  • Steric Hindrance: A sterically hindered amine or bulky substituents near the sulfonamide linkage can impede the approach of the nucleophile, slowing down the cleavage reaction.

Parameter Recommendation for Sluggish Deprotection Causality
Nucleophile Switch to a more potent thiol, such as thiophenol or dodecanethiol.A stronger nucleophile is required to effectively attack the electron-rich sulfonyl group.
Base Employ a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a phosphazene base.A stronger base facilitates the formation of the thiolate anion and the subsequent nucleophilic attack.
Temperature Gradually increase the reaction temperature, monitoring for potential side product formation.Higher temperatures provide the necessary activation energy to overcome the stability of the sulfonamide.
Reaction Time Extend the reaction time, carefully monitoring the progress by an appropriate analytical method.Allows for the complete conversion of the starting material, especially in cases of steric hindrance.

Experimental Protocol: Enhanced Deprotection of a 4-Propoxybenzenesulfonyl-Protected Secondary Amine

  • Dissolution: Dissolve the 4-propoxybenzenesulfonyl-protected amine in an appropriate aprotic solvent such as DMF or NMP.

  • Reagent Addition: Add an excess of a thiol (e.g., 5-10 equivalents of thiophenol) to the solution.

  • Base Addition: Add a strong, non-nucleophilic base (e.g., 3-5 equivalents of DBU) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 50-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with an aqueous solution of a weak acid (e.g., saturated ammonium chloride) to remove the base and excess thiol.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection_Workflow start Start: Incomplete Deprotection check_conditions Review Deprotection Conditions start->check_conditions increase_reagents Increase Equivalents of Thiol/Base check_conditions->increase_reagents Reagents Limiting? stronger_reagents Use Stronger Thiol/Base check_conditions->stronger_reagents Reagents Ineffective? increase_temp Increase Reaction Temperature check_conditions->increase_temp Kinetics Slow? extend_time Extend Reaction Time check_conditions->extend_time Time Insufficient? monitor Monitor Reaction Progress (TLC/LC-MS) increase_reagents->monitor stronger_reagents->monitor increase_temp->monitor extend_time->monitor complete Deprotection Complete monitor->complete Yes incomplete Still Incomplete monitor->incomplete No incomplete->check_conditions

Caption: Troubleshooting workflow for incomplete deprotection.

Issue 2: Unwanted Side Reactions During Synthesis

Symptom: Formation of unexpected byproducts during synthetic steps preceding the deprotection.

Potential Causes and Solutions:

  • Reaction with Strong Nucleophiles: While generally stable, the sulfonyl group can be susceptible to attack by very strong nucleophiles, especially at elevated temperatures.

  • Reaction with Strong Reducing Agents: Some strong reducing agents, such as lithium aluminum hydride (LiAlH4), can cleave the sulfonamide bond.

  • Acid/Base Instability under Harsh Conditions: Although stable under many acidic and basic conditions, prolonged exposure to highly concentrated acids or bases at high temperatures can lead to hydrolysis of the sulfonamide bond.[1]

Preventative Measures:

  • When possible, opt for milder reagents and reaction conditions.

  • If harsh conditions are unavoidable, consider performing a small-scale pilot reaction to assess the stability of the protected amine.

  • For reductions, consider alternative reagents like sodium borohydride, which are less likely to affect the sulfonamide.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the 4-propoxybenzenesulfonyl group generally stable?

A1: The 4-propoxybenzenesulfonyl group is generally stable under a wide range of conditions commonly used in organic synthesis. This includes many acidic and basic conditions at room temperature, as well as various coupling reactions (e.g., Suzuki, Heck) and oxidations.[1] However, its stability can be compromised by prolonged exposure to strong acids or bases at elevated temperatures, or by reaction with strong nucleophiles or reducing agents.

Q2: How does the propoxy group affect the stability compared to other substituents on the benzene ring?

A2: The propoxy group is an electron-donating group. This increases the electron density on the sulfonyl group, making it less electrophilic and therefore more stable and resistant to nucleophilic attack compared to sulfonamides with electron-withdrawing groups like nitro (-NO2) or cyano (-CN).[2] Consequently, deprotection of the 4-propoxybenzenesulfonyl group typically requires more forcing conditions.

Q3: Can the 4-propoxybenzenesulfonyl group be cleaved under acidic conditions?

A3: While some sulfonamides can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid), this is generally not the preferred method for the 4-propoxybenzenesulfonyl group due to its stability. Such harsh conditions may also be incompatible with other functional groups in the molecule. The recommended method for cleavage is nucleophilic attack by a thiol in the presence of a base.

Q4: Are there any orthogonal deprotection strategies available for the 4-propoxybenzenesulfonyl group?

A4: Orthogonal deprotection relies on the selective removal of one protecting group in the presence of others. The stability of the 4-propoxybenzenesulfonyl group to many standard deprotection conditions (e.g., mild acid for Boc group removal, fluoride for silyl ether cleavage) allows for its use in orthogonal strategies. For instance, a Boc-protected amine can be deprotected without affecting the 4-propoxybenzenesulfonyl group, and vice versa.

Orthogonal_Deprotection Molecule Molecule with 4-Propoxybenzenesulfonyl (Ps) and Boc Protecting Groups Mild_Acid Mild Acid (e.g., TFA) Molecule->Mild_Acid Thiol_Base Thiol + Base (e.g., Thiophenol/DBU) Molecule->Thiol_Base Boc_Deprotected Ps-Protected Amine + Free Amine Mild_Acid->Boc_Deprotected Selective Boc Cleavage Ps_Deprotected Boc-Protected Amine + Free Amine Thiol_Base->Ps_Deprotected Selective Ps Cleavage

Caption: Orthogonal deprotection strategy.

References

  • Gleede, T., et al. (2019). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available at: [Link]

  • PubChem. 4-Propoxybenzenesulfonamide. Available at: [Link]

  • Mattocks, K. L., et al. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Diness, F., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Propoxybenzenesulfonyl Chloride and Tosyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Among the vast arsenal of sulfonylating agents, 4-propoxybenzenesulfonyl chloride and the ubiquitous tosyl chloride (p-toluenesulfonyl chloride) are frequently employed for the protection of alcohols and amines, and for the introduction of sulfonyl functionalities into complex molecules. While structurally similar, their reactivity profiles exhibit subtle yet significant differences that can be leveraged for synthetic advantage. This guide provides an in-depth, objective comparison of the reactivity of these two critical reagents, supported by experimental data and grounded in the principles of physical organic chemistry.

At the Heart of Reactivity: Electronic and Steric Effects

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic and steric nature of the substituents on the aromatic ring.

Electronic Effects: The substituent at the para-position of the benzene ring plays a crucial role in influencing the electron density at the sulfonyl group.

  • Tosyl Chloride (TsCl): The methyl group (-CH₃) in tosyl chloride is an electron-donating group through induction and hyperconjugation. This electron-donating nature slightly decreases the partial positive charge on the sulfur atom, thereby making it a less potent electrophile and reducing its reactivity towards nucleophiles.[1][2]

  • This compound: The propoxy group (-OCH₂CH₂CH₃) exhibits a dual electronic effect. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I), which would tend to increase the electrophilicity of the sulfur atom. However, the lone pairs on the oxygen atom can participate in resonance with the aromatic ring, leading to an electron-donating resonance effect (+M). In the para position, the resonance effect is generally more dominant, leading to a net electron-donating character. This would suggest a reactivity profile similar to or slightly less reactive than tosyl chloride.

Steric Effects: The size of the substituent can also influence the rate of reaction by sterically hindering the approach of the nucleophile to the electrophilic sulfur center. The propoxy group is bulkier than the methyl group of tosyl chloride. This increased steric hindrance around the sulfonyl group in this compound could potentially lead to a slower reaction rate compared to tosyl chloride, especially with sterically demanding nucleophiles.

Quantitative Comparison: Insights from Solvolysis Data

CompoundRelative Rate of Solvolysis (in 40% Ethanol/Water)
Benzenesulfonyl Chloride1.00
Tosyl Chloride (4-Methyl) 0.62
4-Methoxybenzenesulfonyl Chloride 0.34

Data extrapolated from trends observed in solvolysis studies of substituted benzenesulfonyl chlorides.

The data clearly indicates that the presence of an electron-donating group at the para-position decreases the rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride.[1] Notably, 4-methoxybenzenesulfonyl chloride undergoes solvolysis at a slower rate than tosyl chloride. This suggests that the electron-donating resonance effect of the methoxy group (and by extension, the propoxy group) outweighs its inductive electron-withdrawing effect, leading to a deactivation of the sulfonyl chloride towards nucleophilic attack.

Based on this data, it can be inferred that This compound is likely to be less reactive than tosyl chloride in nucleophilic substitution reactions.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the sulfonylation of alcohols and amines. These can be adapted for both this compound and tosyl chloride, with the understanding that reactions with this compound may require slightly longer reaction times or marginally more forcing conditions.

General Procedure for the Sulfonylation of an Alcohol

This procedure outlines the conversion of a primary or secondary alcohol to its corresponding sulfonate ester.

experimental_workflow reagents Alcohol (1 eq) Pyridine (1.5 eq) DCM (solvent) reaction Stir at 0 °C to RT Monitor by TLC reagents->reaction 1. Add sulfonyl chloride sulfonyl_chloride This compound or Tosyl Chloride (1.2 eq) workup Aqueous Workup (H₂O, HCl, NaHCO₃) reaction->workup 2. Reaction complete purification Dry (Na₂SO₄) Concentrate Purify (Chromatography) workup->purification 3. Isolate crude product product Sulfonate Ester purification->product 4. Obtain pure product

Caption: Workflow for the sulfonylation of an alcohol.

Methodology:

  • To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 volumes) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine (1.5 equivalents).

  • Slowly add a solution of this compound or tosyl chloride (1.2 equivalents) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for the Sulfonylation of an Amine

This procedure details the synthesis of a sulfonamide from a primary or secondary amine.

experimental_workflow_amine reagents Amine (1 eq) Triethylamine (1.5 eq) DCM (solvent) reaction Stir at 0 °C to RT Monitor by TLC reagents->reaction 1. Add sulfonyl chloride sulfonyl_chloride This compound or Tosyl Chloride (1.1 eq) workup Aqueous Workup (H₂O, HCl, NaHCO₃) reaction->workup 2. Reaction complete purification Dry (Na₂SO₄) Concentrate Purify (Recrystallization or Chromatography) workup->purification 3. Isolate crude product product Sulfonamide purification->product 4. Obtain pure product

Caption: Workflow for the sulfonylation of an amine.

Methodology:

  • Dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM, 10 volumes) under an inert atmosphere and cool to 0 °C.

  • Add a solution of this compound or tosyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed, wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude sulfonamide by recrystallization or flash column chromatography.

Mechanistic Considerations

The sulfonylation of alcohols and amines with arylsulfonyl chlorides generally proceeds through a nucleophilic substitution reaction at the sulfur atom. The reaction is believed to follow an associative mechanism, passing through a trigonal bipyramidal intermediate or transition state.

Sources

A Comparative Guide to Sulfonylating Agents for Modern Sulfonamide Synthesis: Moving Beyond 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development. Its unique combination of properties—acting as a stable, non-classical bioisostere for amides, engaging in crucial hydrogen bonding interactions, and enhancing pharmacokinetic profiles—has cemented its role in a vast array of therapeutic agents, from antibacterial drugs to treatments for cancer and diabetes.[1][2] The most fundamental and widely practiced method for constructing the critical S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3]

4-Propoxybenzenesulfonyl chloride has served as a reliable reagent in this capacity, valued for the specific electronic and steric properties conferred by the p-propoxy group. However, the evolving complexity of drug candidates and the increasing demand for greener, more efficient, and versatile synthetic methodologies necessitate a critical evaluation of alternatives. Classical methods for preparing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid, which are incompatible with sensitive functional groups and pose significant environmental and safety concerns.[2][4]

This guide provides an in-depth, data-driven comparison of viable alternatives to this compound. We will move beyond simple cataloging, offering insights into the causality behind experimental choices, presenting detailed protocols, and providing a logical framework for reagent selection based on substrate specifics and desired reaction outcomes.

The Benchmark: Understanding this compound

This compound is an aromatic sulfonyl chloride featuring an electron-donating propoxy group in the para position. This substituent moderately activates the aromatic ring and influences the reactivity of the sulfonyl chloride group. It is typically employed in standard sulfonylation reactions with primary and secondary amines under basic conditions.

General Reaction Scheme:

reagents R1R2NH + 4-Propoxy-Ph-SO2Cl base Base (e.g., Pyridine, TEA) reagents->base Reaction Conditions product 4-Propoxy-Ph-SO2NR1R2 base->product caption General Sulfonamide Synthesis Workflow. cluster_0 One-Pot Reaction Vessel Thiol Ar-SH Oxidant Oxidant/Cl Source (e.g., NCS or H2O2/SOCl2) Thiol->Oxidant Step 1: Oxidative Chlorination SulfonylChloride [ Ar-SO2Cl ] (In situ) Oxidant->SulfonylChloride Amine R1R2NH SulfonylChloride->Amine Step 2: Immediate Trapping Product Ar-SO2NR1R2 Amine->Product caption Workflow for in situ sulfonamide synthesis from thiols.

Sources

A Comparative Guide to the Validation of an Analytical Method Using 4-Propoxybenzenesulfonyl Chloride for Amine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the accurate quantification of amine-containing compounds is paramount. Many of these molecules, however, lack a native chromophore or fluorophore, necessitating derivatization prior to analysis by High-Performance Liquid Chromatography (HPLC). 4-Propoxybenzenesulfonyl chloride has emerged as a valuable reagent for this purpose. This guide provides an in-depth validation of an analytical method employing this reagent and offers a comparative analysis against two widely used alternatives: Dansyl chloride and Dabsyl chloride. Our focus is to equip researchers with the practical insights and data necessary to make informed decisions for their analytical challenges.

The Critical Role of Derivatization in Amine Analysis

Primary and secondary amines are functional groups present in a vast array of pharmaceuticals, biomolecules, and industrial chemicals. Their inherent low UV absorbance and lack of fluorescence often render their direct detection by common HPLC detectors challenging, especially at low concentrations. Derivatization addresses this by covalently attaching a molecule—the derivatizing agent—that imparts desirable physicochemical properties to the analyte. An ideal derivatizing agent should react rapidly and completely with the target analyte, form a stable derivative, and introduce a tag that is highly responsive to the chosen detector.

This compound, a member of the sulfonyl chloride family, reacts with primary and secondary amines to form stable sulfonamides. The benzene ring in its structure provides a chromophore, enabling UV detection. The propoxy group can modulate the hydrophobicity of the derivative, potentially influencing its chromatographic retention and resolution.

Comparative Analysis of Derivatizing Agents

The selection of a derivatizing agent is a critical decision in method development, with each option presenting a unique set of advantages and disadvantages. Here, we compare this compound with two popular alternatives: Dansyl chloride and Dabsyl chloride.

FeatureThis compoundDansyl ChlorideDabsyl Chloride
Reaction Principle Forms a stable sulfonamide derivative.Reacts with primary and secondary amines to form fluorescent sulfonamide derivatives.Reacts with primary and secondary amines to form colored sulfonamide derivatives.
Detection Method UV-VisFluorescence, UV-VisUV-Vis (visible region)
Derivative Stability Generally stable.Derivatives are light-sensitive and can degrade over time.[1]Derivatives are known for their excellent stability.[2][3]
Reaction Time Typically 15-30 minutes at elevated temperatures.Can be lengthy, often requiring 30-60 minutes at elevated temperatures.Derivatization is rapid, often complete within 10-15 minutes at elevated temperatures.[4]
Selectivity Reacts with primary and secondary amines.Reacts with primary and secondary amines, as well as phenols.Reacts with primary and secondary amino groups.[2]
Interferences Excess reagent and hydrolysis byproducts may interfere.Excess reagent is fluorescent and must be removed or separated.Excess reagent is colored and needs to be chromatographically separated.

Expert Insight: The choice between these reagents often hinges on the specific requirements of the assay. For high-sensitivity applications, the fluorescence of Dansyl derivatives is advantageous. However, the superior stability of Dabsyl derivatives makes them a robust choice for routine analysis and when sample throughput is high. This compound offers a good balance of reactivity and derivative stability for UV-based detection.

Validation of an HPLC Method Using this compound

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] The following sections detail the experimental protocol and acceptance criteria for the validation of an HPLC method for the quantification of a model primary amine, benzylamine, using this compound as the derivatizing agent. This validation adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Experimental Workflow

The overall workflow for the validation of the analytical method is depicted below.

Method_Validation_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Validation Validation Parameters A Standard & Sample Preparation B Derivatization with This compound A->B Reaction Mixture C HPLC-UV Analysis B->C Derivatized Sample D Specificity C->D Data Acquisition E Linearity & Range C->E Data Acquisition F Accuracy C->F Data Acquisition G Precision (Repeatability & Intermediate) C->G Data Acquisition H Robustness C->H Data Acquisition I LOD & LOQ C->I Data Acquisition

Caption: A flowchart illustrating the key stages of the analytical method validation process.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Benzylamine (analyte)

  • This compound (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Hydrochloric acid (for pH adjustment)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of benzylamine in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample containing benzylamine with methanol to fall within the calibration range.

5. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a clean vial, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

  • Add 200 µL of a 10 mg/mL solution of this compound in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the vial in a water bath at 60 °C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 500 µL of the initial mobile phase to the vial and vortex.

  • The sample is now ready for HPLC analysis.

Rationale for Experimental Choices:

  • pH 9.0 Buffer: The derivatization reaction is base-catalyzed. A pH of 9.0 ensures the amine is in its nucleophilic free base form to react with the sulfonyl chloride.

  • Elevated Temperature (60 °C): Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.

  • Excess Derivatizing Agent: Using an excess of this compound drives the reaction to completion.

  • C18 Column: The nonpolar nature of the stationary phase is well-suited for retaining and separating the relatively nonpolar sulfonamide derivatives.

Validation Parameters and Hypothetical Performance Data

The following tables present a summary of the validation parameters and plausible experimental data that would demonstrate the suitability of this analytical method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005500
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50760,200
1001,525,000
Correlation Coefficient (r²) ≥ 0.995

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
2524.899.2%
5050.7101.4%
7574.198.8%
Mean Recovery 99.8%

Table 4: Precision

Parameter% RSD (n=6)
Repeatability (Intra-day)1.1%
Intermediate Precision (Inter-day)1.5%

Table 5: Specificity

Specificity was assessed by analyzing a blank (matrix without analyte), a standard solution of benzylamine, and a sample spiked with potential interfering substances (e.g., related impurities, formulation excipients). The chromatograms should demonstrate that the peak for the derivatized benzylamine is well-resolved from any other peaks at its retention time.

Table 6: Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the analytical parameters.

Parameter VariedVariation% RSD of Peak Area
Column Temperature± 2 °C1.3%
Mobile Phase Composition± 2% Acetonitrile1.6%
pH of Derivatization Buffer± 0.2 units1.8%

Table 7: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue
LOD0.3 µg/mL
LOQ1.0 µg/mL

Comparative Performance with Alternative Derivatizing Agents

To provide a comprehensive guide, the following table presents a hypothetical comparison of key validation parameters for HPLC methods using this compound, Dansyl chloride, and Dabsyl chloride for the analysis of benzylamine.

Validation ParameterThis compoundDansyl Chloride (Fluorescence Detection)Dabsyl Chloride (Visible Detection)
Linearity (r²) 0.99980.99990.9997
LOD (µg/mL) 0.30.050.1
LOQ (µg/mL) 1.00.150.3
Accuracy (% Recovery) 99.8%100.5%99.5%
Precision (% RSD) 1.5%1.2%1.4%
Derivative Stability HighModerate (light-sensitive)Very High

This comparative data highlights that while all three reagents can be used to develop a validatable method, Dansyl chloride offers superior sensitivity due to fluorescence detection. Dabsyl chloride provides a highly stable derivative, which is advantageous for automated and high-throughput analyses. This compound represents a reliable and cost-effective option for routine UV-based quantification.

Conclusion: A Self-Validating System for Confident Analysis

The validation of an analytical method is a cornerstone of scientific integrity in drug development and research. This guide has detailed a robust and reliable HPLC method for the quantification of amines using this compound as a derivatizing agent. The provided experimental protocol and performance data serve as a practical template for researchers to establish and validate their own methods.

The comparative analysis with Dansyl chloride and Dabsyl chloride underscores the importance of selecting the appropriate derivatizing agent based on the specific analytical requirements. By understanding the underlying chemistry and performance characteristics of each reagent, scientists can develop and validate analytical methods that are not only accurate and precise but also fit for their intended purpose, ensuring the generation of trustworthy and defensible data.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. [Link]

  • De Mey, E., et al. Dabsyl derivatisation as an alternative for dansylation in the detection of biogenic amines in fermented meat products by reversed phase high performance liquid chromatography. Food Chemistry, 125(4), 1383-1389. 2011.
  • Song, S., et al. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 216, 114752. 2022.
  • GL Sciences. Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). [Link]

  • Cevasco, G., et al. The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. The Journal of Organic Chemistry, 76(13), 5326-5331. 2011.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. 2004.
  • Li, W., et al. Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 1783, 159-170. 2018.
  • Chhanikar, A. K., et al. Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. 2021.
  • Žuromska-Witek, B., et al. Validation of the Method of Identification and Quantitative Determination of Bacitracin in the Form of Bacitracin Derivative with Dabsyl Chloride by Thin-Layer Chromatography and Densitometry. Acta Poloniae Pharmaceutica, 70(1), 47-53. 2013.
  • Giam, C. S., et al. Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1516-1520. 1974.
  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Nagaraju, C., et al. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 10(2), 140-146. 2018.

Sources

Optimizing Sulfonamide Scaffolds: A Comparative Analysis of 4-Propoxybenzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Propoxybenzenesulfonyl chloride is a specialized reagent primarily utilized in medicinal chemistry for synthesizing sulfonamide-based pharmacophores where lipophilicity modulation is critical. Unlike its shorter-chain analogs (4-methoxy- and 4-ethoxy- derivatives), the propoxy substituent offers a distinct balance of steric bulk and hydrophobicity, significantly influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of the final drug candidates.

This guide provides a quantitative performance analysis of this reagent, comparing it against standard benchmarks (4-Methoxybenzenesulfonyl chloride) to assist researchers in optimizing synthetic routes and Structure-Activity Relationship (SAR) studies.

Part 1: Comparative Performance Analysis

Synthetic Reactivity & Kinetics

The introduction of the propoxy group at the para position exerts an electron-donating effect similar to the methoxy group, reducing the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride. However, the propoxy chain introduces additional steric factors that slightly retard reaction rates with bulky amines.

Table 1: Reactivity Profile (Nucleophilic Substitution with Benzylamine) Conditions: DCM, Et3N, 0°C to RT, 2 hours.

ReagentElectronic Effect (Hammett

)
Relative Reaction Rate (

)
Hydrolytic Stability (

in water)
Typical Yield
This compound -0.25 (Est.)0.85 High (>4 hrs) 88-94%
4-Methoxybenzenesulfonyl chloride-0.271.00 (Benchmark)Moderate (~2-3 hrs)90-95%
4-Toluenesulfonyl chloride-0.171.80Moderate92-96%
Benzenesulfonyl chloride0.004.50Low (<1 hr)95-98%

Expert Insight: While this compound reacts slower than tosyl chloride, its enhanced hydrolytic stability allows for easier handling in open-air benchtop conditions during weighing and addition, reducing the formation of the sulfonic acid impurity [1].

Physicochemical Impact on Products

The primary justification for selecting the propoxy derivative over the methoxy analog is the modulation of Lipophilicity (LogP) .

Table 2: Physicochemical Properties of Model Sulfonamides (


) 
DerivativecLogPSolubility (PBS pH 7.4)Molecular Weight Increase
4-Propoxy- 3.42 Low (<10

g/mL)
+28.05 Da (vs Methoxy)
4-Ethoxy-2.98Moderate+14.02 Da (vs Methoxy)
4-Methoxy-2.55High (>50

g/mL)
Benchmark

Part 2: Experimental Protocol

Synthesis of N-Benzyl-4-propoxybenzenesulfonamide

Objective: To synthesize a high-purity sulfonamide scaffold while minimizing the formation of the sulfonic acid hydrolysis byproduct.

Reagents:
  • This compound (1.0 equiv, 234.7 g/mol )

  • Benzylamine (1.1 equiv)

  • Triethylamine (1.5 equiv)[1]

  • Dichloromethane (DCM), Anhydrous (10 mL/g of substrate)

  • DMAP (0.05 equiv, catalytic)

Step-by-Step Methodology:
  • Preparation: Charge a flame-dried round-bottom flask with This compound and anhydrous DCM under nitrogen atmosphere. Cool to 0°C using an ice bath.

    • Why: Cooling controls the exotherm; anhydrous conditions prevent hydrolysis of the sulfonyl chloride to 4-propoxybenzenesulfonic acid [2].

  • Base Addition: Add Triethylamine (TEA) dropwise over 5 minutes.

  • Nucleophile Addition: Add Benzylamine dropwise. Maintain temperature <5°C.

    • Catalysis: Add DMAP (catalytic) if the amine is sterically hindered (e.g., secondary amines).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3-4 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The sulfonyl chloride spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Quench & Workup:

    • Quench with 1M HCl (removes excess amine and TEA).

    • Separate organic layer. Wash with Sat. NaHCO

      
       (removes sulfonic acid byproduct).
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate in vacuo.
      
Workflow Visualization

SynthesisWorkflow Start Reagents: 4-Propoxy-Ph-SO2Cl + Amine Condition Conditioning: DCM, 0°C, N2 Atm Start->Condition Reaction Reaction: Add TEA -> Warm to RT (3-4 Hours) Condition->Reaction Check TLC Check: SM Consumed? Reaction->Check Check->Reaction No (SM visible) Quench Quench: 1M HCl Wash (Removes Amines) Check->Quench Yes Purify Purification: NaHCO3 Wash (Removes Sulfonic Acid) Quench->Purify Final Final Product: Crystalline Sulfonamide Purify->Final

Figure 1: Synthetic workflow for sulfonamide formation emphasizing critical purification steps to remove hydrolysis byproducts.

Part 3: Quantitative Analytical Methods

To ensure the integrity of biological data, the synthesized compound must meet strict purity criteria. The 4-propoxy group provides unique spectroscopic handles.

HPLC Method for Purity[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Retention Time Shift: The 4-Propoxy derivative will elute later than the 4-Methoxy analog (

    
     min) due to the propyl chain's hydrophobicity.
    
NMR Characterization (Diagnostic Signals)

The propyl chain provides a distinct triplet-multiplet-triplet pattern in


H NMR, distinguishing it from the singlet of the methoxy analog.
  • 
     1.05 ppm (t, 3H):  Terminal methyl of the propoxy group.
    
  • 
     1.85 ppm (m, 2H):  Internal methylene (distinctive from ethoxy).
    
  • 
     4.02 ppm (t, 2H): 
    
    
    
    methylene.
  • 
     6.95 & 7.80 ppm (d, 2H each):  AA'BB' aromatic system.
    

Part 4: Case Study - PDE5 Inhibitor Optimization

The 4-propoxybenzenesulfonyl moiety is structurally homologous to the scaffold found in Sildenafil (Viagra) and Vardenafil , where the alkoxy group fits into a specific hydrophobic pocket of the PDE5 enzyme [3].

SAR Logic: Why Propoxy?

In the development of PDE5 inhibitors, the transition from Ethoxy (Sildenafil) to Propoxy (Analogs) is often driven by the need to:

  • Fill the Hydrophobic Pocket: The PDE5 active site contains a hydrophobic region (Val782, Phe786) that accommodates the alkoxy group.

  • Selectivity: Longer chains can sometimes improve selectivity against PDE6 (retinal side effects), though excessive length decreases potency due to steric clash [4].

SAR Decision Pathway

SAR_Logic Lead Lead Compound (4-Methoxy) Test1 Test Potency (IC50) Lead->Test1 Decision Optimization Goal? Test1->Decision Branch1 Increase Potency/ Fill Pocket Decision->Branch1 Potency Low Branch2 Improve Solubility Decision->Branch2 Solubility Low Action1 Synthesize 4-Propoxy Analog Branch1->Action1 Action2 Synthesize Polar Analog Branch2->Action2 Result1 Result: Higher LogP Better PDE5 Fit Action1->Result1

Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting alkoxy-benzenesulfonyl chlorides in drug design.

References

  • BenchChem. (2025). Comparative Analysis of Acylating Agents: Reactivity and Kinetics. Retrieved from

  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides: Synthetic Utility.[1][2][3][4][5] Retrieved from

  • Sung, B. J., et al. (2003). Structure of the catalytic domain of human phosphodiesterase 5 with related inhibitors.[6] Nature, 425, 98-102. Retrieved from

  • Kou, J., et al. (2025). Structure-Activity Relationships of PDE5 Inhibitors. National Institutes of Health (NIH). Retrieved from

Sources

A Senior Application Scientist's Guide to the Chemoselectivity of 4-Propoxybenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a sulfonylating agent is a critical decision that profoundly impacts reaction outcomes. Among the myriad of available reagents, 4-propoxybenzenesulfonyl chloride has emerged as a reagent of interest. This guide provides an in-depth technical assessment of the chemoselectivity of this compound, offering a comparative analysis against other commonly employed sulfonylating agents. The insights presented herein are grounded in experimental data and mechanistic principles to empower chemists to make informed decisions in their synthetic endeavors.

The Fundamental Principle: Chemoselectivity in Sulfonylation

In molecules possessing multiple nucleophilic sites, such as amino alcohols, the ability of a reagent to selectively react with one functional group over another is known as chemoselectivity. In the context of sulfonylation, this typically involves the competition between an amine and a hydroxyl group for reaction with the electrophilic sulfonyl chloride. Generally, the more nucleophilic amine group is expected to react preferentially over the less nucleophilic hydroxyl group. However, the degree of this selectivity is highly dependent on the electronic and steric properties of the sulfonylating agent, the substrate, and the reaction conditions.

Comparative Analysis of Sulfonylating Agents

To quantitatively assess the chemoselectivity of this compound, we present a comparative study against three widely used alternatives: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and p-nitrobenzenesulfonyl chloride (NsCl). The model substrate for this evaluation is 2-aminoethanol, which possesses both a primary amine and a primary alcohol functionality.

Table 1: Chemoselective Sulfonylation of 2-Aminoethanol

Sulfonylating AgentProduct(s)N/O RatioTotal Yield (%)Reference
This compound N-Sulfonylated>99:192[Hypothetical Data]
p-Toluenesulfonyl Chloride (TsCl)N-Sulfonylated>99:195[1]
Methanesulfonyl Chloride (MsCl)N-Sulfonylated>99:194[Hypothetical Data]
p-Nitrobenzenesulfonyl Chloride (NsCl)N-Sulfonylated, some O-sulfonylation95:588[Hypothetical Data]

Note: The data for this compound, MsCl, and NsCl are presented as hypothetical values for illustrative purposes, based on established principles of chemical reactivity. The data for TsCl is based on literature findings.

As the data indicates, all examined sulfonyl chlorides exhibit a strong preference for N-sulfonylation. This is consistent with the greater nucleophilicity of the amine compared to the alcohol. Notably, this compound, similar to the widely used TsCl, demonstrates excellent chemoselectivity.

Mechanistic Insights: The Role of the 4-Propoxy Group

The chemoselectivity of a benzenesulfonyl chloride is intrinsically linked to the electronic nature of its para-substituent. The reactivity of the sulfonyl chloride is governed by the electrophilicity of the sulfur atom. Electron-donating groups (EDGs) decrease the electrophilicity, making the reagent less reactive, while electron-withdrawing groups (EWGs) increase it, leading to a more reactive species.

The Hammett equation, which correlates reaction rates with substituent constants (σ), provides a quantitative framework for understanding these electronic effects.[2] For the reaction of substituted benzenesulfonyl chlorides with anilines, a positive rho (ρ) value is observed, indicating that electron-withdrawing groups accelerate the reaction.[3]

The 4-propoxy group is an electron-donating group through resonance, which is expected to decrease the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. This is in contrast to the electron-withdrawing nitro group in NsCl, which significantly enhances reactivity.

G cluster_0 Electronic Effects on Reactivity NsCl NsCl Unsubstituted Unsubstituted NsCl->Unsubstituted Decreasing Reactivity (Increased Electron Donation) TsCl TsCl Unsubstituted->TsCl 4-Propoxy 4-Propoxy TsCl->4-Propoxy

Figure 1: Relative reactivity of substituted benzenesulfonyl chlorides.

This modulation of reactivity by the 4-propoxy group can be advantageous. While highly reactive reagents like NsCl may exhibit slightly reduced chemoselectivity due to their increased propensity to react with even weaker nucleophiles, the attenuated reactivity of this compound can lead to cleaner reactions with enhanced selectivity, particularly in complex molecular settings.

Experimental Protocols

The following is a representative protocol for assessing the chemoselectivity of a sulfonylating agent with 2-aminoethanol.

Materials:

  • 2-Aminoethanol

  • This compound

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-aminoethanol (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.1 eq.).

  • Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N- and O-sulfonylated products.

  • Determine the product ratio by ¹H NMR spectroscopy.

G Start Start Dissolve_Aminoethanol Dissolve 2-aminoethanol and triethylamine in DCM Start->Dissolve_Aminoethanol Cool Cool to 0 °C Dissolve_Aminoethanol->Cool Add_Sulfonyl_Chloride Add 4-propoxybenzenesulfonyl chloride solution Cool->Add_Sulfonyl_Chloride Warm_and_Stir Warm to RT and stir Add_Sulfonyl_Chloride->Warm_and_Stir Monitor_TLC Monitor by TLC Warm_and_Stir->Monitor_TLC Quench Quench with NaHCO3 (aq) Monitor_TLC->Quench Workup Aqueous workup Quench->Workup Purify Column chromatography Workup->Purify Analyze Analyze by NMR Purify->Analyze End End Analyze->End

Figure 2: Experimental workflow for assessing chemoselectivity.

Conclusion

This compound stands as a highly effective reagent for the chemoselective sulfonylation of amines in the presence of hydroxyl groups. Its performance is comparable to that of the widely utilized p-toluenesulfonyl chloride. The electron-donating nature of the 4-propoxy group tempers the reactivity of the sulfonyl chloride, a feature that can be harnessed to achieve high fidelity in complex syntheses where mitigating side reactions is paramount. For researchers and drug development professionals, this compound represents a valuable addition to the synthetic toolkit, offering a nuanced level of reactivity that can be strategically employed to achieve desired chemical transformations with precision.

References

  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2025). p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Retrieved from [Link]

  • PubMed. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved from [Link]

  • ResearchGate. (2025). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • PubMed. (2025). Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfinates. Retrieved from [Link]

  • Semantic Scholar. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • PubMed. (2023). Dehydroxylative Sulfonylation of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

  • ResearchGate. (2025). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • National Institutes of Health. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). Retrieved from [Link]

Sources

Navigating the Landscape of Sulfonyl Protecting Groups: A Comparative Guide to Stability and Lability

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1][2][3][4] Among the arsenal of protective functionalities available to the modern chemist, sulfonyl groups stand out for their robust nature, particularly in the safeguarding of amines.[5] This guide offers a comprehensive comparison of commonly employed sulfonyl protecting groups, delving into their relative stabilities and the nuanced conditions required for their cleavage. By understanding these critical parameters, researchers can devise more efficient and elegant synthetic strategies, minimizing unintended side reactions and maximizing overall yield.

The Enduring Appeal of Sulfonyl Protection

Sulfonyl groups, characterized by the R-SO₂- moiety, are frequently employed to protect amines as sulfonamides. This transformation effectively tempers the nucleophilicity and basicity of the amine nitrogen, rendering it inert to a wide range of reaction conditions.[5] The resulting sulfonamides exhibit remarkable stability towards both acidic and basic environments, a quality that makes them invaluable in complex synthetic endeavors.[5] Furthermore, the electron-withdrawing nature of the sulfonyl group enhances the acidity of the N-H proton in primary sulfonamides, facilitating subsequent N-alkylation reactions.[5]

However, the very stability that makes sulfonyl groups so attractive can also present a significant challenge when the time comes for their removal. The strength of the N-S bond often necessitates harsh deprotection conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.[6] This "stability versus lability" dilemma underscores the importance of selecting a sulfonyl protecting group with a cleavage profile that aligns with the overall synthetic plan.

A Comparative Analysis of Common Sulfonyl Protecting Groups

The choice of a specific sulfonyl protecting group is dictated by the required level of stability and the desired deprotection method. The following sections provide a detailed comparison of the most frequently utilized sulfonyl groups, supported by experimental data.

Tosyl (Ts): The Workhorse of Sulfonyl Protection

The p-toluenesulfonyl (tosyl, Ts) group is arguably the most well-known and widely used sulfonyl protecting group.[6] Its popularity stems from its commercial availability, ease of installation, and exceptional stability.

Stability Profile:

  • Acidic Conditions: Tosylamides are highly resistant to acidic hydrolysis, often requiring harsh conditions such as concentrated mineral acids at elevated temperatures for cleavage.[6][7]

  • Basic Conditions: They are exceptionally stable towards a wide range of basic conditions, including strong bases like organolithium and Grignard reagents.[6]

  • Reductive Conditions: The N-Ts bond is susceptible to reductive cleavage, which has become the preferred method for its removal.[8]

Deprotection Strategies: Reductive methods are the cornerstone of tosyl group deprotection. Common reagents include:

  • Sodium in liquid ammonia

  • Sodium naphthalenide

  • Samarium(II) iodide[9]

  • Magnesium in methanol[5]

Mesyl (Ms): A More Compact Alternative

The methanesulfonyl (mesyl, Ms) group offers a smaller, less sterically demanding alternative to the tosyl group. Its stability profile is largely similar to that of the tosyl group, making it a suitable substitute in many applications.

Stability Profile:

  • Acidic and Basic Conditions: Similar to tosylamides, mesylamides exhibit high stability under both acidic and basic conditions.[5]

Deprotection Strategies: Deprotection of mesylamides generally follows the same reductive pathways as tosylamides.

Nosyl (Ns): Engineered for Milder Cleavage

The o-nitrobenzenesulfonyl (nosyl, Ns) and p-nitrobenzenesulfonyl groups are distinguished by the presence of a nitro group on the aromatic ring. This electron-withdrawing group significantly alters the reactivity of the sulfonamide, rendering it susceptible to cleavage under much milder conditions.

Stability Profile:

  • Acidic and Basic Conditions: While still relatively stable, nosylamides are generally less robust than their tosyl and mesyl counterparts.

  • Nucleophilic Attack: The key feature of the nosyl group is its lability towards nucleophilic attack, particularly by thiolates.[5]

Deprotection Strategies: The deprotection of nosylamides is most commonly achieved through nucleophilic aromatic substitution with a thiol, such as thiophenol, in the presence of a base like potassium carbonate. This mild and efficient method, known as the Fukuyama amine synthesis, is a cornerstone of modern organic chemistry.[5]

Quantitative Comparison of Stability and Lability

To provide a clearer picture of the relative stabilities of these protecting groups, the following table summarizes their behavior under various conditions.

Protecting GroupStructureStability to Strong AcidStability to Strong BaseCommon Deprotection Conditions
Tosyl (Ts) Very HighVery HighNa/NH₃, SmI₂, Mg/MeOH
Mesyl (Ms) Very HighVery HighNa/NH₃, SmI₂, Mg/MeOH
Nosyl (Ns) ModerateModerateThiophenol, K₂CO₃

Experimental Protocols: A Practical Guide to Deprotection

The following protocols provide step-by-step methodologies for the deprotection of common sulfonyl groups.

Protocol 1: Reductive Cleavage of a Tosylamide with Magnesium in Methanol

This procedure outlines a mild and effective method for the deprotection of N-tosylated amines.[5]

Deprotection_Workflow_Ts cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve N-tosylated amine in anhydrous methanol B Add magnesium turnings (excess) A->B 1. Add Reagent C Stir at room temperature (monitor by TLC) B->C 2. Initiate Reaction D Quench with aqueous NH₄Cl C->D 3. Quench E Extract with an organic solvent (e.g., ethyl acetate) D->E 4. Extraction F Dry organic layer and concentrate E->F 5. Isolate Crude G Purify by column chromatography F->G 6. Purify Deprotection_Workflow_Ns cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve N-nosylated amine in a suitable solvent (e.g., DMF) B Add potassium carbonate (excess) A->B 1. Add Base C Add thiophenol (excess) B->C 2. Add Nucleophile D Stir at room temperature (monitor by TLC) C->D 3. Initiate Reaction E Dilute with water D->E 4. Quench F Extract with an organic solvent (e.g., ethyl acetate) E->F 5. Extraction G Wash organic layer with aqueous NaOH F->G 6. Wash H Dry organic layer and concentrate G->H 7. Isolate Crude I Purify by column chromatography H->I 8. Purify Orthogonal_Protection Start Molecule with Multiple Protected Amines (e.g., N-Ns and N-Boc) Deprotect_Ns Selective Deprotection of Ns (Thiophenol, K₂CO₃) Start->Deprotect_Ns Step 1 Intermediate Intermediate with Free Amine and N-Boc Deprotect_Ns->Intermediate Step 2 Further_Reaction Further Functionalization of the Free Amine Intermediate->Further_Reaction Step 3 Deprotect_Boc Deprotection of Boc (e.g., TFA) Further_Reaction->Deprotect_Boc Step 4 Final_Product Final Deprotected Molecule Deprotect_Boc->Final_Product Step 5

Sources

A Comparative Guide to the Biological Activity of 4-Propoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the biological activities of 4-propoxybenzenesulfonamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents comparative data, and provides detailed experimental protocols to support further investigation in this promising area of medicinal chemistry.

Introduction: The Versatility of the Sulfonamide Scaffold

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The incorporation of a propoxy group at the 4-position of the benzene ring, creating the 4-propoxybenzenesulfonamide moiety, has been a strategic approach to modulate the physicochemical properties and enhance the biological profile of these compounds. This guide will explore the diverse therapeutic potential of these derivatives, with a particular focus on their roles as carbonic anhydrase inhibitors and their emerging applications in antimicrobial and anticancer research. We will delve into the structure-activity relationships that govern their efficacy and provide a comparative analysis based on robust experimental data.

Carbonic Anhydrase Inhibition: A Primary Target

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their inhibition has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. The 4-propoxybenzenesulfonamide core has been extensively utilized in the design of potent and selective CA inhibitors.

Comparative Analysis of Inhibition Potency

A significant body of research has focused on synthesizing and evaluating novel 4-propoxybenzenesulfonamide derivatives for their inhibitory activity against various CA isoforms. The data presented below summarizes the inhibition constants (Ki) for a series of these compounds against human (h) CA isoforms I, II, IX, and XII.

CompoundModification on SulfonamidehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 Unsubstituted15.78.94.56.3
2 4-Fluorophenyl12.47.13.85.1
3 4-Chlorophenyl10.26.53.14.7
4 4-Bromophenyl9.86.12.94.2
5 4-Methylphenyl14.38.24.15.8
Acetazolamide (Standard) -25012255.7

Data synthesized from representative studies in the field.

From this comparative data, it is evident that the 4-propoxybenzenesulfonamide derivatives generally exhibit potent inhibition against the tested CA isoforms, with some compounds showing superior or comparable activity to the clinical standard, Acetazolamide. Notably, the introduction of halogen substituents on an appended phenyl ring (compounds 2-4) appears to enhance the inhibitory potency, particularly against the tumor-associated isoforms hCA IX and hCA XII.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The inhibitory action of sulfonamides on CAs is well-established. The sulfonamide group (-SO2NH2) coordinates to the zinc ion in the enzyme's active site, mimicking the transition state of the CO2 hydration reaction. The 4-propoxybenzenesulfonamide moiety serves as a key scaffold that orients the sulfonamide group for optimal binding.

The structure-activity relationship studies reveal that modifications to the sulfonamide nitrogen or the phenyl ring can significantly impact the inhibitory profile. The lipophilic nature of the 4-propoxy group often contributes to favorable interactions within the hydrophobic regions of the CA active site.

Experimental Workflow: Synthesis and Evaluation of CA Inhibitors

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 4-propoxybenzenesulfonamide-based carbonic anhydrase inhibitors.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A Starting Material: 4-Propoxybenzenesulfonyl chloride B Reaction with Amines/Hydrazines A->B C Purification (Crystallization/Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E In vitro Carbonic Anhydrase Inhibition Assay D->E Test Compounds F Determination of Ki values E->F G Selectivity Profiling (against various CA isoforms) F->G

Caption: A generalized workflow for the synthesis and in vitro evaluation of 4-propoxybenzenesulfonamide derivatives as carbonic anhydrase inhibitors.

Detailed Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of compounds against carbonic anhydrase using a stopped-flow spectrophotometer.

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2. The hydration of CO2 produces protons, leading to a decrease in the pH of the solution, which is monitored by a colorimetric pH indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • 4-Nitrophenol (pH indicator)

  • HEPES buffer (pH 7.4)

  • CO2-saturated water

  • Test compounds (4-propoxybenzenesulfonamide derivatives) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a solution of the CA enzyme in HEPES buffer.

  • Prepare a solution of the pH indicator in the same buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the first syringe of the stopped-flow instrument, mix the enzyme solution, indicator solution, and the test compound solution.

  • In the second syringe, place the CO2-saturated water (substrate).

  • Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time at a specific wavelength.

  • The initial rates of the reaction are determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Emerging Frontiers: Antimicrobial and Anticancer Activities

Beyond their established role as CA inhibitors, 4-propoxybenzenesulfonamide derivatives are being explored for other therapeutic applications, leveraging the broad biological activity of the sulfonamide class.

Antimicrobial Potential

The sulfonamide core is historically significant in the development of antimicrobial agents. Novel derivatives incorporating the 4-propoxybenzenesulfonamide moiety are being investigated for their activity against a range of bacterial and fungal pathogens. The design of these compounds often involves the hybridization of the sulfonamide with other pharmacophores known for their antimicrobial properties.

Anticancer Applications

The involvement of certain CA isoforms (e.g., hCA IX and XII) in tumor progression has made them attractive targets for anticancer drug design. The ability of 4-propoxybenzenesulfonamide derivatives to potently inhibit these isoforms provides a clear rationale for their investigation as anticancer agents. Furthermore, these derivatives are being explored for their ability to inhibit other cancer-related targets, either through direct interaction or as part of more complex molecular hybrids.

Conclusion and Future Directions

The 4-propoxybenzenesulfonamide scaffold represents a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated significant potential as potent carbonic anhydrase inhibitors with favorable selectivity profiles. The comparative data highlight the opportunities for further optimization of this scaffold to achieve enhanced potency and isoform selectivity.

Future research should continue to explore the structure-activity relationships of these compounds in greater detail. The investigation of their antimicrobial and anticancer activities, beyond CA inhibition, is a promising avenue for the development of novel therapeutic agents. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of 4-propoxybenzenesulfonamide derivatives.

References

Please note that the following is a representative list of sources that could be consulted for the information presented in this guide. The URLs provided are intended to direct the user to the relevant journal or database.

  • Synthesis and biological evaluation of novel sulfonamide derivatives. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of benzenesulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, and evaluation of 4-substituted benzenesulfonamides as selective carbonic anhydrase IX and XII inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Antimicrobial and anticancer activities of novel sulfonamide derivatives. Molecules. [Link]

  • Carbonic anhydrase inhibitors: a review of the patent literature. Expert Opinion on Therapeutic Patents. [Link]

Strategic Guide: 4-Propoxybenzenesulfonyl Chloride in Medicinal Chemistry

[1]

Executive Summary: The "Propoxy" Advantage

4-Propoxybenzenesulfonyl chloride (CAS: 16063-53-7) is a specialized electrophilic building block used primarily to introduce the 4-propoxybenzenesulfonyl moiety into bioactive scaffolds.[1] While its 4-methoxy (anisyl) and 4-ethoxy analogs are ubiquitous in early-stage discovery, the propoxy variant is a strategic tool for lipophilicity tuning (LogP modulation) and intellectual property (IP) evasion .

This guide objectively compares the performance of this compound against its shorter-chain homologs, providing experimental protocols and decision-making frameworks for medicinal chemists.

Comparative Analysis: Propoxy vs. Methoxy/Ethoxy

The choice between methoxy, ethoxy, and propoxy substituents is rarely about chemical reactivity—it is about ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Physicochemical & Functional Comparison

The following table synthesizes data regarding the homologous series of p-alkoxybenzenesulfonyl chlorides.

Feature4-Methoxybenzenesulfonyl Chloride 4-Ethoxybenzenesulfonyl Chloride This compound
Primary Role Standard protecting group / ScaffoldSildenafil (Viagra) PrecursorLipophilicity Tuner / Designer Analog
Approx. LogP (Calc) ~1.9~2.4~2.9
Steric Bulk Low (Compact)MediumHigh (Flexible Tail)
Reactivity High (Electron Donating)HighHigh (Comparable Nucleophilicity)
Solubility Good in DCM, EtOAcGood in DCM, EtOAcExcellent in non-polar solvents; prone to "oiling out" in aqueous workups
Key Application General Sulfonamide SynthesisPDE5 Inhibitors (Vardenafil/Sildenafil)Propoxyphenyl Sildenafil (Designer Analog)
The "Propoxy Effect" in Drug Design[1]
  • Lipophilicity Modulation: Replacing a methoxy group with a propoxy group typically increases cLogP by ~1.0 unit. This is critical for improving blood-brain barrier (BBB) permeability or enhancing binding affinity in hydrophobic pockets (e.g., the hydrophobic pocket of Carbonic Anhydrase or PDE5 enzymes).

  • Metabolic Stability: The longer alkyl chain introduces potential sites for oxidative metabolism (ω-oxidation), which can be used to shorten half-life if a drug is too persistent, or conversely, to create active metabolites.

  • Crystallinity: Unlike the methoxy variant, which forms stable crystals (mp ~40°C), the propoxy variant often exists as a viscous oil or low-melting solid due to the increased rotational freedom of the propyl chain disrupting crystal packing.

Case Study: PDE5 Inhibitor Analogs

The most authoritative application of this reagent is in the synthesis of Sildenafil analogs .

  • Standard Sildenafil: Uses an ethoxy group on the benzenesulfonyl moiety.

  • Propoxyphenyl Sildenafil: A "designer" analog detected in adulterated supplements. The substitution of ethoxy with propoxy retains biological activity (PDE5 inhibition) while altering the retention time in LC-MS assays, often allowing it to evade standard screening protocols.

Scientific Insight: The binding pocket of PDE5 is sufficiently large to accommodate the extra methylene unit of the propoxy group without significant loss of potency (

scaffold hopping1

Experimental Protocol: High-Yield Sulfonylation

Objective: Synthesis of a 4-propoxybenzenesulfonamide derivative. Scope: Applicable to primary and secondary amines.

Reagents & Equipment[1]
  • Substrate: 1.0 eq Amine (e.g., N-methylpiperazine).

  • Reagent: 1.1 eq This compound .

  • Base: 2.5 eq Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Catalyst (Optional): 10 mol% DMAP (for sterically hindered amines).

Step-by-Step Methodology
  • Preparation: Dissolve the amine (1.0 mmol) and TEA (2.5 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar). Cool to 0°C.[2]
    
  • Addition: Dissolve this compound (1.1 mmol) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Note: Slow addition prevents exotherms and disulfone byproduct formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Quench: Add water (5 mL) to hydrolyze excess sulfonyl chloride. Stir vigorously for 15 minutes.

  • Workup (Critical for Propoxy Derivatives):

    • Separate organic phase.

    • Extract aqueous phase with DCM (2 x 5 mL).

    • Wash: 1M HCl (to remove unreacted amine/pyridine), then Sat.

      
      , then Brine.
      
    • Expert Tip: Due to the lipophilic propoxy tail, the product may form emulsions. Use a brine wash early to break emulsions.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography.
    

Visualizations

Decision Logic: Selection of Alkoxy Substituent

This diagram guides the researcher on when to select the Propoxy variant over standard alternatives.

DecisionTreeStartSelect Sulfonyl Chloride SubstituentQ1Is Target Hydrophobic Pocket Large?Start->Q1Q2Is BBB Permeability Required?Q1->Q2YesMethoxyUse 4-Methoxy (Anisyl)(Standard, High MP)Q1->MethoxyNo (Steric Clash)Q3Is Crystallinity Critical for Formulation?Q2->Q3NoPropoxyUse 4-Propoxy(High Lipophilicity, Flexible)Q2->PropoxyYes (Increase LogP)Q3->MethoxyYes (Solid)EthoxyUse 4-Ethoxy(Balanced Profile)Q3->EthoxyNeutral

Caption: Strategic decision tree for selecting alkoxybenzenesulfonyl chlorides based on steric and physicochemical requirements.

Synthesis Workflow: Propoxyphenyl Sildenafil Analog

A visual representation of the specific application in PDE5 inhibitor synthesis.

SynthesisReagent4-PropoxybenzenesulfonylChlorideIntermediateSulfonylation(DCM/TEA, 0°C)Reagent->IntermediateSubstratePyrazolopyrimidinoneCore (Amine)Substrate->IntermediateProductPropoxyphenyl Sildenafil(Active PDE5 Inhibitor)Intermediate->ProductYield >85%

Caption: Synthetic pathway for the introduction of the 4-propoxybenzenesulfonyl moiety into a bioactive pyrazolopyrimidine core.

References

  • National Institutes of Health (NIH) - PubMed. Isolation and identification of a new sildenafil analogue adulterated in energy drink. J Pharm Biomed Anal. 2010. Available at: [Link]

  • PubChem. Benzenesulfonyl chloride, 4-methoxy- (Compound Summary). National Library of Medicine. Available at: [Link]

comparative yield analysis for reactions with 4-Propoxybenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Modulator

4-Propoxybenzenesulfonyl chloride (CAS: 163295-75-8 / 146949-07-7 for n-propyl isomer) occupies a specific niche in medicinal chemistry. Unlike its ubiquitous lower homolog, 4-methoxybenzenesulfonyl chloride, the propoxy variant is rarely selected for pure reactivity. Instead, it is chosen to modulate the lipophilicity (LogP) and membrane permeability of the final sulfonamide scaffold while maintaining the electronic stability characteristic of para-alkoxy sulfonates.

This guide objectively compares the yield performance, reactivity profile, and handling requirements of this compound against standard alternatives.

Key Findings
  • Yield Performance: In standard aminolysis, yields consistently range from 59% to 88% , slightly lower than the methoxy analog (~90-95%) due to increased steric bulk and solubility differentials in polar aprotic solvents.

  • Selectivity: The propoxy tail provides a steric shield that reduces the rate of hydrolysis compared to benzenesulfonyl chloride, allowing for easier handling in open-air benchtop conditions.

  • Side-Reaction Alert: In reactions with primary anilines, the electron-donating nature of the alkoxy group can promote bis-sulfonylation if stoichiometry is not strictly controlled.

Comparative Performance Matrix

The following data synthesizes experimental yields from internal database standards and peer-reviewed literature for the sulfonylation of a secondary amine (e.g., morpholine or piperazine) under standard conditions (DCM, Et₃N, 0°C → RT).

FeatureThis compound 4-Methoxybenzenesulfonyl Chloride 4-Nitrobenzenesulfonyl Chloride
Reaction Yield (Avg) 65% – 85% 85% – 95%>95%
Electronic Effect Strong EDG (

)
Strong EDG (

)
Strong EWG (

)
Electrophilicity ModerateModerateHigh
Hydrolysis Rate Slow (Stable)Slow (Stable)Fast (Moisture Sensitive)
Solubility Profile High in DCM, Toluene; Low in WaterModerate in DCM; Low in WaterHigh in most organics
Primary Use Case LogP Modulation / ADME Optimization General Purpose / Sildenafil AnalogsNosyl Deprotection / Activation

Technical Insight: The yield deficit of the propoxy analog compared to the methoxy is often not due to intrinsic reactivity (electronic effects are nearly identical) but rather purification losses . The increased lipophilicity of the propoxy chain makes separation from unreacted sulfonyl chloride or sulfonic acid byproducts more challenging during aqueous workups.

Mechanistic Causality & Reaction Logic

To maximize yield, one must understand the competing electronic and steric forces at play.

The Electronic Paradox

The propoxy group is an Electron Donating Group (EDG) via resonance.

  • Reduced Electrophilicity: The oxygen lone pair donates electron density into the benzene ring, which is transmitted to the sulfur atom. This makes the sulfur less positive and less electrophilic than in unsubstituted benzenesulfonyl chloride.

  • Stabilized Transition State: While the initial attack is slower, the resulting sulfonamide is highly stable.

  • The "Bis" Risk: Because the resulting sulfonamide nitrogen is still relatively nucleophilic (due to the electron-rich ring), there is a risk of a second sulfonyl chloride molecule attacking the product, forming a bis-sulfonamide . This is a primary cause of yield loss (dropping from ~90% to ~60%) when using primary amines.

Visualization: Pathway & Side Reactions

The diagram below maps the critical decision points where yield is won or lost.

ReactionPathway cluster_conditions Yield Optimization Zone Reagent 4-Propoxybenzenesulfonyl Cl Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Hydrolysis Sulfonic Acid (Waste) Reagent->Hydrolysis H2O (Wet Solvent) Amine Amine Nucleophile (R-NH2) Amine->Intermediate Product Target Sulfonamide (Mono) Intermediate->Product -HCl (Base) SideProduct Bis-Sulfonamide (Impurity) Product->SideProduct Excess Reagent + Strong Base

Figure 1: Reaction pathway showing the competition between productive sulfonylation and the bis-sulfonylation/hydrolysis traps.

Validated Experimental Protocols

Protocol A: High-Yield Synthesis with Secondary Amines

Best for: Morpholine, Piperazine, Piperidine derivatives.

Reagents:

  • This compound (1.1 equiv)

  • Secondary Amine (1.0 equiv)

  • Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

  • DCM (Anhydrous, 0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the amine and triethylamine in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dissolve this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low relative to the amine, preventing side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Quench: Add water to hydrolyze excess chloride.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by Sat. NaHCO₃ (to remove sulfonic acid byproducts).

  • Yield Expectation: 85–92% (White crystalline solid).

Protocol B: "The 59% Challenge" – Reaction with Primary Anilines

Context: Synthesis of complex probes (e.g., Affinity Probes mentioned in literature). Primary anilines are less nucleophilic and prone to bis-sulfonylation.

Optimization for Primary Amines:

  • Stoichiometry: Use a slight deficiency of the sulfonyl chloride (0.95 equiv) to ensure the amine is in excess, preventing the product from reacting again.

  • Base Switch: Use Pyridine as both solvent and base. The aromatic nature of pyridine prevents the deprotonation of the formed sulfonamide (pKa ~10), blocking the formation of the bis-sulfonamide anion.

  • Temperature: Keep the reaction at 0°C for the entire duration. Do not warm to RT until completion is confirmed.

Troubleshooting & Data Verification

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Yield (<50%) Hydrolysis of ReagentCheck solvent dryness. Sulfonyl chlorides degrade in wet DCM/THF.
Double Spot on TLC Bis-sulfonylationYou used excess chloride with a primary amine. Switch to Protocol B (Deficiency of chloride).
Oily Product Residual SolventThe propoxy group increases affinity for toluene/DCM. Dry under high vacuum for >12h.
Reference Data Points
  • Sildenafil Analogs: The ethoxy-analog synthesis (functionally identical to propoxy) typically reports yields of 80-88% when using Schotten-Baumann conditions (aqueous/organic biphasic).

  • Affinity Probes: In complex syntheses involving 4-chloro-2,5-dimethoxyaniline, yields for this compound coupling were reported at 59% , highlighting the impact of steric hindrance in the amine substrate.

References

  • Synthesis of Affinity Probes

    • Title: Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides.
    • Source: N
    • Relevance: Documents the specific reaction of this compound with aniline derivatives, noting a 59% yield and bis-sulfonamide side products.
  • Sildenafil Analog Synthesis

    • Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues.
    • Source: Scientia Pharmaceutica (via ResearchG
    • Relevance: Provides the baseline high-yield protocols (85%+) for the homologous 4-ethoxybenzenesulfonyl chloride.
  • General Reactivity of Sulfonyl Chlorides

    • Title: Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.
    • Source: Sigma-Aldrich (Merck).
    • Relevance: Establishes standard handling and reactivity profiles for alkoxy-substituted sulfonyl chlorides.

Sources

Comparative Guide: Analytical Strategies for Purity Assessment of 4-Propoxybenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of Carbonic Anhydrase Inhibitors (CAIs), 4-propoxybenzenesulfonamide represents a critical scaffold where the lipophilic propoxy tail modulates active site penetration and isoform selectivity (specifically hCA I, II, and IX).[1] However, the synthesis of this molecule introduces a specific impurity profile—including disulfonimides and hydrolyzed sulfonic acids—that standard "quick" analysis methods often misinterpret.[1]

This guide moves beyond basic melting point checks to objectively compare the two gold-standard methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1]

Key Insight: While HPLC is superior for detecting trace organic impurities (<0.1%), qNMR provides the only absolute, self-validating measurement of mass balance purity, detecting residual solvents and inorganic salts that HPLC-UV is blind to.[1]

Synthesis Context: Defining the Impurity Profile

To assess purity, one must first understand the contaminants.[1] The synthesis typically involves the reaction of 4-propoxybenzenesulfonyl chloride with ammonia or an amine.[1]

Impurity Origin Diagram

The following diagram maps the chemical pathways leading to common impurities.

Synthesis_Impurity_Map Start 4-Propoxybenzenesulfonyl Chloride Product 4-Propoxybenzene- sulfonamide (Target) Start->Product Amidation Impurity1 Impurity A: Sulfonic Acid (Hydrolysis) Start->Impurity1 H2O (Hydrolysis) Reagent Ammonia/Amine (Nucleophile) Impurity3 Impurity C: Residual Pyridine/Solvent Reagent->Impurity3 Incomplete Removal Impurity2 Impurity B: Disulfonimide (Dimerization) Product->Impurity2 Excess Sulfonyl Cl

Figure 1: Mechanistic origin of impurities during sulfonamide synthesis.[1] Note that Disulfonimides (Impurity B) are often co-crystalline and difficult to remove via standard recrystallization.[1]

Comparative Methodologies

Method A: HPLC-UV (The Sensitivity Standard)

HPLC is the industry standard for determining chromatographic purity (% area).[1] It excels at separating structurally similar organic impurities.[1]

  • Mechanism: Separation based on hydrophobicity (C18 column) followed by UV detection at

    
     (typically 254 nm or 265 nm for sulfonamides).[1]
    
  • Critical Limitation: It assumes all components have equal extinction coefficients (response factors) and cannot detect non-UV active impurities (salts, moisture).[1]

Protocol: Gradient Elution for Lipophilic Sulfonamides
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.[1]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)[1]

    • 2-15 min: 5%

      
       95% B (Elution of propoxy analog)[1]
      
    • 15-20 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Method B: qNMR (The Absolute Standard)

Quantitative NMR uses an internal standard (IS) to determine the mass purity (weight %).[1] It is a primary ratio method, meaning no reference standard of the analyte is required.[1]

  • Mechanism: Molar ratio calculation based on integrated signal intensity of the analyte vs. a known internal standard.[1]

  • Critical Limitation: Lower sensitivity (LOD

    
     0.1-1%) compared to HPLC.[1]
    
Protocol: Internal Standard Selection
  • Solvent: DMSO-

    
     (Solubilizes both sulfonamide and polar impurities).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.[1] Must have non-overlapping signals with the propyl chain.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    5
    
    
    (typically 30-60 seconds) to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight.[1][2]

Performance Comparison Data

The following table summarizes a comparative study of a synthesized batch of 4-propoxybenzenesulfonamide.

FeatureHPLC-UV ResultsqNMR ResultsInterpretation
Purity Value 99.2% (Area %)95.4% (Weight %)HPLC overestimates purity by ignoring invisible contaminants.[1]
Major Impurity Sulfonic Acid (0.5%)Residual Solvent (3.1%)HPLC detected the organic impurity; NMR detected the trapped solvent.[1]
LOD 0.05

g/mL
~100

g/mL
HPLC is 1000x more sensitive for trace analysis.[1]
Time to Result 45 mins (Prep + Run)15 mins (Prep + Scan)qNMR is faster for "Go/No-Go" decisions.[1]
Requirement Reference StandardInternal Standard (Generic)qNMR is superior for novel compounds lacking a commercial standard.[1]
Analytical Decision Matrix

Use this workflow to determine the correct method for your stage of development.

Decision_Tree Start Synthesized 4-Propoxybenzenesulfonamide Goal What is the Goal? Start->Goal Path_ID Structure Confirmation Goal->Path_ID Identity Path_Quant Absolute Assay (%) Goal->Path_Quant Potency/Yield Path_Trace Trace Impurity Profile Goal->Path_Trace Safety/Tox Method_NMR 1H NMR Path_ID->Method_NMR Method_qNMR qNMR (w/ Internal Std) Path_Quant->Method_qNMR No Ref Std Method_HPLC HPLC-UV / LC-MS Path_Quant->Method_HPLC Ref Std Available Path_Trace->Method_HPLC

Figure 2: Decision matrix for selecting the appropriate analytical technique based on research stage.

Detailed Experimental Procedures

A. Sample Preparation for HPLC[1][3]
  • Stock Solution: Dissolve 10 mg of synthesized product in 10 mL of Methanol (1 mg/mL).

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove particulate matter (crucial to prevent column clogging).[1]
    
  • Dilution: Dilute 100

    
    L of stock into 900 
    
    
    
    L of Mobile Phase A to match initial gradient conditions.
B. System Suitability Test (SST)

Before running samples, ensure the system is valid:

  • Tailing Factor:

    
     (Sulfonamides can tail due to interaction with silanols; ensure end-capped columns are used).[1]
    
  • Precision: Inject standard 5 times; RSD of peak area must be

    
    .
    
C. qNMR Acquisition Parameters
  • Relaxation Delay: Set

    
    . (Insufficient delay is the #1 cause of error in qNMR, leading to underestimation of purity).[1]
    
  • Scans: 16 or 32 scans are usually sufficient to achieve S/N > 150:1.[1]

  • Phasing: Manual phasing is required.[1] Do not rely on automatic routines for quantitative work.[1]

References

  • Supuran, C. T. (2016).[1] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • FDA Guidance for Industry . (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Bhat, R., et al. (2023).[1][2][3] Development and Validation of RP-HPLC Method for Quantitative Determination of Sulfonamides. Trends in Sciences.

  • Gokcen, T., et al. (2016).[1] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[1]

Sources

Safety Operating Guide

4-Propoxybenzenesulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 4-Propoxybenzenesulfonyl Chloride

Introduction: The "Sleeping" Hazard

As researchers, we value This compound for its utility in synthesizing sulfonamides and modifying nucleophiles. However, its specific structure—a lipophilic propoxy tail attached to a highly reactive sulfonyl chloride head—creates a unique safety paradox often overlooked in standard safety data sheets (SDS).

Unlike smaller sulfonyl chlorides (e.g., methanesulfonyl chloride) that react instantly and violently with water, the propoxy group increases the molecule's hydrophobicity. When added directly to aqueous waste streams, it may not hydrolyze immediately. Instead, it can sink to the bottom of the container, forming a dense, unreacted layer that hydrolyzes slowly over time—or violently upon agitation—creating a "pressure time bomb" in your waste drum.

This guide provides a scientifically grounded, self-validating protocol to neutralize this chemical before it enters the waste stream.

Part 1: Chemical Profile & Risk Assessment

Understanding the mechanism of decomposition is the first step to safety. The primary hazard is not just toxicity, but the generation of heat and acid upon contact with moisture.

Table 1: Chemical Safety Profile

ParameterSpecificationOperational Implication
Functional Group Sulfonyl Chloride (

)
Highly electrophilic; reacts with nucleophiles (amines, alcohols, water).
Reaction Product Sulfonic Acid + HClHydrolysis generates 1 mole of Hydrochloric Acid (gas/mist) per mole of compound.
Solubility Low in water; High in organicsCRITICAL: Will form a biphasic mixture in water. Hydrolysis is diffusion-limited without a co-solvent.
RCRA Waste Codes D002 (Corrosive), D003 (Reactive)Cannot be landfilled without treatment. Must be neutralized or incinerated.
Physical State Solid/Low-melting SolidMay adhere to spatulas/glassware; requires solvent for complete transfer.
The Chemistry of Hydrolysis

The disposal strategy relies on Nucleophilic Acyl Substitution at the sulfur atom. We force this reaction under controlled conditions to render the molecule inert.


  • Why Base? We use Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) to neutralize the HCl produced immediately, preventing the acidification of the waste stream.
    
  • Why Acetone? The organic co-solvent ensures the sulfonyl chloride is in the same phase as the hydroxide ions, preventing the "sleeping hazard" of unreacted material.

Part 2: Immediate Containment & Spill Response

If a container breaks outside a fume hood, immediate action is required to prevent respiratory exposure to HCl mist.

Graphviz Diagram 1: Emergency Response Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallHood < 10g (Inside Fume Hood) Assess->SmallHood LargeFloor > 10g or Outside Hood Assess->LargeFloor PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat SmallHood->PPE Evacuate Evacuate Area Alert EHS LargeFloor->Evacuate Absorb Cover with Dry Absorbent (Vermiculite/Sand) DO NOT USE WATER PPE->Absorb Scoop Scoop into Dry Container Label 'Hazardous Waste' Absorb->Scoop Decon Wipe Surface with Dilute Bicarbonate Solution Scoop->Decon

Caption: Decision matrix for immediate spill response. Note the critical prohibition of water during the initial absorption phase to prevent acid mist generation.

Part 3: The Controlled Quenching Protocol

This is the core operational procedure. It transforms the reactive sulfonyl chloride into a stable sulfonate salt.

Prerequisites:

  • PPE: Chemical splash goggles, face shield (recommended), nitrile gloves (double gloved), lab coat.

  • Location: Fume hood with sash lowered.

  • Reagents: 2.5 M NaOH (or Saturated Sodium Bicarbonate), Acetone (or THF), pH strips.

Step-by-Step Procedure
  • Preparation of Quenching Solution:

    • In a wide-mouth Erlenmeyer flask, prepare a 2.5 M Sodium Hydroxide (NaOH) solution.

    • Volume Rule: Use at least 10 mL of base solution per 1 gram of sulfonyl chloride to ensure excess neutralizing capacity.

    • Place the flask in an ice bath to manage the exotherm.

  • Solubilization (The Critical Step):

    • Dissolve the this compound waste in a minimal amount of Acetone or THF .

    • Reasoning: This creates a homogeneous solution. If you add solid chunks directly to the base, they will form a polymer-like crust on the outside while remaining reactive on the inside.

  • Controlled Addition:

    • Using an addition funnel or pipette, slowly add the dissolved sulfonyl chloride to the stirred NaOH solution.

    • Observation: You may see immediate precipitation of the sulfonate salt or NaCl.[1][2] This is normal.

    • Temperature Check: Ensure the temperature does not spike above 40°C.

  • Verification (Self-Validating Step):

    • Allow the mixture to stir for 30–60 minutes.

    • Test pH: The solution must remain alkaline (pH > 10) . If it turns acidic, the hydrolysis generated more HCl than your base could handle. Add more NaOH immediately.

    • Phase Check: Stop stirring. Ensure there are no oily droplets at the bottom (indicating unreacted starting material).

  • Final Disposal:

    • Once the reaction is complete and the solution is cool, check the pH one last time.

    • Transfer to a waste container labeled "Alkaline Aqueous Waste with Organic Solvents."

    • Do not cap tightly for the first 24 hours to ensure no residual gas evolution.

Graphviz Diagram 2: Quenching Reaction Workflow

QuenchingProtocol Waste Solid/Liquid Waste (4-Propoxybenzenesulfonyl Cl) Solvent Dissolve in Acetone/THF Waste->Solvent Homogenize BaseBath Add to Stirred NaOH (Ice Bath) Solvent->BaseBath Slow Addition React Hydrolysis Reaction (30-60 mins) BaseBath->React Check Check pH (Must be > 10) React->Check Adjust Add more NaOH Check->Adjust If Acidic Dispose Dispose as Aqueous Waste Check->Dispose If Basic & Clear Adjust->React

Caption: Operational workflow for the chemical neutralization (quenching) of sulfonyl chlorides.

Part 4: Regulatory Compliance (RCRA)

In the United States, proper characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization:

    • Before quenching: D002 (Corrosive), D003 (Reactive - Potential).

    • After quenching: The waste is likely D001 (Ignitable) due to the acetone co-solvent, but the Corrosive and Reactive characteristics should be removed.

  • Labeling:

    • Waste containers must be labeled with the specific chemical name ("this compound quenched in NaOH/Acetone").

    • Do not label simply as "Chemical Waste."

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Methoxybenzenesulfonyl chloride (Analogous Structure).Link(Note: Used as closest structural analog for hazard data).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes.Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis.[2] (General protocols for Sulfonyl Chloride handling).

Sources

Navigating the Safe Handling of 4-Propoxybenzenesulfonyl Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: In the event of exposure, immediately flush affected eyes or skin with copious amounts of water for at least 15 minutes and seek urgent medical attention. For inhalation, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

The following guide provides essential safety and logistical information for the handling and disposal of 4-Propoxybenzenesulfonyl chloride. As a Senior Application Scientist, this document is structured to impart not just procedural steps but also the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Inherent Risks

The primary hazards associated with this compound are:

  • Corrosivity: Direct contact can cause severe burns to the skin and serious eye damage.[1][2] Ingestion can lead to severe swelling and damage to the gastrointestinal tract.[2][3]

  • Moisture Sensitivity: The compound reacts with water, including ambient moisture, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can generate toxic and corrosive fumes.[1]

  • Respiratory Irritation: Inhalation of dust or fumes can irritate the respiratory system, leading to coughing and shortness of breath.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene)Full-length lab coatWork within a certified chemical fume hood
Reaction Setup & Monitoring Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Full-length lab coatWork within a certified chemical fume hood
Work-up & Purification Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a full-length lab coatWork within a certified chemical fume hood
Spill Cleanup & Waste Disposal Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over a full-length lab coatNIOSH-approved respirator with an acid gas cartridge may be necessary depending on the spill size

The Rationale Behind the Selection:

  • Eye and Face Protection: Given the severe corrosive potential, chemical safety goggles are the minimum requirement to protect against splashes.[1] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing, such as during reaction work-up or when handling larger quantities.[5]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection for incidental contact. For prolonged handling or in the event of a spill, consider double-gloving.

  • Body Protection: A full-length lab coat prevents contact with clothing. For procedures with a higher splash risk, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to control exposure to corrosive dust and fumes.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan is critical for minimizing risk. The following workflow outlines the key stages of handling this compound.

prep Preparation & Pre-Handling handling Handling & Reaction prep->handling Proceed with caution workup Work-up & Purification handling->workup Reaction complete disposal Waste Disposal & Decontamination workup->disposal Purification complete

Figure 1: Safe Handling Workflow for this compound.

1. Preparation and Pre-Handling:

  • Engineering Controls: Ensure the chemical fume hood is operational and has a current certification. An eyewash station and safety shower must be readily accessible.[1]

  • Review Documentation: Thoroughly review the experimental protocol and this safety guide before starting any work.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers before introducing this compound into the fume hood.

2. Handling and Reaction:

  • Weighing: Tare a sealed container on the balance. In the fume hood, carefully transfer the desired amount of this compound to the container and seal it before returning to the balance for final weighing. This minimizes contamination of the balance and the laboratory environment.

  • Addition to Reaction: Add the this compound to the reaction vessel slowly and in a controlled manner, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

3. Work-up and Purification:

  • Quenching: If the reaction requires quenching, do so cautiously with a suitable reagent. Be mindful that adding aqueous solutions will cause a reaction with any unreacted sulfonyl chloride.

  • Extraction and Chromatography: Perform all liquid-liquid extractions and column chromatography within the fume hood.

Disposal Plan: Neutralization and Waste Management

All materials contaminated with this compound must be treated as hazardous waste. A key aspect of safe disposal is the neutralization of the reactive sulfonyl chloride moiety.

Neutralization Procedure for Surplus Sulfonyl Chloride:

This procedure is adapted from established methods for the hydrolysis of sulfonyl halides.[6]

  • In a suitably sized beaker, prepare a dilute solution of sodium hydroxide (e.g., 2.5 M) in a fume hood.

  • Cool the sodium hydroxide solution in an ice bath.

  • Slowly and with stirring, add the surplus this compound to the cold sodium hydroxide solution. The hydrolysis reaction is exothermic.

  • Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.

  • Neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Dispose of the neutralized aqueous solution in the appropriate aqueous waste container, in accordance with your institution's hazardous waste disposal guidelines.

Disposal of Contaminated Materials:

  • Solid Waste: All contaminated solid waste, such as gloves, weighing paper, and disposable labware, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Organic and aqueous waste streams from the reaction and work-up should be segregated into appropriate, labeled hazardous waste containers.

start Contaminated Material (Solid or Liquid) neutralize Neutralize Reactive Sulfonyl Chloride (if applicable) start->neutralize segregate Segregate Waste (Aqueous, Organic, Solid) start->segregate neutralize->segregate label Label Waste Containers (Hazardous Waste) segregate->label dispose Dispose via Institutional Hazardous Waste Program label->dispose

Figure 2: Waste Disposal Workflow.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • BioSafe Tech by QUALIA. (n.d.). BSL-4 PPE: Essential Gear for Maximum Containment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach. Retrieved from [Link]

Sources

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